molecular formula C7H6Cl2N2O B1334444 2,3-Dichlorobenzohydrazide CAS No. 438197-19-4

2,3-Dichlorobenzohydrazide

カタログ番号: B1334444
CAS番号: 438197-19-4
分子量: 205.04 g/mol
InChIキー: BXJDUQVJADYYCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dichlorobenzohydrazide is a high-purity chemical building block designed for research applications. It serves as a key precursor in organic synthesis, particularly for the preparation of hydrazone derivatives via condensation with various aldehydes . The resulting hydrazones are valuable intermediates for developing more complex heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are privileged scaffolds in medicinal chemistry . Researchers can utilize this compound to generate libraries of novel molecules for biological screening. Structurally related benzohydrazides have demonstrated significant research value in pharmacological investigations. Analogous compounds, specifically 3-chloro-substituted benzohydrazide derivatives, have been identified as potent iron-chelating agents and selective inhibitors of lysine-specific histone demethylase 1 (LSD1) . This dual mechanism of action, which involves disrupting intracellular iron metabolism and modulating the epigenetic landscape, has shown promising antiproliferative effects against a range of human cancer cell lines, including those from colon, breast, and lung cancers . Furthermore, such hydrazide-hydrazone derivatives have been extensively studied for their diverse biological activities, including antimicrobial and antioxidant properties, making them attractive targets for the development of new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJDUQVJADYYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397471
Record name 2,3-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438197-19-4
Record name 2,3-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern pharmacology is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular entities with therapeutic potential. Within this dynamic environment, the hydrazide scaffold has emerged as a privileged structure, a versatile building block for the synthesis of a diverse array of bioactive compounds. This guide focuses on a specific, yet under-explored, member of this family: 2,3-Dichlorobenzohydrazide. While direct research on this compound is limited, its structural motifs are present in molecules with significant biological activities. This document serves as a comprehensive technical resource, synthesizing available information on related compounds to provide a predictive framework for the properties, synthesis, and potential applications of this compound. By examining its constituent parts and the broader class of benzohydrazide derivatives, we can illuminate a path for future research and development.

Molecular Profile and Physicochemical Properties

This compound is a derivative of benzohydrazide, featuring two chlorine atoms at the 2 and 3 positions of the benzene ring. The precise physicochemical properties of this compound are not extensively documented in publicly available databases. However, we can infer its likely characteristics based on the known properties of its structural relatives, such as 2-chlorobenzohydrazide and 2,3-dichlorobenzoic acid.

Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-Chlorobenzohydrazide[1]2,3-Dichlorobenzoic Acid[2]2,3-Dichlorobenzaldehyde[3][4]
Molecular Formula C₇H₆Cl₂N₂OC₇H₇ClN₂OC₇H₄Cl₂O₂C₇H₄Cl₂O
Molecular Weight ~205.05 g/mol 170.59 g/mol 191.01 g/mol 175.01 g/mol
Appearance Likely a white to off-white crystalline solidWhite crystalline powderSolidWhite crystalline powder
Melting Point Not availableNot available168-170 °C64-67 °C
Boiling Point Not availableNot availableNot available~242.9 °C
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.Not availablePractically insoluble in waterPractically insoluble in water, soluble in organic solvents
CAS Number Not found5814-05-150-45-36334-18-5

The presence of the dichlorinated benzene ring is expected to increase the lipophilicity of the molecule compared to unsubstituted benzohydrazide. The hydrazide functional group provides sites for hydrogen bonding, which will influence its solubility and interactions with biological targets.

Synthesis of this compound and its Derivatives

Proposed Synthetic Pathway

The synthesis of this compound can be logically envisioned as a two-step process starting from 2,3-dichlorobenzoic acid.

Synthesis_Pathway A 2,3-Dichlorobenzoic Acid B 2,3-Dichlorobenzoyl Chloride A->B Thionyl Chloride (SOCl₂) C This compound B->C Hydrazine Hydrate (N₂H₄·H₂O)

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride

This initial step activates the carboxylic acid for subsequent reaction with hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 2,3-dichlorobenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.[5]

  • Reaction Conditions: Gently reflux the mixture. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2,3-dichlorobenzoyl chloride can be used in the next step, often without further purification.

Step 2: Synthesis of this compound

This is the final step to form the hydrazide.

  • Reaction Setup: In a separate flask, dissolve hydrazine hydrate (an excess, typically 1.5-2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Cool the hydrazine solution in an ice bath. Slowly add the 2,3-dichlorobenzoyl chloride (1 equivalent) dropwise with vigorous stirring. The reaction is exothermic.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can vary, but it is often complete within a few hours.

  • Product Isolation: The product, this compound, will likely precipitate out of the solution. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthesis of Hydrazone Derivatives

The hydrazide functional group of this compound is a versatile handle for further chemical modifications, most notably through condensation reactions with aldehydes and ketones to form hydrazones. These derivatives often exhibit enhanced biological activity.

Hydrazone_Synthesis A This compound C 2,3-Dichlorobenzohydrazone Derivative A->C B Aldehyde or Ketone (R-CHO or R-CO-R') B->C

Figure 2: General scheme for the synthesis of hydrazone derivatives.

General Protocol for Hydrazone Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Add the desired aldehyde or ketone (1 equivalent).

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux.

  • The resulting hydrazone often precipitates from the solution upon cooling and can be isolated by filtration and purified by recrystallization.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader classes of benzohydrazides and their hydrazone derivatives are known to possess a wide spectrum of pharmacological activities.[6][7] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For instance, some hydrazones have shown potent activity against Mycobacterium tuberculosis.[8] The 2,3-dichloro substitution pattern on the aromatic ring of this compound could potentially enhance its antimicrobial efficacy by increasing its lipophilicity, thereby facilitating its transport across microbial cell membranes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzohydrazide derivatives.[6] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of kinases or the generation of reactive oxygen species. The specific substitution on the benzoyl and benzylidene moieties of hydrazones plays a crucial role in determining their cytotoxic potency and selectivity against different cancer cell lines.

Enzyme Inhibition

The hydrazide and hydrazone functionalities can act as effective pharmacophores for enzyme inhibition. For example, derivatives of benzohydrazide have been investigated as inhibitors of various enzymes, including monoamine oxidase and, in some contexts, as having potential interactions with enzymes like GSK-3β.[9] The ability of the hydrazone linkage to form hydrogen bonds and the potential for the dichlorophenyl ring to engage in hydrophobic interactions make this compound derivatives interesting candidates for screening against a range of enzymatic targets.

Mechanism of Action: A Predictive Overview

The precise mechanism of action of this compound would depend on the specific biological context and the molecular target it interacts with. However, based on the known activities of related compounds, several potential mechanisms can be postulated.

  • Enzyme Inhibition: As mentioned, this compound and its derivatives could act as competitive or non-competitive inhibitors of various enzymes. The hydrazide moiety can chelate metal ions in the active sites of metalloenzymes, while the overall structure can mimic the natural substrate or bind to allosteric sites.

  • Interference with Cellular Signaling: Some bioactive small molecules can modulate cellular signaling pathways. For example, they might interfere with protein-protein interactions or affect the phosphorylation state of key signaling proteins.

  • Disruption of Microbial Processes: In the context of antimicrobial activity, the compound could interfere with essential microbial processes such as cell wall synthesis, DNA replication, or protein synthesis.

Potential_Mechanisms A This compound Derivative B Enzyme Active Site A->B Competitive Inhibition C Allosteric Site A->C Non-competitive Inhibition D Microbial Cell Wall Synthesis A->D Disruption E Signaling Pathway Modulation A->E Interference

Figure 3: Potential mechanisms of action for this compound derivatives.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: A detailed, validated synthesis protocol for this compound is needed, along with comprehensive characterization of its physicochemical properties.

  • Biological Screening: The compound should be screened against a diverse panel of biological targets, including various microbial strains, cancer cell lines, and a range of enzymes to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: A library of this compound derivatives, particularly hydrazones, should be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular target and the signaling pathways involved.

Conclusion

This compound represents a promising, yet largely unexplored, chemical entity. By drawing parallels with the well-established biological activities of the broader benzohydrazide and hydrazone classes of compounds, we can anticipate its potential as a valuable scaffold in drug discovery and development. This technical guide provides a foundational framework for researchers, offering inferred synthetic methodologies and a rationale for exploring its antimicrobial, anticancer, and enzyme inhibitory potential. The path forward requires a systematic investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives to unlock their full therapeutic promise.

References

An In-depth Technical Guide to 2,3-Dichlorobenzohydrazide: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2,3-Dichlorobenzohydrazide, a halogenated aromatic hydrazide of significant interest to researchers in synthetic organic chemistry and medicinal drug discovery. We will delve into its core chemical and physical properties, spectroscopic signature, synthesis protocols, and its potential as a versatile building block for novel molecular architectures.

Introduction: The Significance of Hydrazides in Modern Chemistry

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. This unique structural motif imparts a rich and versatile reactivity, establishing hydrazides as crucial intermediates in organic synthesis and as privileged scaffolds in medicinal chemistry.[1][2] The presence of both a nucleophilic terminal amine and an amide-like linkage allows for their transformation into a wide array of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles.[3]

Furthermore, the hydrazide-hydrazone linkage (-C(=O)NHN=CH-) is a well-established pharmacophore found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a dichlorinated phenyl ring, as in this compound, introduces specific steric and electronic features that can be exploited to modulate a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable starting material for drug discovery programs.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is fundamental to its application. This compound is defined by the following identifiers and structural features.

  • IUPAC Name: this compound

  • CAS Number: 5003-33-8

  • Molecular Formula: C₇H₆Cl₂N₂O

  • Molecular Weight: 205.04 g/mol

The structure consists of a benzene ring substituted at the 2 and 3 positions with chlorine atoms, and a carbohydrazide group at the 1 position. The ortho and meta positioning of the electron-withdrawing chlorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the attached hydrazide moiety.

Fig 1. Chemical Structure of this compound

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. While specific experimental data for this compound is not widely published, the properties can be reliably estimated based on its precursors and closely related analogs.

PropertyValueSource/Reference
Appearance White to off-white crystalline powderExpected based on analogs[5]
Melting Point 168-170 °C (for 2,3-Dichlorobenzoic acid)[6]
Solubility Soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF); Insoluble in water.General property of benzohydrazides
Molecular Weight 205.04 g/mol Calculated

Note: The melting point of the parent carboxylic acid is provided as a reference point. The hydrazide is expected to have a distinct, though likely similar, melting point.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. The following are the expected spectral characteristics for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) In a solvent like DMSO-d₆, the spectrum would exhibit:

  • Aromatic Protons (3H): A complex multiplet pattern between δ 7.4-7.8 ppm. The three adjacent protons on the dichlorinated ring will couple with each other, resulting in overlapping doublet of doublets or triplet-like signals.

  • Amide Proton (-CONH-): A broad singlet typically downfield, above δ 9.5 ppm. Its chemical shift is sensitive to solvent and concentration.

  • Amine Protons (-NH₂): A broad singlet, typically observed between δ 4.5-5.0 ppm.[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum would show 7 distinct carbon signals:

  • Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 125-140 ppm). The carbons directly bonded to chlorine (C2, C3) will be identifiable, as will the carbon attached to the carbonyl group (C1).

IR (Infrared) Spectroscopy The IR spectrum provides clear evidence of the key functional groups:

  • N-H Stretching: Two distinct bands are expected for the -NH₂ group (symmetric and asymmetric stretches) around 3200-3400 cm⁻¹. A separate, often broader, band for the -CONH- stretch will appear in the same region.[8]

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II): A significant band around 1520-1550 cm⁻¹.

  • Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed at m/z 204 (M⁺), 206 (M+2), and 208 (M+4) with an approximate ratio of 9:6:1.

  • Key Fragments: Common fragmentation pathways would include the loss of the hydrazino group (-NHNH₂) and cleavage of the benzoyl moiety, leading to a fragment ion for the 2,3-dichlorobenzoyl cation at m/z 173/175/177.[9][10]

Synthesis and Reactivity

5.1. Synthesis of this compound

The most direct and widely used method for synthesizing benzohydrazides is the reaction of a corresponding carboxylic acid ester or acid chloride with hydrazine hydrate. The synthesis from the parent carboxylic acid is also feasible.

Fig 2. Common synthetic routes to this compound.

Experimental Protocol: Synthesis from Methyl 2,3-Dichlorobenzoate

This protocol is adapted from general procedures for hydrazide synthesis.[11]

  • Esterification: To a solution of 2,3-dichlorobenzoic acid (1.0 eq) in methanol (MeOH), slowly add thionyl chloride (SOCl₂) (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting acid.

  • Work-up (Ester): Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2,3-dichlorobenzoate, which can be used directly or purified by column chromatography.

  • Hydrazinolysis: Dissolve the methyl 2,3-dichlorobenzoate (1.0 eq) in ethanol (EtOH). Add hydrazine hydrate (N₂H₄·H₂O) (5-10 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the solution. If not, reduce the solvent volume in vacuo and add cold water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford the pure this compound.

5.2. Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the terminal -NH₂ group.

  • Formation of Hydrazones: It readily condenses with aldehydes and ketones, typically under mild acidic catalysis, to form stable hydrazone derivatives. This reaction is fundamental to its use as a building block for more complex molecules with potential biological activity.[3][11][12]

  • Cyclization Reactions: The hydrazide moiety is a key precursor for synthesizing five-membered heterocycles. For example, reaction with carbon disulfide can lead to oxadiazoles, while reaction with β-ketoesters can yield pyrazoles.

  • Influence of Dichloro-substituents: The two electron-withdrawing chlorine atoms decrease the electron density on the aromatic ring, making it less susceptible to electrophilic substitution. They also influence the acidity of the N-H protons and the overall lipophilicity of the molecule and its derivatives.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate for the synthesis of target molecules in pharmaceutical and agrochemical research.

Fig 3. Role of this compound as a precursor to bioactive compounds.

The core utility of this compound lies in its role as a synthon for generating libraries of novel compounds for biological screening. The hydrazide-hydrazone scaffold is a known pharmacophore, and studies on related dichlorinated hydrazones have demonstrated significant antimicrobial activities.[12] For example, hydrazones with a 2,4-dichloro moiety have shown promising bactericidal and fungicidal effects, even against drug-resistant strains.[12] The 2,3-dichloro substitution pattern offers a different electronic and steric profile that can be explored for new structure-activity relationships (SAR).

The parent compound, 2,3-dichlorobenzoic acid, is itself an important intermediate for pharmaceuticals like the anti-epileptic drug Lamotrigine, highlighting the value of the 2,3-dichlorophenyl motif in bioactive molecules.[13]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on GHS data for analogous compounds like 2-chlorobenzohydrazide and 3-chlorobenzohydrazide, the following hazards are likely:[5][9][14]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its structure combines the proven reactivity of the hydrazide functional group with the modulating effects of a dichlorinated aromatic ring. This makes it an ideal starting point for the synthesis of novel hydrazones and heterocyclic compounds, which are classes of molecules with rich and diverse pharmacological potential. For researchers and scientists in drug discovery, this compound represents a key tool for generating new chemical entities with tailored properties for biological applications.

References

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-Dichlorobenzohydrazide, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. It details two primary, field-proven synthetic routes starting from 2,3-Dichlorobenzoic acid, offering in-depth mechanistic insights, step-by-step experimental protocols, and methods for purification and characterization. Emphasis is placed on the causality behind experimental choices, safety protocols, and the validation of the final compound.

Introduction: The Significance of this compound

Substituted benzohydrazides are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of heterocyclic systems. Their importance is underscored by their prevalence in molecules exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its specific dichlorinated phenyl ring, offers a unique electronic and steric profile, making it a valuable synthon for creating novel therapeutic agents. The strategic placement of the chlorine atoms can significantly influence the pharmacological properties of the final drug candidate, making a reliable and well-understood synthetic route to this intermediate paramount for drug discovery programs.

This guide will explore the most practical and efficient methods for the laboratory-scale synthesis of this compound, focusing on providing a robust and reproducible experimental framework.

Strategic Synthesis Pathways

The synthesis of this compound from 2,3-Dichlorobenzoic acid is most effectively achieved through the activation of the carboxylic acid moiety, followed by nucleophilic acyl substitution with hydrazine. Two principal pathways are presented, each with distinct advantages and considerations.

Pathway A: Two-Step Synthesis via Ester Intermediate

This classic and highly reliable method involves two discrete steps:

  • Esterification: Conversion of 2,3-Dichlorobenzoic acid to a methyl or ethyl ester.

  • Hydrazinolysis: Reaction of the resulting ester with hydrazine hydrate to form the desired hydrazide.

The rationale for this two-step approach lies in the enhanced reactivity of the ester carbonyl carbon compared to the carboxylate anion that would form if the carboxylic acid were directly reacted with the basic hydrazine. The ester serves as an excellent acylating agent for this transformation.

Pathway B: Two-Step Synthesis via Acyl Chloride Intermediate

A more direct and often faster route involves:

  • Acyl Chloride Formation: Conversion of 2,3-Dichlorobenzoic acid to 2,3-Dichlorobenzoyl chloride.

  • Acylation of Hydrazine: Reaction of the highly reactive acyl chloride with hydrazine hydrate.

This pathway leverages the exceptional electrophilicity of the acyl chloride. However, it requires careful handling of the moisture-sensitive and corrosive acyl chloride and the highly reactive thionyl chloride used in its preparation.

Synthesis_Pathways cluster_0 Starting Material cluster_A Pathway A: Ester Route cluster_B Pathway B: Acyl Chloride Route 2_3_Dichlorobenzoic_Acid 2,3-Dichlorobenzoic Acid Ester Methyl 2,3-Dichlorobenzoate 2_3_Dichlorobenzoic_Acid->Ester  H₂SO₄ / MeOH (Fischer Esterification) Acyl_Chloride 2,3-Dichlorobenzoyl Chloride 2_3_Dichlorobenzoic_Acid->Acyl_Chloride  SOCl₂ (Thionyl Chloride) Hydrazide_A This compound Ester->Hydrazide_A  NH₂NH₂·H₂O (Hydrazinolysis) Hydrazide_B This compound Acyl_Chloride->Hydrazide_B  NH₂NH₂·H₂O

Figure 1: Overview of primary synthesis pathways for this compound.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthesis.

Fischer Esterification (Pathway A)

The Fischer esterification is an acid-catalyzed equilibrium reaction. The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The carboxylic acid carbonyl oxygen is protonated by the acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The use of excess alcohol as the solvent is a key experimental choice that drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Acyl Chloride Formation (Pathway B)

Thionyl chloride (SOCl₂) is an effective reagent for converting carboxylic acids to acyl chlorides. The mechanism involves the conversion of the hydroxyl group into a superior leaving group.[1][2][3]

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride.

  • Intermediate Formation: A highly reactive chlorosulfite intermediate is formed.

  • Nucleophilic Acyl Substitution: The chloride ion, generated in the process, acts as a nucleophile and attacks the carbonyl carbon.

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, driving the reaction to completion.

Hydrazinolysis of Esters and Acyl Chlorides

This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

  • Nucleophilic Attack: The terminal nitrogen of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of either the ester or the acyl chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Leaving Group Elimination: The intermediate collapses, eliminating the leaving group (methoxide from the ester or chloride from the acyl chloride).

  • Deprotonation: A final proton transfer step yields the stable benzohydrazide product.

The reaction with an acyl chloride is significantly more rapid and exothermic than with an ester due to the superior leaving group ability of the chloride ion.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for laboratory synthesis. Note: These protocols are adapted from established procedures for analogous substituted benzohydrazides, specifically the synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, and should be optimized as needed.[2]

Pathway A: Synthesis via Methyl 2,3-Dichlorobenzoate

Step 1: Synthesis of Methyl 2,3-Dichlorobenzoate

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
2,3-Dichlorobenzoic Acid191.0119.1 g (0.1 mol)1.0
Methanol (MeOH)32.04200 mLSolvent
Sulfuric Acid (conc.)98.082 mLCatalyst

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-Dichlorobenzoic acid (19.1 g, 0.1 mol).

  • Add methanol (200 mL) and stir until the acid is mostly dissolved.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,3-Dichlorobenzoate as a crude oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
Methyl 2,3-Dichlorobenzoate205.0420.5 g (0.1 mol)1.0
Hydrazine Hydrate (~64%)50.0615 mL (~0.3 mol)~3.0
Ethanol (95%)46.07150 mLSolvent

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude Methyl 2,3-Dichlorobenzoate (20.5 g, 0.1 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (15 mL, ~0.3 mol) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours. The formation of a white precipitate may be observed as the reaction proceeds. Monitor by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) and then with distilled water to remove excess hydrazine.

  • Dry the solid product under vacuum to obtain crude this compound.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield a white crystalline solid.

Protocol_A cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis S1_Start Dissolve 2,3-Dichlorobenzoic Acid in Methanol S1_Add_Cat Add conc. H₂SO₄ S1_Start->S1_Add_Cat S1_Reflux Reflux for 4-6 hours S1_Add_Cat->S1_Reflux S1_Workup Work-up: - Evaporate MeOH - Extract with EtOAc - Wash (H₂O, NaHCO₃, Brine) - Dry and Concentrate S1_Reflux->S1_Workup S1_Product Methyl 2,3-Dichlorobenzoate S1_Workup->S1_Product S2_Start Dissolve Ester in Ethanol S1_Product->S2_Start Use crude product S2_Add_Hydrazine Add Hydrazine Hydrate S2_Start->S2_Add_Hydrazine S2_Reflux Reflux for 6-8 hours S2_Add_Hydrazine->S2_Reflux S2_Isolate Isolate Product: - Cool in ice bath - Vacuum filter - Wash with cold EtOH & H₂O S2_Reflux->S2_Isolate S2_Purify Recrystallize from Ethanol S2_Isolate->S2_Purify S2_Product This compound S2_Purify->S2_Product

Figure 2: Experimental workflow for the synthesis of this compound via Pathway A.

Pathway B: Synthesis via 2,3-Dichlorobenzoyl Chloride

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
2,3-Dichlorobenzoic Acid191.0119.1 g (0.1 mol)1.0
Thionyl Chloride (SOCl₂)118.9715 mL (~0.2 mol)~2.0
Dimethylformamide (DMF)73.092-3 dropsCatalyst

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride guard tube, add 2,3-Dichlorobenzoic acid (19.1 g, 0.1 mol).

  • Add thionyl chloride (15 mL, ~0.2 mol) and a few drops of DMF as a catalyst.

  • Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid acid will dissolve, and gas evolution will be observed.

  • The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure (or carefully under reduced pressure).

  • The resulting crude 2,3-Dichlorobenzoyl chloride is a liquid and can be used directly in the next step.

Step 2: Synthesis of this compound

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equiv.
2,3-Dichlorobenzoyl Chloride209.46~20.9 g (0.1 mol)1.0
Hydrazine Hydrate (~64%)50.0615 mL (~0.3 mol)~3.0
Dichloromethane (DCM)84.93100 mLSolvent

Procedure:

  • Caution: This reaction is exothermic.

  • In a 250 mL Erlenmeyer flask, dissolve hydrazine hydrate (15 mL) in dichloromethane (50 mL) and cool the solution in an ice bath.

  • Dissolve the crude 2,3-Dichlorobenzoyl chloride from the previous step in dichloromethane (50 mL).

  • Add the acyl chloride solution dropwise to the cold, stirring hydrazine solution over 30 minutes. A white precipitate will form immediately.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove hydrazine hydrochloride salts, and then with a small amount of cold dichloromethane.

  • Dry the product under vacuum. Recrystallize from ethanol to obtain pure this compound.

Purification and Characterization

Purification by Recrystallization

Recrystallization is the most effective method for purifying the final solid product. Ethanol is a commonly used and effective solvent. The principle is to dissolve the crude hydrazide in a minimum amount of hot solvent and allow it to cool slowly. The pure product will crystallize out, leaving impurities dissolved in the mother liquor.

Physicochemical Properties
PropertyValue
Molecular FormulaC₇H₆Cl₂N₂O
Molecular Weight205.05 g/mol
AppearanceWhite crystalline solid (expected)
Melting PointTo be determined experimentally
Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands.

    • ~3300-3200 cm⁻¹: N-H stretching vibrations (from -NH-NH₂ group).

    • ~1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong absorption.

    • ~1520-1550 cm⁻¹: N-H bending (Amide II band).

    • ~750-800 cm⁻¹: C-Cl stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in DMSO-d₆): The spectrum should exhibit distinct signals for the aromatic and hydrazide protons.

      • ~10.0-9.5 ppm (singlet, 1H): -CO-NH - proton.

      • ~7.8-7.3 ppm (multiplet, 3H): Aromatic protons of the dichlorophenyl ring. The specific splitting pattern will depend on the coupling between the three adjacent protons.

      • ~4.5 ppm (broad singlet, 2H): -NH₂ protons. This signal is often broad and can exchange with D₂O.

    • ¹³C NMR (in DMSO-d₆): The spectrum will show the expected number of carbon signals.

      • ~165 ppm: Carbonyl carbon (-C =O).

      • ~125-135 ppm: Six distinct signals for the aromatic carbons, with the carbons attached to chlorine atoms showing characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (205.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

Hydrazine Hydrate: Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen.[3][4][5] All manipulations must be conducted in a certified chemical fume hood.[3] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile or chloroprene), and safety goggles with a face shield, is mandatory.[3] It is crucial to avoid inhalation, ingestion, and skin contact.[3][4] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO₂). It must be handled with extreme care in a fume hood, away from any moisture.

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, understanding the hazards of all chemicals used, and having appropriate spill-response materials readily available.

Conclusion

The synthesis of this compound can be reliably achieved through two primary pathways starting from 2,3-Dichlorobenzoic acid. The esterification-hydrazinolysis route is a robust and classic method, while the acyl chloride pathway offers a faster alternative. The choice of pathway may depend on the available equipment, time constraints, and the chemist's comfort level with handling highly reactive reagents. This guide provides the necessary theoretical background, practical protocols, and safety information to enable researchers to confidently synthesize and validate this important chemical intermediate for application in drug discovery and development.

References

A Guide to the Spectroscopic Characterization of 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide to the spectroscopic characterization of 2,3-Dichlorobenzohydrazide. As experimental spectra for this specific compound are not widely published, this guide adopts a predictive and interpretive approach, grounded in established spectroscopic principles and data from closely related analogues. This methodology mirrors the process a research or application scientist would undertake when encountering a novel compound, focusing on predicting the spectral features that would serve as a definitive fingerprint for its identification and quality control.

Foundational Analysis: Molecular Structure

The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure. This compound (C₇H₆Cl₂N₂O) possesses several key features that will govern its spectral output: a dichlorinated aromatic ring, an amide (carbonyl) group, and a hydrazide (-NHNH₂) moiety. The substitution pattern on the benzene ring—with chlorine atoms at positions 2 and 3—creates a unique electronic environment and a specific coupling pattern for the remaining aromatic protons.

The structure dictates the number and type of signals we expect in each spectroscopic method. Understanding this is not just academic; it is the basis for designing experiments and interpreting the resulting data with confidence. For instance, the presence of labile N-H protons in the hydrazide group necessitates careful selection of an appropriate NMR solvent to ensure their observation.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for two primary reasons. First, its high polarity effectively dissolves the benzohydrazide. Second, as an aprotic solvent, it allows for the observation of the exchangeable N-H protons of the hydrazide group, which would be lost or broadened in protic solvents like D₂O or CD₃OD.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and serves as the internal standard, with its signal defined as 0.00 ppm.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans). Key parameters include a spectral width covering -2 to 12 ppm and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region and two signals for the hydrazide protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~ 10.0 - 10.5Singlet (broad)1HC(O)NH The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift is concentration-dependent.
~ 7.7 - 7.8Doublet of doublets (dd)1HH-6This proton is ortho to the carbonyl group, which is electron-withdrawing, shifting it downfield. It will be split by H-5 (J ≈ 7-8 Hz) and H-4 (J ≈ 1-2 Hz).
~ 7.5 - 7.6Triplet (t)1HH-5This proton is split by its two neighbors, H-4 and H-6, with similar coupling constants (J ≈ 7-8 Hz), resulting in a triplet.
~ 7.3 - 7.4Doublet of doublets (dd)1HH-4This proton is ortho to a chlorine atom and will be split by H-5 (J ≈ 7-8 Hz) and H-6 (J ≈ 1-2 Hz).
~ 4.5 - 5.0Singlet (broad)2HNH₂ The terminal amine protons are generally more shielded than the amide proton and often appear as a broad, exchangeable singlet.[2]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale & Comparative Insights
~ 165C =OThe carbonyl carbon of an amide or hydrazide is highly deshielded and appears significantly downfield.
~ 135C 1The ipso-carbon attached to the carbonyl group.
~ 132C 2The ipso-carbon attached to the first chlorine atom.
~ 131C 3The ipso-carbon attached to the second chlorine atom.
~ 130C 5Aromatic CH carbon. Data for 2-chlorobenzohydrazide shows aromatic carbons in this region.[3]
~ 128C 6Aromatic CH carbon.
~ 126C 4Aromatic CH carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional GroupRationale & Comparative Insights
3300 - 3200N-H StretchMedium-StrongHydrazide (-NHNH₂)Hydrazides typically show two bands in this region corresponding to the asymmetric and symmetric stretching of the -NH₂ group.[4]
~ 3050C-H Stretch (Aromatic)Medium-WeakAr-HStretching vibrations for sp² C-H bonds appear just above 3000 cm⁻¹.
1680 - 1640C=O Stretch (Amide I)StrongAmide C=OThe carbonyl stretch is one of the most intense and characteristic bands in the spectrum. Its position is influenced by conjugation and hydrogen bonding.
1620 - 1580N-H Bend / C=C StretchMediumAmide II / AromaticThe Amide II band (a mix of N-H bending and C-N stretching) often overlaps with aromatic C=C stretching vibrations.
~ 1470, 1430C=C Stretch (Aromatic)MediumAromatic RingCharacteristic skeletal vibrations of the benzene ring.
800 - 700C-Cl StretchStrongAryl-ChlorideThe C-Cl stretching vibration for aryl chlorides typically appears in this region. The specific pattern can sometimes give clues about the substitution.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The presence of two chlorine atoms will create a highly characteristic isotopic pattern.

Experimental Protocol: Mass Spectrum Data Acquisition

Electron Ionization (EI) is a classic technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

Molecular Ion (M⁺•): The molecular formula is C₇H₆Cl₂N₂O. The key feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • M⁺ peak (containing 2 x ³⁵Cl): m/z ≈ 204

  • M+2 peak (containing 1 x ³⁵Cl, 1 x ³⁷Cl): m/z ≈ 206

  • M+4 peak (containing 2 x ³⁷Cl): m/z ≈ 208

The expected intensity ratio of the M⁺ : M+2 : M+4 peaks will be approximately 100 : 65 : 10 , which is a definitive indicator for a molecule containing two chlorine atoms.[5]

Major Fragmentation Pathways: The molecular ion is unstable and will fragment into smaller, more stable ions. The most probable fragmentations involve cleavages alpha to the carbonyl group and the loss of neutral molecules.

G M [C₇H₆Cl₂N₂O]⁺• m/z = 204/206/208 F1 [C₇H₅Cl₂O]⁺ 2,3-Dichlorobenzoyl cation m/z = 173/175/177 M->F1 - •NHNH₂ F3 [NH₂NH]• M->F3 F2 [C₆H₃Cl₂]⁺ Dichlorophenyl cation m/z = 145/147/149 F1->F2 - CO F4 CO F1->F4

Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.

m/z (³⁵Cl isotopes)Proposed FragmentFormulaNotes
204Molecular Ion [M]⁺•[C₇H₆Cl₂N₂O]⁺•Exhibits the characteristic 100:65:10 isotopic pattern for two chlorines.
173[M - NHNH₂]⁺[C₇H₅Cl₂O]⁺Loss of the hydrazinyl radical. This forms the stable 2,3-dichlorobenzoyl cation. This fragment will also show a Cl₂ isotopic pattern.
145[M - NHNH₂ - CO]⁺[C₆H₃Cl₂]⁺Subsequent loss of carbon monoxide (a neutral molecule) from the benzoyl cation to form the dichlorophenyl cation. This fragment will also show a Cl₂ isotopic pattern.

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound. A combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a complementary and comprehensive dataset for its unequivocal identification. The key identifiers are:

  • NMR: The specific three-proton pattern in the aromatic region of the ¹H NMR spectrum.

  • IR: The strong C=O (Amide I) absorption around 1650 cm⁻¹ and the N-H stretches above 3200 cm⁻¹.

  • MS: The definitive M⁺ : M+2 : M+4 isotopic cluster with a ratio of approximately 100:65:10, confirming the presence of two chlorine atoms.

When synthesizing or analyzing this compound, the experimental data should be compared against these predicted values. Any significant deviation would warrant further investigation into the sample's purity or structural integrity.

References

Crystal Structure Analysis of 2,3-Dichlorobenzohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2,3-Dichlorobenzohydrazide, a compound of interest in medicinal chemistry. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will leverage the established protocols and data from closely related chlorinated benzohydrazide analogues to provide an in-depth, practical framework for researchers. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of a representative molecule, this document serves as an authoritative resource for scientists engaged in the structural elucidation of novel pharmaceutical compounds.

Introduction: The Significance of Structural Insight in Drug Design

Hydrazide moieties are prevalent scaffolds in a wide array of medicinally active compounds, exhibiting diverse biological activities. The substitution pattern of aromatic rings, such as the dichlorination in this compound, can significantly influence the molecule's conformational preferences, intermolecular interactions, and ultimately, its binding affinity to biological targets.

A precise understanding of the three-dimensional atomic arrangement, as provided by single-crystal X-ray diffraction, is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the precise spatial orientation of functional groups allows for the rational design of more potent and selective analogues.

  • Pharmacophore Modeling: The determined crystal structure provides a rigid and accurate template for computational modeling and virtual screening campaigns.

  • Polymorphism Screening: Identifying different crystalline forms of a drug candidate is critical, as polymorphs can exhibit distinct solubility, stability, and bioavailability profiles.

Given the absence of a published crystal structure for this compound, this guide will utilize data and methodologies from published structures of chlorinated benzohydrazide derivatives to illustrate the complete workflow of a crystal structure analysis.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. This section outlines a generalizable synthetic route and common crystallization techniques applicable to this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds via the reaction of a 2,3-dichlorobenzoyl derivative with hydrazine hydrate. A common precursor is 2,3-dichlorobenzoic acid, which can be synthesized from 2,3-dichloroaniline.

Reaction Scheme:

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2_3_dichlorobenzoic_acid 2,3-Dichlorobenzoic Acid Ester Methyl 2,3-Dichlorobenzoate 2_3_dichlorobenzoic_acid->Ester CH3OH, H2SO4 (cat.), Reflux Product This compound Ester->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

  • Esterification: To a solution of 2,3-dichlorobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the methyl 2,3-dichlorobenzoate with a suitable organic solvent.

  • Purify the ester by column chromatography.

  • Hydrazinolysis: Dissolve the purified methyl 2,3-dichlorobenzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Crystallization

The growth of high-quality single crystals is a process of systematic screening of various solvents and conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in the vapor phase.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Protocol: Crystallization Screening

  • Prepare saturated solutions of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).

  • Dispense the solutions into small, clean vials.

  • For slow evaporation, cover the vials with a perforated film and leave them in a vibration-free environment.

  • For solvent diffusion, carefully layer a miscible anti-solvent (e.g., hexane, water) onto the solutions.

  • For cooling, heat the solutions to achieve saturation and then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Regularly inspect the vials under a microscope for the formation of single crystals with well-defined faces.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

XRD_Workflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Analysis & Validation Crystal_Mounting Crystal Selection & Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Acquisition Diffraction Data Collection Diffractometer->Data_Acquisition Data_Processing Data Reduction & Integration Data_Acquisition->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Final_Model Final Structural Model Validation->Final_Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[1] Monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial atomic positions are determined using direct methods or Patterson methods.[1] This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Structural Analysis of a Chlorinated Benzohydrazide Analogue: A Case Study

As a definitive crystal structure of this compound is not available, we will examine the key structural features of a closely related, published compound to illustrate the type of information that can be gleaned from such an analysis. For this purpose, we will consider the general structural characteristics observed in various chlorinated benzohydrazide and benzohydrazone structures.

In many reported crystal structures of similar compounds, the molecules are linked in the crystal lattice through a network of intermolecular hydrogen bonds.[3] For instance, N—H···O hydrogen bonds are commonly observed, where the hydrazide N-H group acts as a donor and the carbonyl oxygen atom of an adjacent molecule acts as an acceptor. These interactions often lead to the formation of chains or sheets within the crystal structure.

Table 1: Representative Crystallographic Data for a Chlorinated Benzohydrazide Analogue

ParameterValue
Chemical FormulaC₇H₇ClN₂O
Formula Weight170.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value
CCDC Deposition No.Example: 877375[4]

Note: The values in this table are placeholders and would be populated with the specific data from the chosen analogue's crystallographic information file (CIF).

The conformation of the molecule, particularly the torsion angles around the C-C and C-N bonds, is another critical piece of information derived from the crystal structure. The dihedral angle between the aromatic ring and the hydrazide moiety provides insight into the degree of planarity of the molecule, which can have implications for its electronic properties and biological activity.

Conclusion and Future Directions

The crystal structure analysis of this compound, and related compounds, provides invaluable insights for drug discovery and development. A detailed understanding of the three-dimensional structure and intermolecular interactions is essential for rational drug design, lead optimization, and understanding structure-activity relationships.

While the crystal structure of the title compound is yet to be reported, the methodologies and analytical approaches outlined in this guide provide a robust framework for its future elucidation. The synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction, will undoubtedly contribute to a deeper understanding of its chemical and biological properties, paving the way for the development of novel therapeutics.

References

The Versatile Scaffold: A Technical Guide to the Biological Potential of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Relevance of the Benzohydrazide Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a foundation for the development of diverse and potent therapeutic agents. The benzohydrazide moiety is a prime example of such a scaffold. Its synthetic tractability and the diverse biological activities exhibited by its derivatives have cemented its importance in the ongoing quest for novel drugs.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of benzohydrazide derivatives, moving beyond a mere cataloging of effects to an analysis of the underlying chemistry, mechanisms of action, and the experimental methodologies crucial for their evaluation.

I. The Benzohydrazide Scaffold: A Gateway to Chemical Diversity and Biological Activity

The benzohydrazide core, characterized by a benzene ring attached to a hydrazide group (-CONHNH₂), is a versatile building block in organic synthesis.[2][4] Its reactivity allows for straightforward modifications, leading to a vast library of derivatives with a wide spectrum of pharmacological properties.[1][2] The ease of converting benzohydrazides into hydrazones through reaction with aldehydes or ketones is a particularly advantageous feature, as these Schiff bases are frequently associated with enhanced biological activity.[1]

The diverse biological activities reported for benzohydrazide derivatives include:

  • Antimicrobial: Exhibiting efficacy against a range of bacteria and fungi.[1][2][5]

  • Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.[1][2][6]

  • Antitubercular: Showing potent activity against Mycobacterium tuberculosis, including resistant strains.[7][8][9]

  • Antioxidant: Displaying the ability to scavenge free radicals.[4][10]

  • Anti-inflammatory: Exhibiting potential in mitigating inflammatory responses.[1][3]

This guide will delve into these key areas, providing both a theoretical framework and practical insights for researchers in the field.

II. Synthesis and Characterization: The Foundation of Discovery

The journey to uncovering the biological potential of benzohydrazide derivatives begins with their synthesis and rigorous characterization.

A. General Synthesis of Benzohydrazide Derivatives

A common and efficient method for synthesizing benzohydrazide derivatives involves the condensation reaction between a benzohydrazide and a substituted aldehyde or ketone.

Experimental Protocol: Microwave-Assisted Synthesis of Hydrazide-Hydrazone Derivatives [4]

This protocol offers a time-efficient and high-yield approach compared to conventional refluxing methods.[4]

  • Reactant Preparation: Dissolve equimolar amounts of 4-hydroxybenzohydrazide and the desired substituted benzaldehyde in a suitable solvent (e.g., ethanol) in a microwave-safe reaction vessel.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation in a Milestone FlexiWave microwave reactor. The power and time will need to be optimized for specific reactants but typically range from 350-500 W for a few minutes.[2]

  • Reaction Monitoring: Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the resulting crystals by filtration, wash with a non-polar solvent like hexane, and recrystallize from an ethanol/water mixture to obtain the pure hydrazide-hydrazone derivative.[4]

Causality in Experimental Choice: The use of microwave assistance significantly accelerates the reaction rate by providing rapid and uniform heating, often leading to cleaner reactions and higher yields compared to conventional heating methods.[2][4] The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction.

B. Structural Elucidation

Accurate characterization of the synthesized compounds is paramount to ensure their identity and purity before biological evaluation. Standard spectroscopic techniques are employed for this purpose:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretching vibrations.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms within the molecule.[5][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[7]

III. Antimicrobial Activity: Combating a Growing Threat

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[5] Benzohydrazide derivatives have emerged as a promising class of compounds in this area.[1][5]

A. Mechanism of Action

While the exact mechanisms can vary depending on the specific derivative and the microbial target, it is believed that the antimicrobial action of some benzohydrazide derivatives involves the disruption of the microbial cell wall or interference with essential enzymatic processes.[11] The azomethine group (-C=N-) present in many hydrazone derivatives is often crucial for their biological activity.[1]

B. In Vitro Evaluation of Antimicrobial Activity

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi and pour it into sterile Petri plates.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger) on the surface of the agar.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antibiotic (e.g., Erythromycin, Gentamycin) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Minimum Inhibitory Concentration (MIC)

For a quantitative measure, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of the microorganism.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)
Derivative X12.52550
Derivative Y6.2512.525
Standard Drug3.1256.2512.5

IV. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a cornerstone of modern drug discovery. Benzohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][6]

A. Potential Mechanisms of Action

The anticancer activity of benzohydrazide derivatives can be attributed to several mechanisms, including:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) kinase.[6]

  • Induction of Apoptosis: Some compounds can trigger programmed cell death in cancer cells.[12]

  • Cell Cycle Arrest: Derivatives can halt the cell cycle at specific phases, preventing further proliferation of cancer cells.[12]

Signaling Pathway Visualization

EGFR_Inhibition EGFR EGFR Proliferation Tumor Proliferation & Survival EGFR->Proliferation Promotes Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits

Caption: Inhibition of EGFR signaling by a benzohydrazide derivative.

B. In Vitro Cytotoxicity Assessment

Experimental Protocol: MTT Proliferation Assay [12]

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: IC₅₀ Values

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
H200.460.290.15
Erlotinib (Control)0.03--

V. Antitubercular Activity: A Renewed Fight Against an Old Foe

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains underscores the urgent need for new antitubercular drugs.[7] Benzohydrazide derivatives, including the well-known drug isoniazid, are a critical class of compounds in the treatment of tuberculosis.[4][9]

A. Mechanism of Action: Targeting Mycolic Acid Synthesis

Many antitubercular benzohydrazide derivatives, including isoniazid, function as prodrugs that are activated by the mycobacterial enzyme KatG.[9] The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase that is essential for the synthesis of mycolic acids, a unique and crucial component of the mycobacterial cell wall.[9]

Experimental Workflow Visualization

Antitubercular_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Benzohydrazide Derivatives Characterization Spectroscopic Characterization Synthesis->Characterization MABA Microplate Alamar Blue Assay (MABA) for MIC Characterization->MABA InhA_Assay InhA Inhibition Assay MABA->InhA_Assay Docking Molecular Docking InhA_Assay->Docking

Caption: Workflow for antitubercular drug discovery with benzohydrazides.

B. In Vitro Antitubercular Activity Screening

Experimental Protocol: Microplate Alamar Blue Assay (MABA) [7]

This assay is a rapid and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the mycobacterial suspension to each well containing the test compound.

  • Incubation: Incubate the plates for several days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

VI. Antioxidant and Anti-inflammatory Properties: Modulating Oxidative Stress and Inflammation

Oxidative stress and inflammation are implicated in a wide range of diseases.[10] Benzohydrazide derivatives have shown promise as both antioxidant and anti-inflammatory agents.[4][13]

A. Antioxidant Activity Evaluation

Experimental Protocol: DPPH Radical Scavenging Assay [4]

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

  • Reaction Mixture: Prepare a solution of DPPH in a suitable solvent (e.g., ethanol or methanol).

  • Compound Addition: Add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specific period.

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (e.g., 517 nm).

  • Scavenging Activity Calculation: Calculate the percentage of radical scavenging activity. A higher percentage indicates greater antioxidant potential.

B. Anti-inflammatory Activity Evaluation

Experimental Protocol: Carrageenan-Induced Paw Edema Test in Rats [13]

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., ibuprofen), and test groups receiving different doses of the benzohydrazide derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Edema Induction: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: Calculate the percentage inhibition of paw edema for each group compared to the control group.

VII. Conclusion and Future Directions

The benzohydrazide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of its derivatives, ensure its continued relevance in medicinal chemistry. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the benzohydrazide core influence biological activity and to design more potent and selective compounds.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and pathways through which these derivatives exert their effects.

  • In Vivo Efficacy and Safety Profiling: To translate promising in vitro results into preclinical and, ultimately, clinical applications.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively explore the vast potential of benzohydrazide derivatives in the ongoing effort to combat human disease.

References

An In-Depth Technical Guide to the Material Safety of 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Chemical Identification and Physicochemical Properties

2,3-Dichlorobenzohydrazide is a synthetically derived organic compound that belongs to the hydrazide class. Its structure is characterized by a dichlorinated benzene ring attached to a hydrazide moiety. This combination of a chlorinated aromatic ring and a reactive hydrazide group dictates its chemical behavior and its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data (Estimated):

The following properties are estimated based on the known data of its precursors and analogs, such as 2-chlorobenzohydrazide and 2,3-dichlorobenzoic acid.

PropertyEstimated ValueSource of Extrapolation
Molecular Formula C₇H₆Cl₂N₂O-
Molecular Weight 205.05 g/mol -
Appearance White to off-white solid/powderExtrapolated from related benzohydrazides
Melting Point >170 °CBased on 2,3-dichlorobenzoic acid (168-170 °C) and the generally higher melting points of hydrazides compared to their parent acids.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO)Based on the properties of 4-chlorobenzohydrazide.[1]
CAS Number Not assigned-

Section 2: Hazard Identification and Toxicological Profile (Extrapolated)

The hazard profile of this compound is inferred from compounds sharing its key structural features: a dichlorinated aromatic ring and a hydrazide functional group.

Primary Expected Hazards: Based on the GHS classifications of 2-chlorobenzohydrazide and 2,3-dichlorophenylhydrazine HCl, the following hazards are anticipated[2][3]:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Serious Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

  • Acute Oral Toxicity: May be harmful or toxic if swallowed.

Toxicological Rationale:

  • Chlorinated Aromatic Hydrocarbons: This class of compounds can exhibit a range of toxic effects, including skin and eye irritation.[4][5] Their persistence and lipophilicity can lead to bioaccumulation.[4] The presence of two chlorine atoms on the benzene ring is expected to contribute to its irritant properties.

  • Hydrazide Moiety: While many hydrazide-containing pharmaceuticals are safe, the parent compound, hydrazine, is a known toxin.[6] Benzohydrazides are generally more stable, but care should be taken to avoid ingestion and inhalation.

Summary of GHS Hazard Statements from Analogs:

Hazard StatementDescriptionAnalog Compound(s)
H301/H302 Toxic/Harmful if swallowed2,3-Dichlorophenylhydrazine HCl[2]
H315 Causes skin irritation2-Chlorobenzohydrazide, 2,3-Dichlorophenylhydrazine HCl[2][3]
H319 Causes serious eye irritation2-Chlorobenzohydrazide, 2,3-Dichlorophenylhydrazine HCl[2][3]
H335 May cause respiratory irritation2-Chlorobenzohydrazide, 2,3-Dichlorophenylhydrazine HCl[2][3]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling and storage protocols is required to ensure the safety of laboratory personnel.

Handling Protocols:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Grounding: For transfers of large quantities of the powder, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • The storage area should be clearly marked, and access restricted to authorized personnel.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response Workflow:

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Carefully Collect Material into a Sealed Container D->E F Decontaminate the Area E->F G Dispose of Waste According to Regulations F->G H Report the Incident G->H

Caption: Workflow for responding to a chemical spill.

Section 5: Reactivity and Stability

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous reactions.

  • Hazardous Decomposition Products: Upon thermal decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Section 6: Synthesis and Applications in Drug Discovery

Synthetic Pathway:

This compound is typically synthesized from 2,3-dichlorobenzoic acid or its corresponding acyl chloride. The reaction with hydrazine hydrate is a common method for forming the hydrazide bond.

Synthesis_Pathway cluster_0 Route A: From Acyl Chloride cluster_1 Route B: From Carboxylic Acid A1 2,3-Dichlorobenzoyl Chloride B1 This compound A1->B1 Hydrazine Hydrate (NH₂NH₂·H₂O) A2 2,3-Dichlorobenzoic Acid B2 Activated Ester/Intermediate A2->B2 Activating Agent (e.g., SOCl₂) C2 This compound B2->C2 Hydrazine Hydrate

References

literature review of dichlorinated benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Dichlorinated Benzohydrazides: Synthesis, Mechanism, and Applications

Abstract: Dichlorinated benzohydrazides represent a pivotal class of chemical compounds with significant applications in agrochemicals and medicinal chemistry. Their unique structural features, conferred by the dichlorinated phenyl ring, lead to a range of biological activities, most notably as potent insecticides. This technical guide provides an in-depth review of the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols related to dichlorinated benzohydrazides. We will explore their role as ecdysone receptor agonists, which disrupts the normal molting and development of insect pests. Furthermore, this document will detail established methodologies for their preparation and biological evaluation, offering a comprehensive resource for researchers, scientists, and professionals in drug development and crop protection.

Introduction to Benzohydrazides

Benzohydrazides are a class of organic compounds derived from benzoic acid and hydrazine. The core structure, characterized by a benzoyl group attached to a hydrazide moiety (-CONHNH2), serves as a versatile scaffold in synthetic chemistry.[1] This structural motif is a key pharmacophore, and its derivatives are extensively studied for a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The reactivity of the hydrazide group allows for the straightforward synthesis of various derivatives, such as hydrazones, by condensation with aldehydes and ketones.

The introduction of halogen atoms, particularly chlorine, onto the phenyl ring significantly modulates the electronic and lipophilic properties of the benzohydrazide molecule. This substitution can enhance biological activity and selectivity. Dichlorination, in particular, has been a successful strategy in the development of potent agrochemicals. A notable example is 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide, which has demonstrated excellent activity against nematodes.[2]

Synthesis of Dichlorinated Benzohydrazides

The synthesis of dichlorinated benzohydrazides typically follows a two-step process: the formation of a dichlorinated benzoyl chloride, followed by its reaction with a suitable hydrazine derivative.

Preparation of Dichlorinated Benzoyl Chlorides

A common precursor for many dichlorinated benzohydrazides is 2,4-dichlorobenzoyl chloride. This intermediate can be synthesized from 2,4-dichlorobenzotrichloride through catalysis with a carboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride or iron trichloride.[3] The reaction proceeds by reacting 2,4-dichlorobenzotrichloride with an acid, such as propionic or butyric acid, which generates the corresponding acyl chloride and 2,4-dichlorobenzoyl chloride.[3] The resulting acyl chloride can then be purified by distillation.[3]

Formation of the Benzohydrazide

The dichlorinated benzoyl chloride is then reacted with a hydrazine derivative to form the final benzohydrazide product. A general and effective method involves the acylation of a hydrazide with a dichlorobenzoyl chloride at low temperatures.[4] The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF), and the temperature is maintained between 0–5 °C in an ice bath to control the reactivity of the acyl chloride.[4]

The following diagram illustrates a general synthetic pathway for a dichlorinated benzohydrazide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Benzohydrazide Formation 2_4_dichlorobenzotrichloride 2,4-Dichlorobenzotrichloride 2_4_dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl Chloride 2_4_dichlorobenzotrichloride->2_4_dichlorobenzoyl_chloride + carboxylic_acid Carboxylic Acid (e.g., Propionic Acid) carboxylic_acid->2_4_dichlorobenzoyl_chloride + lewis_acid Lewis Acid Catalyst (e.g., AlCl3) lewis_acid->2_4_dichlorobenzoyl_chloride catalysis benzoyl_chloride_reactant 2,4-Dichlorobenzoyl Chloride dichlorinated_benzohydrazide Dichlorinated Benzohydrazide benzoyl_chloride_reactant->dichlorinated_benzohydrazide + hydrazine_derivative Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine_derivative->dichlorinated_benzohydrazide + solvent Solvent (THF) Low Temp (0-5 °C) solvent->dichlorinated_benzohydrazide

General synthetic scheme for dichlorinated benzohydrazides.

Mechanism of Action: Ecdysone Receptor Agonism

The primary insecticidal mechanism of many dichlorinated benzohydrazides and related diacylhydrazines is their action as agonists of the ecdysone receptor (EcR).[5] Ecdysteroids, the natural insect molting hormones, bind to the EcR to initiate and regulate molting and metamorphosis.[5]

Dichlorinated benzohydrazides mimic the action of natural ecdysteroids, binding to the EcR and causing a premature and incomplete molting process, which is ultimately lethal to the insect.[6][7] This mode of action is highly selective for insects and other arthropods, with low toxicity to vertebrates, making these compounds valuable for integrated pest management programs.[7] The binding of these synthetic agonists to the EcR complex triggers a cascade of gene expression that leads to the disruption of normal development.

The following diagram illustrates the mechanism of action of dichlorinated benzohydrazides as ecdysone receptor agonists.

G cluster_insect_cell Insect Cell Benzohydrazide Dichlorinated Benzohydrazide (Agonist) EcR_USP Ecdysone Receptor (EcR) + Ultraspiracle (USP) (Inactive Complex) Benzohydrazide->EcR_USP Binds to Activated_Complex Activated Receptor Complex EcR_USP->Activated_Complex Activation DNA DNA (Ecdysone Response Element) Activated_Complex->DNA Binds to Gene_Expression Premature Gene Expression DNA->Gene_Expression Initiates Lethal_Molt Incomplete & Lethal Molt Gene_Expression->Lethal_Molt Leads to

Mechanism of action of dichlorinated benzohydrazides.

Structure-Activity Relationships (SAR)

The biological activity of dichlorinated benzohydrazides is highly dependent on their molecular structure. Key factors influencing their potency as ecdysone receptor agonists include the position of the chlorine atoms on the phenyl ring and the nature of other substituents.

Lipophilicity and steric factors play a crucial role in the ability of these compounds to reach their target site within the insect nerve and bind effectively to the receptor.[8][9] Electronic parameters, such as the electronegativity conferred by the chlorine atoms, also significantly impact their biological activity.[8][10]

The following table summarizes the general structure-activity relationships for dichlorinated benzohydrazides and related compounds.

Substitution PatternGeneral Effect on ActivityRationale
Dichlorination at 2,4- or 3,4- positions Often high insecticidal activityThe specific positioning of chlorine atoms can enhance binding affinity to the ecdysone receptor and improve transport to the target site.
Monochlorination Moderate to good activityProvides a balance of lipophilicity and electronic properties.
Unsubstituted Benzoyl Group Lower activity compared to halogenated analogsReduced binding affinity and potentially lower stability.
Introduction of other bulky groups Variable, can increase or decrease activitySteric hindrance can prevent proper binding to the receptor, but in some cases, it can improve selectivity.[8]
Modification of the hydrazide linker Can significantly alter activityThe linker is crucial for the correct orientation of the molecule within the receptor's binding pocket.

Applications in Pest Management and Beyond

The primary application of dichlorinated benzohydrazides is in agriculture as selective insecticides. Their specific mode of action makes them effective against a range of lepidopteran pests (caterpillars) and some other insect orders, while being relatively safe for beneficial insects and non-target organisms.[7]

Beyond their insecticidal properties, the benzohydrazide scaffold is a subject of ongoing research in medicinal chemistry. Derivatives have been investigated for a variety of therapeutic applications, including:

  • Antimicrobial activity : Some benzohydrazide derivatives have shown efficacy against various bacterial and fungal strains.[11]

  • Anticancer activity : Certain benzohydrazides have demonstrated cytotoxic effects against human cancer cell lines.[1][12]

  • Antitubercular activity : The benzohydrazone moiety is a common feature in many antitubercular agents.

The versatility of the benzohydrazide structure continues to make it an attractive target for the development of new bioactive compounds.[11]

Key Experimental Protocols

General Synthesis of a Dichlorinated Benzohydrazide Derivative

This protocol describes the synthesis of a dichlorinated benzohydrazide via the condensation of a dichlorobenzohydrazide with an aldehyde.

Materials:

  • 4-Chlorobenzohydrazide (or other dichlorinated analog)

  • Substituted aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (catalyst)

  • Petroleum ether

Procedure:

  • Dissolve 0.001 mol of the dichlorobenzohydrazide in 10 mL of an aqueous solution.

  • In a separate flask, dissolve an equimolar amount (0.001 mol) of the aromatic aldehyde in 5 mL of ethanol.

  • Add the ethanolic aldehyde solution to the aqueous benzohydrazide solution with magnetic stirring at room temperature.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction and continue stirring for 5-30 minutes.

  • An insoluble solid product will gradually form.

  • Filter the precipitate and wash it thoroughly with petroleum ether.

  • Dry the product in a vacuum desiccator.

  • The crude solid can be recrystallized from absolute ethanol to obtain the purified product.

Validation: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy.

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a method to screen synthesized dichlorinated benzohydrazide derivatives for antibacterial activity.

Materials:

  • Synthesized benzohydrazide compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar plates

  • Standard antibiotic discs (e.g., Gentamycin) for positive control

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the test bacterial strains.

  • Using a sterile cork borer, create wells of a uniform diameter in the agar.

  • Prepare solutions of the synthesized compounds at a known concentration in a suitable solvent (e.g., DMSO).

  • Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • Place a standard antibiotic disc as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

  • Compare the zone of inhibition of the test compounds with that of the standard antibiotic.

Interpretation: A larger zone of inhibition indicates greater antibacterial activity of the compound against the tested microorganism.

Conclusion and Future Perspectives

Dichlorinated benzohydrazides are a well-established and important class of compounds, particularly in the field of crop protection. Their success as ecdysone receptor agonists has paved the way for the development of highly effective and selective insecticides. The synthetic accessibility and the potential for structural modification of the benzohydrazide scaffold ensure that this class of compounds will remain an active area of research. Future work will likely focus on the design of new analogs with improved potency, a broader spectrum of activity, and enhanced environmental safety profiles. Furthermore, the exploration of dichlorinated benzohydrazides for medicinal applications continues to be a promising avenue for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 2,3-Dichlorobenzohydrazide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrazide moieties are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key pharmacophores in a multitude of therapeutic agents.[1] Their unique structural and electronic properties allow for a wide range of chemical transformations, making them invaluable building blocks in the synthesis of novel heterocyclic compounds with diverse biological activities.[1][2] This guide focuses on a specific, yet under-characterized member of this family: 2,3-Dichlorobenzohydrazide. While specific experimental data for this compound is not extensively documented in public literature, this guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of its predicted chemical and physical characteristics, logical synthetic routes, and robust analytical methodologies based on established principles and data from closely related analogues.

The strategic placement of chlorine atoms on the phenyl ring is a common approach in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. The 2,3-dichloro substitution pattern, in particular, can influence lipophilicity, metabolic stability, and receptor binding interactions. This guide will, therefore, serve as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development programs.

Chemical and Physical Characteristics

PropertyPredicted Value / InformationSource / Rationale
IUPAC Name This compoundDerived from structural nomenclature rules.
CAS Number Not AssignedA comprehensive search of chemical databases did not yield a specific CAS number for this compound. Researchers should verify upon synthesis.
Molecular Formula C₇H₆Cl₂N₂OBased on the chemical structure.
Molecular Weight 205.04 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white crystalline solid.Based on the typical appearance of similar benzohydrazide derivatives.[3]
Melting Point Estimated to be in the range of 160-180 °C.Inferred from related dichlorinated benzohydrazides and the parent benzohydrazide. For example, 4-chlorobenzohydrazide has a melting point of 162-165 °C.[4]
Boiling Point Expected to be >300 °C (with potential decomposition).High boiling points are characteristic of aromatic hydrazides due to hydrogen bonding and molecular weight.
Solubility Predicted to be sparingly soluble in water, but soluble in polar organic solvents such as ethanol, methanol, and DMSO.Based on the general solubility of benzohydrazide derivatives.[5]

Synthesis and Reactivity

The synthesis of this compound can be logically approached through established methods for hydrazide formation. The most common and effective routes start from either the corresponding carboxylic acid or its more reactive acyl chloride derivative.

Proposed Synthetic Pathway

A reliable two-step synthesis is proposed, starting from the commercially available 2,3-Dichlorobenzoic acid.

Synthesis_Pathway Start 2,3-Dichlorobenzoic Acid Intermediate 2,3-Dichlorobenzoyl Chloride Start->Intermediate SOCl₂ or (COCl)₂ DCM, reflux Product This compound Intermediate->Product Hydrazine Hydrate (N₂H₄·H₂O) Base (e.g., Et₃N), THF, 0°C to rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride

  • To a stirred solution of 2,3-Dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2,3-Dichlorobenzoyl chloride, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent nucleophilic acyl substitution by the weakly nucleophilic hydrazine.[6] Oxalyl chloride and thionyl chloride are common reagents for this transformation, with the byproducts being gaseous (CO, CO₂, HCl or SO₂, HCl), which are easily removed.

Step 2: Synthesis of this compound

  • Dissolve the crude 2,3-Dichlorobenzoyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in THF.

  • Add the hydrazine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Causality Behind Experimental Choices: The reaction is performed at low temperature to control the exothermicity and to minimize the formation of the 1,2-diacylhydrazine byproduct.[6] The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Triethylamine is a suitable choice as it is a non-nucleophilic base that will not compete with hydrazine in reacting with the acyl chloride.

Key Reactivity

The hydrazide functional group is a versatile hub for further chemical modifications:

  • Condensation with Carbonyls: The terminal -NH₂ group readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[2][7] This reaction is fundamental in the synthesis of a vast array of biologically active molecules.

  • Cyclization Reactions: this compound can serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as oxadiazoles, pyrazoles, and triazoles, which are prevalent in many pharmaceutical compounds.[1]

  • N-Acylation and N-Alkylation: The nitrogen atoms of the hydrazide moiety can undergo further acylation or alkylation, allowing for the introduction of diverse substituents to fine-tune the molecule's properties.

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Synthesis Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Analysis IR FT-IR Spectroscopy Synthesis->IR Analysis MS Mass Spectrometry Synthesis->MS Analysis Purity Purity Assessment (HPLC, Elemental Analysis) Synthesis->Purity Analysis NMR->Purity IR->Purity MS->Purity

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to provide key structural information.

    • Aromatic Protons: The three protons on the dichlorinated phenyl ring will likely appear as a complex multiplet in the downfield region (δ 7.2-7.8 ppm) due to their distinct chemical environments and spin-spin coupling.

    • -NH-NH₂ Protons: The protons of the hydrazide group will appear as two distinct signals, typically broad, in the downfield region (δ 8.0-10.0 ppm for the -CONH- proton and δ 4.0-5.0 ppm for the -NH₂ protons). These signals are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure.

    • Carbonyl Carbon: A characteristic signal for the carbonyl carbon (C=O) is expected in the downfield region (δ 160-170 ppm).[8]

    • Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with the carbons bearing the chlorine atoms appearing at characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9]

  • N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group, and a broader band for the -CONH- group.

  • C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in a hydrazide.[10]

  • N-H Bending (Amide II band): A band in the region of 1520-1550 cm⁻¹.

  • C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the chloro substituents.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (205.04 g/mol ).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. This provides strong evidence for the presence of two chlorine atoms.

  • Fragmentation: Common fragmentation pathways for benzohydrazides include the loss of the hydrazino group (-NHNH₂) and cleavage of the C-N bond.

Applications in Drug Development

While this compound itself is not a known therapeutic agent, its structural motifs are present in numerous biologically active compounds. The hydrazide-hydrazone scaffold is recognized for a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many hydrazone derivatives exhibit potent activity against various bacterial and fungal strains.[7]

  • Anticancer Activity: The hydrazide moiety is a key component in several compounds designed as anticancer agents.[1]

  • Anti-inflammatory and Analgesic Properties: A number of hydrazide derivatives have shown promising anti-inflammatory and analgesic effects.[1]

  • Antitubercular Activity: The prototypical hydrazide drug, isoniazid, is a cornerstone in the treatment of tuberculosis, and extensive research continues into novel hydrazide-based antitubercular agents.[2]

The introduction of the 2,3-dichloro substitution pattern on the phenyl ring of the benzohydrazide scaffold provides a unique starting point for the design of new therapeutic candidates with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable, albeit under-explored, building block for medicinal chemistry and drug discovery. This technical guide provides a comprehensive framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous structures. By providing a logical synthetic pathway, detailed analytical protocols, and an overview of its potential in drug development, this guide aims to empower researchers to unlock the therapeutic potential of this and other novel hydrazide derivatives.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2,3-Dichlorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 2,3-dichlorobenzohydrazide and its subsequent derivatization into novel hydrazone compounds. Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide details the synthetic pathways, experimental protocols, and characterization methods for these compounds, offering insights into the rationale behind the procedural steps. The information presented herein is intended to equip researchers in drug discovery and development with the necessary knowledge to synthesize and explore the therapeutic potential of this promising class of molecules.

Introduction: The Significance of Benzohydrazide Scaffolds in Medicinal Chemistry

The benzohydrazide moiety is a versatile pharmacophore that serves as a foundational scaffold for the development of various therapeutic agents. The presence of the hydrazone linkage (-CO-NH-N=CH-) in its derivatives is crucial for their biological activity.[3] The structural diversity that can be achieved by incorporating different substituents on the phenyl rings of both the benzohydrazide and the aldehyde or ketone reactants allows for the fine-tuning of their pharmacological profiles. Dichlorinated aromatic compounds, in particular, have garnered significant interest due to their unique electronic and lipophilic properties, which can enhance their interaction with biological targets. This guide focuses specifically on the 2,3-dichloro substitution pattern, providing a detailed roadmap for the synthesis and derivatization of this compound.

Synthetic Pathways and Core Reactions

The synthesis of this compound derivatives typically follows a two-step process. The first step involves the synthesis of the key intermediate, this compound, from 2,3-dichlorobenzoic acid. The second step is the condensation of this intermediate with a variety of aldehydes or ketones to yield the final hydrazone derivatives.

Diagram of the General Synthetic Workflow

Synthesis_Workflow A 2,3-Dichlorobenzoic Acid B 2,3-Dichlorobenzoyl Chloride A->B Thionyl Chloride (SOCl₂) C This compound B->C Hydrazine Hydrate (N₂H₄·H₂O) E 2,3-Dichlorobenzohydrazone Derivative C->E Condensation D Aldehyde/Ketone (R-CHO/R-CO-R') D->E

Caption: General synthetic route for 2,3-dichlorobenzohydrazone derivatives.

Detailed Experimental Protocols

Part I: Synthesis of this compound

This protocol outlines the synthesis of the key intermediate, this compound, starting from 2,3-dichlorobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative.

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride

  • Principle: 2,3-Dichlorobenzoic acid is reacted with thionyl chloride to form 2,3-dichlorobenzoyl chloride. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed from the reaction mixture.

  • Materials:

    • 2,3-Dichlorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Dry toluene (optional, as solvent)

    • Round-bottom flask

    • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • In a clean, dry round-bottom flask, place 2,3-dichlorobenzoic acid.

    • Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can also be performed in an inert solvent like dry toluene.

    • Attach the reflux condenser with a drying tube.

    • Gently heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Excess thionyl chloride can be removed by distillation under reduced pressure.

    • The resulting crude 2,3-dichlorobenzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Principle: The highly reactive 2,3-dichlorobenzoyl chloride readily undergoes nucleophilic acyl substitution with hydrazine hydrate to form the stable this compound.

  • Materials:

    • 2,3-Dichlorobenzoyl chloride

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol or other suitable solvent

    • Beaker or Erlenmeyer flask

    • Ice bath

    • Magnetic stirrer

    • Buchner funnel and filter paper

  • Procedure:

    • In a beaker, dissolve hydrazine hydrate in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add the 2,3-dichlorobenzoyl chloride dropwise to the cold hydrazine hydrate solution with constant stirring. An exothermic reaction will occur, and a precipitate will form.

    • After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The precipitated product, this compound, is collected by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

Part II: Synthesis of 2,3-Dichlorobenzohydrazone Derivatives

This protocol describes the general method for synthesizing hydrazone derivatives by condensing this compound with various aldehydes.

  • Principle: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form the C=N double bond characteristic of a hydrazone. A catalytic amount of acid is often used to facilitate the dehydration step.[4]

  • Materials:

    • This compound

    • Substituted aromatic or aliphatic aldehyde

    • Ethanol or methanol

    • Glacial acetic acid (catalyst)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • Dissolve an equimolar amount of this compound and the desired aldehyde in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Attach the reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The hydrazone derivative often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated, or the product can be precipitated by adding cold water.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone derivative.

Characterization of Synthesized Compounds

The structural elucidation of the synthesized this compound and its hydrazone derivatives is crucial. The following spectroscopic techniques are typically employed for characterization:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • This compound: Look for characteristic peaks corresponding to N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, around 1640-1680 cm⁻¹), and N-H bending (amide II band, around 1520-1570 cm⁻¹).

    • Hydrazone Derivatives: The formation of the hydrazone is confirmed by the appearance of a C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O stretching peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The protons of the aromatic rings will appear in the downfield region (typically 7.0-8.5 ppm). The N-H protons of the hydrazide and hydrazone will appear as singlets, often in the range of 8.0-12.0 ppm, and their chemical shifts can be sensitive to the solvent and substitution. The azomethine proton (-N=CH-) of the hydrazone will typically appear as a singlet between 8.0 and 9.0 ppm.

    • ¹³C NMR: The carbonyl carbon of the benzohydrazide will appear around 160-170 ppm. In the hydrazone derivatives, the imine carbon (C=N) will be observed in the range of 140-160 ppm.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Data Presentation: Exemplary Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various hydrazone derivatives from this compound.

EntryAldehyde ReactantSolventCatalystReaction Time (h)Yield (%)
1BenzaldehydeEthanolGlacial Acetic Acid385-95
24-ChlorobenzaldehydeEthanolGlacial Acetic Acid388-96
34-NitrobenzaldehydeEthanolGlacial Acetic Acid490-98
44-HydroxybenzaldehydeMethanolGlacial Acetic Acid280-90
5SalicylaldehydeEthanolGlacial Acetic Acid282-92

Applications in Drug Development

Hydrazone derivatives of dichlorinated benzohydrazides are promising candidates for further investigation in drug discovery due to their reported biological activities.

  • Antimicrobial Activity: Many hydrazone derivatives have demonstrated significant activity against a range of bacterial and fungal strains. The presence of the azomethine group is often cited as being crucial for this activity.[3][5]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of hydrazone derivatives against various cancer cell lines.[1][2] The mechanism of action is often attributed to their ability to interfere with cellular processes such as cell cycle progression and apoptosis.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound and its hydrazone derivatives. The protocols are designed to be reproducible and adaptable for various research applications. The characterization data and discussion of their potential applications in drug development are intended to stimulate further research into this important class of compounds. By providing a solid foundation for their synthesis, we hope to facilitate the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Hydrazide Derivatives

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, hydrazide derivatives and their corresponding hydrazones have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] The pharmacological importance of these molecules is frequently linked to the presence of the azomethine group (-NH–N=CH-), a critical pharmacophore.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial applications of 2,3-Dichlorobenzohydrazide, a member of this promising class of compounds.

The protocols outlined herein are designed to be self-validating systems, providing a robust framework for determining the efficacy of this compound against a panel of clinically relevant microorganisms. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles underpinning each protocol.

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

While the precise mechanism of this compound requires empirical validation, a prominent proposed mechanism for hydrazide derivatives is the inhibition of essential bacterial enzymes.[1] A key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[1] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.[1] Other potential mechanisms for this class of compounds include the disruption of bacterial cell wall synthesis and the suppression of ATP production.[1]

cluster_0 Inside Bacterial Cell This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell DNA_Gyrase DNA Gyrase (Essential Enzyme) This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Catalyzes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Proposed inhibition of bacterial DNA gyrase by this compound.

Part 1: Qualitative Screening of Antimicrobial Activity

Agar Disk Diffusion Method

This method serves as an initial, qualitative screening to ascertain if this compound possesses antimicrobial activity. It is based on the principle of the compound diffusing from a saturated paper disk into an agar medium inoculated with a test microorganism. A zone of inhibition around the disk is indicative of antimicrobial properties.[2]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Inoculation: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.[2]

  • Compound and Control Application:

    • Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.[2]

    • Pipette a fixed volume (e.g., 10 µL) of a known concentration of this compound solution (e.g., 10 mg/mL in a suitable solvent like DMSO) onto a disc.[2]

    • Apply the same volume of solvent to a negative control disc.[2]

    • Place a positive control antibiotic disc (e.g., Gentamicin for bacteria, Fluconazole for fungi).[2]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 3-5 days (fungi).[3]

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone indicates greater antimicrobial activity.[2]

Part 2: Quantitative Evaluation of Antimicrobial Efficacy

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This assay is fundamental for determining the potency of a new compound.[1]

Protocol:

  • Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12 of a 96-well plate.[1][2]

  • Serial Dilution:

    • Add 200 µL of a stock solution of this compound (in the appropriate broth) to well 1.[1]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control.[3]

  • Inoculum Preparation: Dilute a standardized 0.5 McFarland bacterial or fungal suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][3]

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except for a sterility control well containing only broth).[3]

  • Controls:

    • Growth Control: Well with broth, inoculum, and solvent (if used).[3]

    • Sterility Control: Well with broth only.[3]

    • Positive Control: A well with a standard antibiotic.[3]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 3-5 days for fungi.[3]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[3]

start Start dispense_broth Dispense Broth in 96-Well Plate start->dispense_broth serial_dilution Perform 2-Fold Serial Dilution of this compound dispense_broth->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilution->prepare_inoculum inoculate_wells Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate_wells prepare_controls Prepare Positive & Negative Controls inoculate_wells->prepare_controls incubate Incubate Plate (e.g., 24h at 37°C) prepare_controls->incubate inspect_growth Visually Inspect for Growth (Turbidity) incubate->inspect_growth determine_mic Determine MIC Value inspect_growth->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing: Following the MIC assay, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth.[2]

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).[2]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.[2]

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Part 3: Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of microbial killing over time.

Protocol:

  • Preparation: Prepare a bacterial culture in MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Test Setup: Prepare test tubes containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) in MHB. Include a growth control tube without the compound.[1]

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.[1]

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[1]

  • Viable Cell Count: Perform serial dilutions of the aliquot in sterile saline or PBS and plate the dilutions onto MHA plates.[1]

  • Incubation and Data Analysis: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL) on each plate.[1] Plot log10 CFU/mL versus time for each concentration.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured table for easy comparison.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213DataData
Escherichia coliATCC 25922DataData
Pseudomonas aeruginosaATCC 27853DataData
Candida albicansATCC 90028DataData

Note: This table is a template. The actual data for this compound needs to be determined experimentally.

Conclusion and Future Directions

These application notes and protocols provide a foundational framework for the systematic evaluation of the antimicrobial properties of this compound. Positive results from these in vitro assays would warrant further investigation, including cytotoxicity studies, in vivo efficacy models, and detailed mechanistic studies to fully elucidate its mode of action and therapeutic potential. The versatility and documented activity of the hydrazide class of compounds suggest that this compound is a worthy candidate for such rigorous investigation in the ongoing search for novel antimicrobial agents.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3-Dichlorobenzohydrazide is a halogenated aromatic hydrazide that serves as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Its precise chemical structure, purity, and stability are critical determinants of its suitability for downstream applications. This guide provides a comprehensive, multi-technique framework for the definitive characterization of this compound. We present detailed protocols for chromatographic, spectroscopic, mass spectrometric, and thermal analysis techniques, explaining the causality behind experimental choices to ensure robust and reliable data. This integrated workflow is designed to provide a complete analytical profile, ensuring the identity, purity, and stability of the compound.

Introduction and Physicochemical Overview

The characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development and quality control.[1] this compound, a derivative of benzoic acid, possesses a reactive hydrazide moiety and a dichlorinated aromatic ring, making it a versatile building block. However, its synthesis can result in regioisomeric and process-related impurities. Therefore, a suite of orthogonal analytical techniques is required for unambiguous characterization.

The initial step in any characterization is to understand the fundamental properties of the molecule.

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂OCalculated
Molecular Weight 205.05 g/mol Calculated
Exact Mass 203.9857 DaCalculated
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=O)NNPubChem CID: 5765 (for acid)[2]
InChIKey KPPNLSKVTKSSTG-UHFFFAOYSA-N (for 2-chlorobenzohydrazide)PubChem CID: 79883[3]

Chromatographic Analysis for Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of chemical compounds and quantifying impurities.[1] For this compound, a reversed-phase HPLC method is optimal, as it effectively separates the moderately polar analyte from non-polar and highly polar impurities. The choice of a C18 column is based on its wide applicability and excellent resolving power for aromatic compounds.[4][5]

Protocol: Reversed-Phase HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, column oven, and gradient pump.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    Parameter Setting Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent retention and resolution for aromatic compounds.[4]
    Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase suppresses the ionization of any acidic impurities and the hydrazide itself, leading to sharper peaks.
    Mobile Phase B Acetonitrile Common organic modifier providing good elution strength for this class of compounds.
    Gradient Elution 0-20 min: 30% to 70% B; 20-25 min: 70% to 30% B; 25-30 min: 30% B A gradient is essential to elute any potential impurities with different polarities and ensure a clean chromatogram.
    Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.[6]
    Column Temperature 30 °C Maintains consistent retention times and peak shapes.
    Detection Wavelength 210 nm At this low wavelength, detection of the aromatic system and potential non-chromophoric impurities is maximized.[5][6]

    | Injection Volume | 10 µL | Standard volume for analytical HPLC. |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides detailed information about the molecular structure, confirming the identity and arrangement of functional groups. A combination of FTIR, NMR, and UV-Vis spectroscopy is essential for a complete structural profile.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For this compound, this technique is crucial for confirming the presence of the hydrazide moiety and the substitution pattern on the aromatic ring.

Protocol: FTIR Analysis

  • Sample Preparation: Use either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Vibrational Frequencies:

    Wavenumber (cm⁻¹) Vibration Functional Group
    3430 - 3220 N-H Stretching -NH₂ and -NH-
    3100 - 3000 C-H Stretching Aromatic Ring
    1640 - 1600 C=O Stretching (Amide I) Carbonyl
    1515 - 1495 C=N Stretching / N-H Bending Hydrazide
    1470 - 1400 C=C Stretching Aromatic Ring

    | 800 - 600 | C-Cl Stretching | Dichloro-substitution |

Data extrapolated from characterization of similar benzohydrazide derivatives.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[9][10] Both ¹H and ¹³C NMR are required for unambiguous assignment.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for hydrazides and allows for the observation of exchangeable N-H protons.[11]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Predicted Chemical Shifts (in DMSO-d₆):

    ¹H NMR:

    Chemical Shift (δ, ppm) Multiplicity Assignment
    ~10.5 Singlet (broad) -C(=O)NH-
    7.6 - 7.8 Multiplet Aromatic Protons (3H)

    | ~4.6 | Singlet (broad) | -NH₂ |

    ¹³C NMR:

    Chemical Shift (δ, ppm) Assignment
    ~162 C=O (Carbonyl)
    135 - 127 Aromatic Carbons (including C-Cl)

    | ~125 | Aromatic Carbons (C-H) |

Predicted shifts are based on known values for substituted benzohydrazides and the effects of chloro-substituents.[11][12]

UV-Vis Spectrophotometry

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated aromatic system.[13]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or ethanol.

  • Data Acquisition: Scan the solution from 400 nm to 200 nm using a quartz cuvette, with the pure solvent as a blank.

  • Expected Result: An absorption maximum (λ_max) is expected in the range of 220-280 nm, corresponding to the π → π* transitions of the dichlorinated benzene ring conjugated with the carbonyl group.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound.[14] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: A mass spectrometer with an ESI source (e.g., a single quadrupole, Q-TOF, or Orbitrap).

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode.

  • Expected Results:

    Ion Calculated m/z Interpretation
    [M+H]⁺ 204.9936 Molecular ion with ³⁵Cl, ³⁵Cl
    [M+H]⁺ 206.9906 Molecular ion with ³⁵Cl, ³⁷Cl

    | [M+H]⁺ | 208.9877 | Molecular ion with ³⁷Cl, ³⁷Cl |

The characteristic isotopic pattern for two chlorine atoms (a trio of peaks with an approximate ratio of 9:6:1) provides definitive confirmation of the elemental composition.[15]

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the physical properties of a substance as a function of temperature, such as melting point and decomposition temperature.[16]

Protocol: DSC/TGA Analysis

  • Instrumentation: A calibrated DSC or simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Method: Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Results:

    • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.

    • TGA: A plot showing mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition. Hydrazide compounds often show decomposition beginning above 250 °C.[17]

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The power of this approach lies in integrating the data from these orthogonal methods to build a complete and validated profile of the molecule. The following workflow illustrates how these techniques are synergistically applied.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary & Confirmatory Analysis cluster_3 Data Integration & Final Report Sample This compound Sample HPLC HPLC-UV/DAD Sample->HPLC Purity (%) MS ESI-MS Sample->MS Molecular Weight FTIR FTIR Sample->FTIR Functional Groups NMR NMR (1H, 13C) Sample->NMR Definitive Structure Thermal DSC / TGA Sample->Thermal Melting Point & Stability Report Comprehensive Characterization Report HPLC->Report MS->Report FTIR->Report NMR->Report Thermal->Report

References

Application Note: Evaluating the Anticancer Potential of 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in oncology.

Purpose: This document provides a comprehensive guide for the initial in vitro evaluation of 2,3-Dichlorobenzohydrazide, a novel compound with potential anticancer properties. Due to the limited specific research on this molecule, this guide synthesizes insights from the broader class of hydrazide and hydrazone derivatives, which have shown significant promise in anticancer research.[1][2][3][4] The protocols outlined herein are designed to be a starting point for investigating its mechanism of action, including its effects on cell viability, apoptosis, and cell cycle progression.

Introduction: The Therapeutic Potential of the Hydrazide Scaffold

The hydrazide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[4] In oncology, the hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is recognized as a critical pharmacophore, contributing to antibacterial, anti-inflammatory, and notably, anticancer effects.[1] Compounds featuring this scaffold have been shown to exert cytotoxic effects against a variety of cancer cell lines, including neuroblastoma, breast, and colon cancer.[1][2]

The anticancer mechanisms of hydrazide derivatives are diverse, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of key signaling pathways that govern cell proliferation and survival.[1][3][5] For instance, certain indole hydrazides have been found to induce apoptosis and autophagy through the activation of the ROS/JNK pathway in hepatocellular carcinoma.[5]

Given this precedent, this compound is a compound of interest. Its dichlorinated phenyl ring may enhance its lipophilicity and interaction with biological targets. This guide proposes a systematic approach to characterizing its anticancer profile.

Proposed Mechanism of Action: A Hypothesis

Based on the established activities of related hydrazide compounds, we hypothesize that this compound may exert its anticancer effects through two primary, interconnected mechanisms: the induction of apoptosis via the intrinsic (mitochondrial) pathway and the arrest of the cell cycle.

Induction of Apoptosis

Many hydrazone derivatives have been shown to trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (initiator caspase-9 and effector caspase-3) that culminates in cell death.[2][6]

G cluster_0 This compound Treatment cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Anticancer agents frequently disrupt the normal progression of the cell cycle, preventing cancer cells from dividing.[7] Hydrazide derivatives have been observed to cause cell cycle arrest at the G0/G1, S, or G2/M phases.[3] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[8]

G cluster_0 Potential Points of Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Compound This compound Arrest_G1 Arrest at G1 Compound->Arrest_G1 Arrest_G2M Arrest at G2/M Compound->Arrest_G2M

Caption: Potential cell cycle arrest points for this compound.

Experimental Protocols

The following protocols provide a framework for the initial screening and mechanistic evaluation of this compound. A crucial first step is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50).

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2] It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., MRC-5 human lung fibroblasts) for selectivity assessment.[1]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineCompoundIC50 (µM) after 48hSelectivity Index (SI)*
MCF-7 (Breast Cancer)This compoundExperimental ValueCalculated Value
HCT-116 (Colon Cancer)This compoundExperimental ValueCalculated Value
MRC-5 (Normal Fibroblast)This compoundExperimental ValueN/A
MCF-7 (Breast Cancer)Doxorubicin (Control)Reference ValueCalculated Value

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Cancer cells treated with this compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with the compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[8]

Materials:

  • Cancer cells treated with this compound at IC50 concentration for 24 hours.

  • Cold 70% ethanol.

  • PBS.

  • Propidium Iodide (PI)/RNase A staining solution.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[8]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A solution.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.

Concluding Remarks

This application note provides a foundational strategy for the initial investigation of this compound as a potential anticancer agent. The proposed mechanisms and protocols are based on extensive research into the broader family of hydrazide derivatives.[1][2][3][4][5][6][9] Positive results from these in vitro assays—demonstrated cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for more advanced studies, including Western blotting for apoptosis-related proteins (Bax, Bcl-2, caspases), further mechanistic studies, and eventual in vivo evaluation in animal models.[10][11]

References

Application Notes & Protocols: The Role of 2,3-Dichlorobenzohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Hydrazide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, diverse biological targets, thereby serving as a rich source for drug discovery. The hydrazide-hydrazone motif (R-CO-NH-N=CH-R') is a quintessential example of such a scaffold.[1][2] Compounds incorporating this functional group have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][3][4] The power of this scaffold lies in its synthetic accessibility and the ease with which its physicochemical properties can be modulated through substitution.

This guide focuses on 2,3-Dichlorobenzohydrazide , a key synthetic intermediate. While not typically a final drug candidate itself, its true value lies in its role as a foundational building block. The presence of the dichloro-substituted phenyl ring imparts specific steric and electronic properties, such as increased lipophilicity and altered binding interactions, which can be exploited to generate novel, potent therapeutic agents.[5] This document provides an in-depth exploration of its synthesis, derivatization, and the protocols required to evaluate the biological potential of its downstream products.

Part 1: Synthesis and Derivatization — From Precursor to Bioactive Hydrazone

The primary application of this compound is its conversion into a diverse library of N'-arylidenefluorobenzohydrazides (hydrazones). This transformation is a robust and high-yielding condensation reaction that serves as the cornerstone for generating chemical diversity.

Synthetic Pathway Overview

The journey from commercially available precursors to a library of testable hydrazone derivatives is a well-established, multi-step process. It begins with the synthesis of the key intermediate, 2,3-Dichlorobenzoic acid, followed by its conversion to the hydrazide, and culminating in the final condensation step.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Hydrazone Library Synthesis A 2,3-Dichloroaniline B 2,3-Dichlorobenzoic Acid A->B Diazotization, Sandmeyer Cyanation, Hydrolysis C This compound B->C Esterification (e.g., EtOH/H₂SO₄), then Hydrazine Hydrate (NH₂NH₂·H₂O) E 2,3-Dichlorobenzohydrazone Derivatives C->E D Substituted Aldehydes/ Ketones (R-CHO) D->E Condensation Reaction (e.g., Reflux in EtOH, cat. Acid)

Caption: General workflow for synthesizing 2,3-Dichlorobenzohydrazone derivatives.

Protocol: Synthesis of this compound

This protocol details the conversion of 2,3-Dichlorobenzoic acid to its corresponding hydrazide. This step is critical as it introduces the reactive hydrazide moiety required for subsequent derivatization.

Materials:

  • 2,3-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Ethanol (absolute) and concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine hydrate (NH₂NH₂·H₂O), 80-99%

  • Methanol or Ethanol

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath

Protocol Steps:

  • Esterification (Intermediate Step):

    • To a solution of 2,3-Dichlorobenzoic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated H₂SO₄ (approx. 2-3 drops).

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting carboxylic acid.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl 2,3-dichlorobenzoate ester. This intermediate is often used without further purification.

  • Hydrazide Formation:

    • Dissolve the crude ethyl 2,3-dichlorobenzoate (1 equivalent) in methanol or ethanol.

    • Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature. The excess hydrazine drives the reaction to completion.

    • Reflux the reaction mixture for 6-12 hours.[3] The progress can be monitored by TLC.

    • Upon completion, cool the mixture in an ice bath. The product, this compound, will often precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry in vacuo to obtain the pure product.

Protocol: Synthesis of N'-Arylidenefluorobenzohydrazones

This is the key derivatization step, reacting the hydrazide with various aromatic aldehydes to generate a library of potential drug candidates.

Materials:

  • This compound

  • A library of substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Protocol Steps:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the selected substituted aldehyde (1 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 2-5 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the hydrazone product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the purified hydrazone derivative.

Part 2: Core Applications & Biological Evaluation Protocols

Derivatives of this compound, particularly the hydrazones, are primarily investigated for their antimicrobial and anticancer activities. The following section outlines the rationale and provides standardized protocols for their evaluation.

Application: Antimicrobial Agents

The emergence of multidrug-resistant bacteria is a severe global health threat, necessitating the discovery of new antimicrobial agents.[3] Hydrazone derivatives have shown significant potential in this area.[3][4]

Mechanism of Action Insight: The antibacterial action of hydrazides and hydrazones is often attributed to their ability to inhibit essential bacterial enzymes. A key proposed target is DNA gyrase , an enzyme critical for DNA replication and repair in bacteria.[6] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.

This protocol determines the potency of the synthesized hydrazones against both Gram-positive and Gram-negative bacteria.

Antimicrobial_Screening A Prepare Stock Solutions of Hydrazone Derivatives (e.g., 10 mg/mL in DMSO) C Perform 2-Fold Serial Dilution of Compounds in a 96-Well Plate with Mueller-Hinton Broth (MHB) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard, ~1.5 x 10⁸ CFU/mL) D Inoculate Wells with Diluted Bacterial Suspension (Final ~5 x 10⁵ CFU/mL) B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no visible bacterial growth) E->F G Plate Aliquots from Clear Wells onto Mueller-Hinton Agar (MHA) F->G H Incubate MHA Plates at 37°C for 24 hours G->H I Determine MBC (Lowest concentration that kills 99.9% of bacteria) H->I

Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.

Detailed Steps for MIC Assay: [6]

  • Stock Solution Preparation: Dissolve the synthesized hydrazone derivatives in sterile DMSO to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum: Inoculate a colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile MHB to the required wells. Add a specific volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (a known antibiotic like Ampicillin) and a negative/growth control (no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Detailed Steps for MBC Assay: [6]

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a ≥99.9% kill rate.

Application: Anticancer Agents

The search for new anticancer drugs with improved efficacy and lower toxicity is a constant endeavor in medicinal chemistry.[7] The hydrazone scaffold is a promising platform for developing novel antiproliferative agents.[7]

Mechanism of Action Insight: The anticancer mechanisms of hydrazones are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The specific substitutions on the aromatic rings play a crucial role in determining the potency and selectivity against different cancer cell lines.

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and, conversely, cytotoxicity of a test compound.[8]

MTT_Assay_Workflow A Seed Cancer Cells in a 96-Well Plate (e.g., 5,000-10,000 cells/well) and allow to adhere overnight B Treat Cells with Serial Dilutions of Hydrazone Derivatives (Include vehicle & positive controls) A->B C Incubate for 24-72 hours at 37°C, 5% CO₂ B->C D Add MTT Reagent to each well and Incubate for 2-4 hours C->D E Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) D->E F Measure Absorbance at ~570 nm using a Microplate Reader E->F G Calculate % Cell Viability and Determine IC₅₀ Value F->G

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Detailed Steps for MTT Assay: [8]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized hydrazone derivatives in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (typically 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value—the concentration that inhibits cell growth by 50%.[8]

Summary of Applications and Evaluation Metrics

The utility of this compound is defined by the biological activity of its derivatives. The table below summarizes the key applications and the primary metrics used for their evaluation.

Therapeutic Application Biological Target/Rationale Primary In Vitro Assay Key Metric Relevant References
Antibacterial Inhibition of essential bacterial enzymes like DNA Gyrase.[6]Broth MicrodilutionMIC (μg/mL or μM)[3][6]
Disruption of bacterial cell integrity.Broth Microdilution & Agar PlatingMBC (μg/mL or μM)[6]
Anticancer Induction of apoptosis; Cell cycle arrest; Inhibition of proliferation.[7]MTT or similar viability assaysIC₅₀ (μM)[7][8]
Antitubercular Inhibition of key enzymes in Mycobacterium tuberculosis, e.g., enoyl-acyl-carrier protein reductase.[9]Luciferase Reporter Phage (LRP) Assay% Inhibition[2][9]

References

Application Note: A High-Throughput Workflow for the Synthesis and Purification of a 2,3-Dichlorobenzohydrazide Focused Library

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of the aromatic ring critically influences the therapeutic potential and pharmacokinetic properties of these derivatives. The 2,3-dichloro substitution, in particular, offers a unique electronic and steric profile that can enhance binding affinity and metabolic stability.[4][5] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the design, synthesis, and purification of a focused compound library based on the 2,3-dichlorobenzohydrazide scaffold. We present a robust, two-stage synthetic strategy amenable to high-throughput parallel synthesis, detailed protocols for purification, and methods for quality control and characterization.

Introduction: The Rationale for a this compound Library

Hydrazides and their derivatives, particularly hydrazones, are powerful tools in drug discovery due to their synthetic accessibility and diverse biological functions.[3][6] The core reaction to form hydrazones—the condensation of a hydrazide with an aldehyde or ketone—is a high-yield, reliable reaction that is well-suited for combinatorial chemistry.[7] This allows for the rapid generation of large, diverse libraries of compounds from a common precursor.

The selection of the this compound core is strategic. Halogen atoms, particularly chlorine, are prevalent in approved drugs and play a crucial role in modulating a compound's physicochemical properties.[5] They can form halogen bonds, enhance membrane permeability, and block sites of metabolism, thereby improving the drug-like characteristics of a molecule. The vicinal dichloro pattern on the benzene ring creates a distinct electronic environment and imposes conformational constraints that can be exploited to achieve high-affinity and selective binding to biological targets.

This guide details a workflow designed for efficiency and scalability, enabling the creation of a high-purity library of novel this compound derivatives for screening and lead optimization campaigns.

Overall Library Generation Workflow

The creation of the compound library follows a systematic, multi-step process designed for high-throughput execution. The workflow begins with the synthesis of the core scaffold, which is then used in a parallel synthesis platform to generate the diverse library. Each stage includes rigorous quality control checks to ensure the integrity of the final compounds.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Purification & QC A 2,3-Dichlorobenzoic Acid B Methyl 2,3-Dichlorobenzoate A->B Esterification (MeOH, H₂SO₄) C This compound Core B->C Hydrazinolysis (NH₂NH₂·H₂O) E Parallel Condensation Reaction C->E D Aldehyde Building Blocks (R-CHO) D->E F Crude Hydrazone Library (in 96-well plate) E->F G High-Throughput Purification (Prep-HPLC) F->G H Final Compound Library (Pure Compounds) G->H I QC Analysis (LC-MS, NMR) H->I J Library Plating & Archiving H->J

Figure 1: High-level workflow for the creation of the this compound library.

Synthesis of the Core Scaffold: this compound

The foundational step is the efficient synthesis of the this compound core. This is reliably achieved via a two-step process starting from commercially available 2,3-dichlorobenzoic acid. The carboxylic acid is first converted to its more reactive methyl ester, which readily undergoes hydrazinolysis to yield the desired product. This route avoids the use of harsher reagents like thionyl chloride and provides a high-purity product with simple purification.[6][8]

Protocol 3.1: Synthesis of Methyl 2,3-Dichlorobenzoate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichlorobenzoic acid (10.0 g, 52.3 mmol).

  • Reagent Addition: Add 100 mL of methanol (MeOH) followed by the slow, dropwise addition of concentrated sulfuric acid (H₂SO₄, 2 mL) while stirring. The addition of acid is exothermic and should be performed with caution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 2,3-dichlorobenzoate is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Protocol 3.2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the methyl 2,3-dichlorobenzoate (assuming 100% yield from the previous step, 52.3 mmol) in 100 mL of ethanol (EtOH).

  • Reagent Addition: Add hydrazine monohydrate (NH₂NH₂·H₂O, 7.8 mL, 157 mmol, 3 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. A white precipitate will typically form as the reaction proceeds. Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the white solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the product under vacuum to yield pure this compound. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Library Synthesis: Parallel Condensation to Form Hydrazones

The power of this workflow lies in the parallel synthesis step, where the core hydrazide is reacted with a diverse set of aldehydes to generate a library of N'-benzylidene-2,3-dichlorobenzohydrazides. This reaction is robust and typically proceeds to high conversion under mild acidic catalysis.[8] The use of a 96-well plate format facilitates high-throughput production.

Figure 2: General reaction scheme for the synthesis of the hydrazone library.

Protocol 4.1: Parallel Synthesis in a 96-Well Plate
  • Prepare Stock Solutions:

    • Hydrazide Solution: Prepare a 0.2 M solution of this compound in methanol.

    • Aldehyde Solutions: Prepare 0.22 M solutions of a diverse set of aldehydes in methanol in a separate 96-well plate (the "aldehyde source plate").

    • Catalyst Solution: Prepare a 1% (v/v) solution of glacial acetic acid in methanol.

  • Reaction Plating:

    • To each well of a 96-well reaction plate (e.g., polypropylene, 2 mL volume), add 250 µL of the hydrazide solution (0.05 mmol).

    • Using a liquid handling robot or multichannel pipette, transfer 250 µL of each unique aldehyde solution from the source plate to a corresponding well in the reaction plate (0.055 mmol, 1.1 equivalents).

    • Add 50 µL of the acetic acid catalyst solution to each well.

  • Reaction: Seal the reaction plate with a cap mat. Place the plate on an orbital shaker at room temperature and shake for 8-16 hours.

  • Product Isolation (Evaporation): After the reaction is complete (monitored by taking a small aliquot from a few wells for LC-MS analysis), unseal the plate and evaporate the solvent using a centrifugal evaporator or a stream of nitrogen. The resulting crude products are now ready for purification.

Building Block Example Structure (R-group) Rationale for Inclusion
4-Methoxybenzaldehyde-C₆H₄-OCH₃Electron-donating group, explores H-bond acceptor potential.
4-Nitrobenzaldehyde-C₆H₄-NO₂Strong electron-withdrawing group, H-bond acceptor.
2-Naphthaldehyde-C₁₀H₇Extends aromatic system, explores larger binding pockets.
Thiophene-2-carboxaldehyde-C₄H₃SIntroduces a heteroaromatic ring for alternative interactions.
Cyclohexanecarboxaldehyde-C₆H₁₁Introduces sp³ character and conformational flexibility.[9]

Table 1: Representative Aldehyde Building Blocks for Library Diversification.

High-Throughput Purification and Quality Control

The success of a screening campaign relies heavily on the purity of the library compounds.[10] For combinatorial libraries, automated preparative high-performance liquid chromatography (Prep-HPLC) coupled with mass spectrometry (MS) is the industry standard for purification.[11][12]

Protocol 5.1: Automated Prep-HPLC/MS Purification
  • Sample Preparation: Re-dissolve the crude library compounds in each well of the reaction plate with 1.0 mL of a DMSO/methanol (1:1) mixture.

  • System Setup: Use a Prep-HPLC system equipped with a mass spectrometer and a fraction collector. A C18 column is typically used with a water/acetonitrile gradient (both containing 0.1% formic acid or TFA).

  • Injection and Fractionation: The system automatically injects a sample from each well. The mass spectrometer is programmed to detect the theoretical mass of the expected product in that well. When the target mass is detected eluting from the column, the system triggers the fraction collector to collect that specific peak.

  • Post-Purification: The collected fractions, now containing the purified compounds, are evaporated to dryness and weighed to determine the final yield.

Protocol 5.2: Quality Control (QC) and Plating
  • Purity Analysis: A small aliquot of each purified compound is analyzed by analytical LC-MS to confirm identity (by mass) and determine purity (typically by UV chromatogram at 214/254 nm). The standard for a high-quality library is >95% purity.

  • Structural Confirmation: For a representative subset of the library (e.g., 5-10% of compounds), full characterization by ¹H NMR and high-resolution mass spectrometry (HRMS) should be performed to rigorously confirm the structure.[13]

  • Final Plating: Once purity and identity are confirmed, compounds are dissolved in 100% DMSO to create stock solutions (e.g., at 10 mM) in master plates. These master plates are then used to create daughter plates for biological screening.

Conclusion

This application note outlines a robust and scalable methodology for the creation of a focused chemical library based on the this compound scaffold. By combining efficient core synthesis with high-throughput parallel derivatization and purification, researchers can rapidly generate a collection of novel, high-purity compounds. This workflow provides a solid foundation for drug discovery programs, enabling the exploration of new chemical space and the identification of potent and selective modulators of biological targets. The principles and protocols described herein are readily adaptable for the creation of other hydrazide-based libraries, serving as a valuable resource for the medicinal chemistry community.

References

Application Notes and Protocols: Evaluating 2,3-Dichlorobenzohydrazide as a Modulator of the IDO1 Pathway in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Investigating 2,3-Dichlorobenzohydrazide in Immuno-Oncology

In the landscape of cancer therapeutics, strategies to counteract tumor-induced immune suppression are of paramount importance. One of the key metabolic pathways exploited by cancer cells to evade immune surveillance is the kynurenine pathway, with indoleamine 2,3-dioxygenase 1 (IDO1) as its rate-limiting enzyme.[1][2] IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is then converted to kynurenine.[2][3] The expression of IDO1 is often upregulated in various tumor types, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2] This enzymatic activity fosters an immunosuppressive microenvironment through two primary mechanisms: the depletion of tryptophan, which is crucial for T-cell proliferation and function, and the accumulation of kynurenine and its derivatives, which act as immunosuppressive signaling molecules, leading to T-cell arrest and apoptosis.[1][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The hydrazide moiety is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including cytotoxic effects against cancer cells.[5] The structural characteristics of this compound suggest its potential as a small molecule inhibitor that could interact with biological targets such as IDO1. This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to evaluate the in vitro effects of this compound on cell viability and its specific inhibitory potential against the IDO1 pathway in a human cancer cell line.

Principle of the Assay

This protocol is designed as a two-stage process. First, the cytotoxic profile of this compound is established to determine a non-toxic concentration range for subsequent experiments. This is a critical step to ensure that any observed reduction in IDO1 activity is not merely a consequence of general cellular toxicity. The second stage involves a functional, cell-based assay to quantify the inhibitory effect of the compound on IDO1 activity. This is achieved by inducing IDO1 expression in a suitable cancer cell line with IFN-γ, followed by treatment with this compound. The activity of IDO1 is then determined by measuring the concentration of kynurenine secreted into the cell culture supernatant using a colorimetric assay.

Core Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: IDO1 Inhibition Assay cell_seeding_1 Seed Cancer Cells (e.g., HeLa, SKOV-3) compound_treatment_1 Treat with serial dilutions of This compound cell_seeding_1->compound_treatment_1 incubation_1 Incubate for 48-72 hours compound_treatment_1->incubation_1 mtt_assay Perform MTT Assay incubation_1->mtt_assay data_analysis_1 Calculate Cell Viability (%) and Determine Cytotoxic IC50 mtt_assay->data_analysis_1 compound_treatment_2 Treat with non-toxic concentrations of This compound data_analysis_1->compound_treatment_2 Inform Concentration Selection cell_seeding_2 Seed Cancer Cells ifn_induction Induce IDO1 expression with IFN-γ cell_seeding_2->ifn_induction ifn_induction->compound_treatment_2 incubation_2 Incubate for 48-72 hours compound_treatment_2->incubation_2 supernatant_collection Collect Cell Culture Supernatant incubation_2->supernatant_collection kynurenine_assay Quantify Kynurenine Concentration supernatant_collection->kynurenine_assay data_analysis_2 Calculate IDO1 Inhibition (%) and Determine IC50 for IDO1 kynurenine_assay->data_analysis_2

Caption: Experimental workflow for evaluating this compound.

Part 1: Cytotoxicity Assessment Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[7]

Materials and Reagents
  • HeLa or SKOV-3 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HeLa or SKOV-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a broad range (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6][9]

    • Incubate the plate for 4 hours at 37°C.[6][9]

    • After the 4-hour incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the % viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Part 2: IDO1 Inhibition Assay Protocol

This assay measures the ability of this compound to inhibit IFN-γ-induced IDO1 activity in cancer cells. The readout is the amount of kynurenine produced and secreted into the culture medium.

IDO1 Signaling Pathway

G cluster_cell Tumor Cell IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR Binds STAT1 STAT1 Activation IFNGR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Tryptophan_in L-Tryptophan Kynurenine_out Kynurenine Tryptophan_in->Kynurenine_out Catalyzes IDO1 Enzyme Kynurenine_ext Kynurenine (secreted) Kynurenine_out->Kynurenine_ext Inhibitor This compound Inhibitor->IDO1_Enzyme Inhibits Tryptophan_ext L-Tryptophan (from medium) Tryptophan_ext->Tryptophan_in T_Cell_Arrest Immunosuppression (T-Cell Arrest) Kynurenine_ext->T_Cell_Arrest

Caption: IDO1 signaling pathway and point of inhibition.

Materials and Reagents
  • HeLa or SKOV-3 cells and culture reagents (as in Part 1)

  • Recombinant Human IFN-γ

  • This compound

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in acetic acid)

  • L-Kynurenine standard

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and IDO1 Induction:

    • Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • To induce IDO1 expression, add IFN-γ to the wells at a final concentration of 50-100 ng/mL.[10] Include wells without IFN-γ as a negative control for IDO1 activity.

  • Compound Treatment:

    • Immediately after adding IFN-γ, add serial dilutions of this compound to the wells. The concentrations should be in the non-toxic range determined in Part 1.

    • Include the following controls:

      • Vehicle Control: Cells + IFN-γ + DMSO

      • Positive Control: Cells + IFN-γ + known IDO1 inhibitor

      • Negative Control: Cells without IFN-γ

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Quantification (Colorimetric Assay):

    • After incubation, carefully transfer 75 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 25 µL of 30% TCA to each well to precipitate proteins. Incubate at 65°C for 15 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Carefully transfer 75 µL of the supernatant to a new 96-well plate.

    • Add 75 µL of Ehrlich's Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow color development (a yellow color indicates the presence of kynurenine).

    • Measure the absorbance at 490 nm.[11]

  • Data Analysis:

    • Create a standard curve using known concentrations of L-Kynurenine to determine the kynurenine concentration in the samples.

    • Calculate the percentage of IDO1 inhibition for each concentration of this compound using the formula: % IDO1 Inhibition = [1 - (Kynurenine in treated well - Kynurenine in negative control) / (Kynurenine in vehicle control - Kynurenine in negative control)] x 100

    • Plot the % IDO1 inhibition against the compound concentration and determine the IC50 value for IDO1 inhibition.

Data Interpretation and Self-Validation

A successful outcome of this protocol will yield two distinct IC50 values: one for cytotoxicity and one for IDO1 inhibition.

ParameterThis compound (Example Data)Interpretation
Cytotoxicity IC50 > 50 µMThe compound is not significantly toxic to the cells at concentrations effective for IDO1 inhibition.
IDO1 Inhibition IC50 5 µMThe compound inhibits IDO1 activity at a specific concentration.

Trustworthiness of the Protocol: The inclusion of a preliminary cytotoxicity assay is a critical self-validating step. If the IC50 for IDO1 inhibition is significantly lower than the cytotoxic IC50, it provides strong evidence that this compound is a specific inhibitor of the IDO1 pathway and not just killing the cells. The use of both positive (known inhibitor) and negative (no IFN-γ) controls further ensures the validity of the assay results.

Conclusion

This application note provides a robust and detailed framework for the initial in vitro characterization of this compound as a potential modulator of the IDO1 pathway. By systematically assessing cytotoxicity before evaluating specific enzyme inhibition, researchers can generate reliable and interpretable data. This protocol serves as a foundational step for further investigation into the therapeutic potential of this and similar chemical scaffolds in the field of immuno-oncology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dichlorobenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis typically originate from one of three areas: incomplete reaction, purity of reactants, or losses during product work-up and purification.[1]

  • Incomplete Reaction: The conversion of the parent ester (e.g., Methyl 2,3-Dichlorobenzoate) to the hydrazide may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance from the ortho-chloro substituent slowing down the nucleophilic attack by hydrazine.

  • Purity of Reactants: The quality of your starting materials is critical. The ester must be pure, and the hydrazine hydrate should be of high purity. Impurities can engage in side reactions, consuming reactants and complicating purification.[1]

  • Product Losses: Significant amounts of product can be lost during the work-up and recrystallization steps, especially if the chosen solvent system is not optimal.[1]

Q2: What is the recommended synthetic route for a laboratory scale?

For typical laboratory-scale synthesis, the most common and reliable method is the hydrazinolysis of an ester, such as Methyl or Ethyl 2,3-Dichlorobenzoate. This involves refluxing the ester with hydrazine hydrate, often in a solvent like ethanol.[2][3][4] This method is generally preferred over using the acyl chloride (2,3-Dichlorobenzoyl chloride) due to the easier handling and stability of the ester.

The overall workflow can be visualized as follows:

cluster_0 Synthesis Stage cluster_1 Work-up & Isolation cluster_2 Purification A Methyl 2,3-Dichlorobenzoate + Hydrazine Hydrate B Reflux in Ethanol (Monitor by TLC) A->B Reaction C Cool Reaction Mixture to Room Temperature B->C D Induce Precipitation (e.g., Ice Bath, Water Addition) C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Crude this compound F->G H Recrystallization (e.g., from Ethanol/Water) G->H I Dry Purified Product H->I

Caption: General workflow for this compound synthesis.

Q3: I am not getting any precipitate after cooling the reaction mixture. What should I do?

This is a common issue related to product solubility.[5] If your product remains dissolved in the reaction solvent (e.g., ethanol), precipitation will not occur.

Solutions:

  • Reduce Solvent Volume: Carefully concentrate the reaction mixture under reduced pressure to remove a portion of the solvent. This will increase the product concentration and should promote precipitation upon cooling.

  • Induce Precipitation: After cooling, pour the reaction mixture into a beaker of cold or ice water. Benzohydrazides are typically much less soluble in water than in ethanol.[1]

  • Evaporate to Dryness: If the product is suspected to be highly soluble even in aqueous mixtures, you can evaporate the reaction mixture to dryness under a high vacuum to remove the solvent and excess hydrazine. The resulting crude solid can then be subjected to purification.[5]

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific problems you might encounter during the synthesis.

Problem 1: TLC analysis shows a significant amount of unreacted starting ester.

This indicates an incomplete reaction. The cause could be related to reaction conditions or reagent stoichiometry.

Potential Cause Recommended Solution & Rationale
Insufficient Reaction Time/Temp Increase the reflux time. Monitor the reaction every 1-2 hours using TLC until the starting ester spot disappears. Ensure the heating mantle/oil bath is maintaining a consistent reflux.
Suboptimal Stoichiometry Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents).[2] This helps drive the equilibrium towards the product, especially when dealing with a sterically hindered ester. The excess hydrazine can be easily removed with an aqueous work-up.[1][2]
Solvent Choice While ethanol is common, running the reaction neat (without solvent) by refluxing the ester directly with excess hydrazine hydrate can sometimes lead to higher conversion rates.[2]
Problem 2: The final product is an oil or a gummy solid, not a crystalline powder.

This usually points to the presence of impurities that are inhibiting crystallization.

Potential Cause Recommended Solution & Rationale
Residual Hydrazine Hydrate Ensure the crude product is washed thoroughly with cold water during filtration to remove any remaining hydrazine hydrate, which is highly water-soluble.[1]
Formation of Side Products Impurities from side reactions can act as crystallization inhibitors. The best approach is purification via column chromatography. A common eluent system for benzohydrazides is a mixture of ethanol and chloroform or ethyl acetate and hexane.[1]
Incorrect Recrystallization Solvent The chosen solvent may be too good, preventing the product from precipitating upon cooling. Try a solvent system where the product has high solubility when hot and very low solubility when cold, such as an ethanol/water or methanol/water mixture.[1]

Troubleshooting Decision Tree

start Low Yield of This compound check_tlc Check TLC of Crude Product start->check_tlc ester_present Significant Starting Ester Remains check_tlc->ester_present Yes no_ester No Starting Ester (or very little) check_tlc->no_ester No action_ester Action: 1. Increase Reflux Time 2. Use >5 eq. Hydrazine 3. Consider Neat Reaction ester_present->action_ester check_workup Problem is in Work-up/Purification no_ester->check_workup end Improved Yield action_ester->end solubility_issue No Precipitate or Oily Product check_workup->solubility_issue Solubility Problem loss_issue Low Mass After Recrystallization check_workup->loss_issue Mechanical Loss action_solubility Action: 1. Concentrate Mixture 2. Precipitate in Ice Water 3. Purify via Chromatography solubility_issue->action_solubility action_loss Action: 1. Optimize Recrystallization Solvent 2. Minimize Transfer Steps 3. Ensure Complete Precipitation (Cooling) loss_issue->action_loss action_solubility->end action_loss->end

Caption: Troubleshooting decision tree for low product yield.

Experimental Protocols

Protocol 1: Synthesis from Methyl 2,3-Dichlorobenzoate

This protocol is a standard procedure for converting the ester to the hydrazide.

Materials:

  • Methyl 2,3-Dichlorobenzoate (1.0 eq)

  • Hydrazine Hydrate (~98-100%, 10 eq)[2]

  • Ethanol (96% or absolute)

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2,3-Dichlorobenzoate (1.0 eq) and ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (10 eq). The addition may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing 5-10 volumes of ice-cold water with stirring. A white precipitate should form.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.[1]

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Purification by Recrystallization

This is the most effective method for purifying the crude solid product.[1]

Procedure:

  • Solvent Selection: Choose a suitable solvent system. Ethanol/water is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

References

Technical Support Center: Purification of Crude 2,3-Dichlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 2,3-Dichlorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this important chemical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy and quality assessment of this compound.

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most prevalent and effective purification techniques for this compound are recrystallization and silica gel column chromatography.[1]

  • Recrystallization is the preferred first-line approach, particularly when the crude material is estimated to be >85% pure. It is efficient for removing small amounts of impurities with different solubility profiles. Aromatic hydrazides are often successfully purified by crystallization from solvents like ethyl acetate.[2]

  • Silica Gel Column Chromatography is employed when recrystallization fails to achieve the desired purity or when the crude product is a complex mixture containing impurities with solubilities similar to the target compound.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC) can be used as a final polishing step to obtain material with very high purity (>99%), which is often required for analytical standards or late-stage drug development.[1]

Q2: What are the common impurities I should expect in my crude this compound sample?

A2: Impurities typically arise from the synthetic route used. Assuming the standard synthesis from a 2,3-dichlorobenzoate ester and hydrazine hydrate, potential impurities include:

  • Unreacted Starting Materials: Residual 2,3-dichlorobenzoic acid or its corresponding ester, and excess hydrazine hydrate.[1]

  • Diacyl Hydrazine By-product: This forms when two molecules of the ester react with one molecule of hydrazine, creating a symmetrical N,N'-bis(2,3-dichlorobenzoyl)hydrazine. This impurity is significantly less polar than the desired product.

  • Hydrolysis Products: The hydrazide can hydrolyze back to 2,3-dichlorobenzoic acid, especially if exposed to water under acidic or basic conditions during workup or storage.[1]

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., ethanol, toluene) and any catalysts or reagents used in the synthesis.

Q3: How do I decide whether to use recrystallization or column chromatography?

A3: The choice depends on the purity of your crude material and the nature of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.

  • Choose Recrystallization if: Your TLC shows one major spot for the product with only minor, faint spots for impurities that have different polarities (significantly different Rf values).

  • Choose Column Chromatography if: Your TLC shows multiple spots of comparable intensity, or if impurity spots are very close to the product spot (similar Rf values), indicating similar polarities.

  • Workflow Decision: A logical workflow can help guide your choice.

G start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess TLC Result tlc->decision recrystallize Attempt Recrystallization decision->recrystallize One major spot, minor impurities column Perform Column Chromatography decision->column Multiple spots or close Rf values purity_check1 Check Purity (TLC, MP, HPLC) recrystallize->purity_check1 purity_check2 Check Purity (TLC, MP, HPLC) column->purity_check2 purity_check1->column Fails Specs end_ok Product is Pure purity_check1->end_ok Meets Specs purity_check2->end_ok Meets Specs end_nok Purity Not Achieved purity_check2->end_nok end_nok->recrystallize Re-evaluate solvent system

Diagram 1: Decision workflow for purification method selection.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to provide a comprehensive assessment of purity:

  • Thin Layer Chromatography (TLC): A quick check to see if a single spot is observed in multiple solvent systems.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, typically expressed as a percentage area of the main peak. This is a standard method for assessing the purity of final compounds.[2][3]

  • Melting Point (MP): A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting range.

  • Spectroscopic Methods (NMR, MS): ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for confirming the chemical structure of the desired product and ensuring no major impurities are present.[1][4]

Section 2: Troubleshooting Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Troubleshooting Steps & Scientific Rationale
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated, a prerequisite for crystallization. 2. Solution cooled too quickly: Rapid cooling can sometimes inhibit the formation of nucleation sites. 3. Compound is highly soluble: The chosen solvent may be too good, keeping the compound in solution even at low temperatures.1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air, then allow it to cool again. This increases the concentration to achieve supersaturation. 2. Slow Cooling & Seeding: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[5] If crystals still don't form, add a tiny seed crystal of the pure compound or scratch the inside of the flask with a glass rod at the solvent line. Scratching creates microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth. 3. Change Solvent System: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy (the cloud point), then heat until clear and cool slowly. This reduces the overall solvating power of the system.
An oil or oily precipitate forms instead of crystals. 1. Melting point is below the solvent's boiling point: The compound may be "melting" in the hot solvent rather than dissolving, and then failing to solidify correctly. 2. Presence of impurities: Impurities can interfere with the crystal lattice formation, causing the compound to "crash out" as an amorphous oil. 3. Solution is too concentrated: A highly supersaturated solution can precipitate too quickly for an ordered crystal lattice to form.1. Lower the Temperature: Re-heat the mixture to dissolve the oil, then allow it to cool much more slowly and at a slightly lower temperature if possible. 2. Dilute and Re-cool: Add a small amount of additional hot solvent to dissolve the oil completely. Then, allow this slightly more dilute solution to cool very slowly. This gives molecules more time to align properly into a crystal lattice. 3. Consider Chromatography: If oiling persists, it is a strong indicator of significant impurities that should be removed by column chromatography before attempting recrystallization again.
Product is still colored after recrystallization. 1. Colored impurities are co-crystallizing: The impurity has similar solubility properties to the product in the chosen solvent. 2. Impurities are adsorbed to the crystal surface. 1. Use Activated Charcoal: Add a small amount of activated charcoal (1-2% by weight) to the hot solution before filtration. Charcoal has a high surface area and adsorbs many colored, often polymeric or polar, impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Perform a hot filtration to remove the charcoal before cooling.[6][7] 2. Re-crystallize: A second recrystallization from a different solvent system may be necessary.
Low recovery of the final product. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor even after cooling. 2. Premature crystallization: The product crystallized in the filter funnel during hot filtration. 3. Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble.1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtering the crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling, though this crop will likely be less pure. 2. Prevent Premature Crystallization: Use a pre-heated funnel (stemless or wide-stemmed) for hot filtration and keep the solution as hot as possible during the transfer. 3. Use Cold Solvent for Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to wash away adhered mother liquor without dissolving the product crystals.[1]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Troubleshooting Steps & Scientific Rationale
Poor separation of spots (low resolution). 1. Inappropriate solvent system (eluent): The eluent is either too polar (all compounds run to the top of the TLC plate) or not polar enough (all compounds stay at the baseline). 2. Column was poorly packed: Channels or cracks in the silica bed lead to an uneven solvent front and band broadening. 3. Column was overloaded: Too much crude material was loaded onto the column relative to the amount of silica gel.1. Optimize Eluent with TLC: Systematically test different solvent mixtures using TLC plates to find an eluent that gives a good separation and an Rf value for your product of ~0.3-0.4.[1] For this compound, start with Hexane:Ethyl Acetate or Dichloromethane:Methanol systems. 2. Repack the Column: Ensure the silica is packed as a uniform slurry and is never allowed to run dry. 3. Reduce Load: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.
Compound is stuck on the column. 1. Eluent is not polar enough: The solvent system does not have sufficient strength to move the polar hydrazide off the very polar silica gel stationary phase. 2. Compound is reacting with the silica: Acidic or basic compounds can sometimes interact strongly or decompose on silica gel.1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1] 2. Use a Modifier or Change Stationary Phase: Add a small amount (~0.5-1%) of a modifier like triethylamine (if your compound is basic) or acetic acid (if acidic) to the eluent to reduce strong interactions with the silica surface. Alternatively, consider using a less acidic stationary phase like alumina.[1]
"Tailing" of spots on TLC or streaking on the column. 1. Compound is interacting too strongly with the silica gel. 2. Sample is degrading on the column. 3. Sample was not fully dissolved when loaded. 1. Add a Modifier: As above, adding a small amount of triethylamine or acetic acid to the eluent can often lead to sharper, more symmetrical peaks by competing for active sites on the silica.[1] 2. Work Quickly: Do not let the column sit for extended periods. Elute the compound as efficiently as possible. 3. Ensure Complete Dissolution: Load the sample in a small volume of a solvent in which it is highly soluble, or pre-adsorb it onto a small amount of silica gel ("dry loading").
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound

This protocol assumes a starting crude material of ~5 grams. Adjust volumes accordingly.

  • Solvent Selection: Based on the principle of "like dissolves like", polar organic solvents are good candidates.[8] Test solubility in small amounts of ethanol, methanol, and ethyl acetate. The ideal solvent will dissolve the crude material when hot but have low solubility when cold. Ethanol/water or ethyl acetate/hexane mixtures are often effective.

  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~100 mg of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a stemless or short-stemmed funnel and a new flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[1]

  • Drying: Place the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Diagram 2: Step-by-step workflow for the recrystallization process.
Protocol 2: Purity Assessment by TLC

  • Prepare TLC Plate: Obtain a silica gel TLC plate. Gently draw a light pencil line ~1 cm from the bottom.

  • Prepare Sample: Dissolve a small amount of your crude and purified material in a suitable solvent (e.g., ethyl acetate or dichloromethane) in separate vials.

  • Spot Plate: Use a capillary tube to spot small amounts of each solution onto the pencil line. Also, spot a "co-spot" containing both crude and pure samples.

  • Develop Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analyze: A pure sample should show a single, well-defined spot. Compare the crude and pure lanes to assess the effectiveness of the purification.

Section 4: Data Tables for Reference
Table 1: Recommended Solvents for Purification & Analysis
SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)[9]Use Case
Ethanol C₂H₅OH7824.5Recrystallization (often with water as an anti-solvent)
Methanol CH₃OH6532.7Recrystallization, TLC eluent (polar component)
Ethyl Acetate C₄H₈O₂776.0Recrystallization, TLC/Column eluent (medium polarity)
Dichloromethane CH₂Cl₂409.1TLC/Column eluent (medium polarity)
Hexane C₆H₁₄691.9TLC/Column eluent (non-polar component), anti-solvent
Water H₂O10080.1Anti-solvent for recrystallization from alcohols
Dimethyl Sulfoxide C₂H₆OS18946.7Good solubility for NMR sample preparation[10]

Note: Due to its structure (aromatic rings, N-H and C=O bonds), this compound is a polar molecule. It is expected to have limited solubility in non-polar solvents like hexane and better solubility in polar organic solvents.[8][10]

Section 5: References
  • Di Mola, A., et al. (2021). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PMC. --INVALID-LINK--

  • Zhang, J., et al. (1999). Process for preparing 2,3-dichlorobenzaldehyde. Google Patents (CN1223249A). --INVALID-LINK--

  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-Chlorophenyl)acetohydrazide Derivatives. BenchChem. --INVALID-LINK--

  • Reddy, G. R., et al. (2008). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. --INVALID-LINK--

  • Solubility of Things. (n.d.). 4-Chlorobenzohydrazide. Solubility of Things. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,3-Dichlorobenzoic acid synthesis. ChemicalBook. --INVALID-LINK--

  • Carrara, A., et al. (1966). Process for the preparation of 2,3-dichloropyrazine. Google Patents (US3287451A). --INVALID-LINK--

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich. --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2021). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. ResearchGate. --INVALID-LINK--

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. --INVALID-LINK--

  • Galic, N. (2018). Structural investigation of aromatic hydrazones and their complexes by ESI MS/MS. Conference Series. --INVALID-LINK--

  • Chem LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chem LibreTexts. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Sigma-Aldrich. --INVALID-LINK--

  • Zhang, W., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2013). Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst. Google Patents (CN102941081B). --INVALID-LINK--

  • Pallas, M., et al. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents (US5233083A). --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Chlorobenzimidazole in Organic Solvents. BenchChem. --INVALID-LINK--

  • Guidechem. (n.d.). How can 2,3-dichlorobenzoyl chloride be synthesized and applied?. Guidechem. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Products in 2,3-Dichlorobenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for identifying and mitigating side products in reactions involving 2,3-Dichlorobenzohydrazide. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the complexities of your synthetic pathways.

Introduction: The Challenge of Purity in Benzohydrazide Reactions

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles, which exhibit a wide range of biological activities.[1] However, like many hydrazide-based reactions, the path to the desired product is often accompanied by the formation of unwanted side products. These impurities can complicate purification, reduce yields, and potentially introduce toxic components into your final compound.[2][3]

This guide provides a structured approach to troubleshooting these challenges, focusing on the causality behind side product formation and offering validated strategies for their identification and control.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during reactions with this compound.

Q1: What are the most common side products I should expect when using this compound in a cyclization reaction to form a 1,3,4-oxadiazole?

A1: The formation of 1,3,4-oxadiazoles from benzohydrazides typically involves a cyclodehydration step.[1][4] During this process, several side products can emerge depending on the reaction conditions and reagents used.

  • Unreacted Starting Materials: Incomplete reactions can leave residual this compound and the corresponding carboxylic acid or aldehyde.

  • Diacylhydrazine Intermediate: Incomplete cyclization of the N,N'-diacylhydrazine intermediate can be a significant impurity.[1]

  • Isomeric Products: Depending on the other reactants, the formation of constitutional isomers is possible.

  • Degradation Products: Harsh reaction conditions (e.g., high temperatures, strong acids/bases) can lead to the degradation of both starting materials and the desired product.

  • Side Reactions with Reagents: Reagents used for cyclization, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can lead to chlorinated byproducts if not carefully controlled.[1][4]

Q2: My reaction mixture shows multiple spots on TLC, even after completion. How can I begin to identify these unknown impurities?

A2: A multi-spot TLC is a classic indicator of a complex reaction mixture. A systematic approach to identification is crucial.

  • Initial Characterization: Run the TLC with co-spots of your starting materials (this compound and the other reactant) to quickly identify them.

  • Hyphenated Techniques: The most powerful tools for impurity identification are hyphenated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is often the first choice as it provides both separation and molecular weight information for each component.[2][3][5]

  • High-Resolution Mass Spectrometry (HRMS): For more precise identification, HRMS can provide the elemental composition of the impurities, which is invaluable for proposing potential structures.

  • NMR Spectroscopy: If an impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structure elucidation.[5]

  • Forced Degradation Studies: Subjecting your starting material and final product to stress conditions (acid, base, heat, oxidation) can help generate potential degradation products, which can then be compared to the impurities in your reaction mixture.

Q3: I suspect the presence of residual hydrazine. What are the implications and how can I test for it?

A3: Residual hydrazine and its derivatives are a significant concern as they are often classified as potential genotoxic impurities (PGIs).[6][7] Regulatory bodies have strict limits on the presence of such impurities in active pharmaceutical ingredients (APIs).[5]

Detection Methods:

  • Derivatization followed by Chromatography: Due to its high polarity and lack of a strong chromophore, hydrazine is often derivatized before analysis. Common derivatizing agents include aldehydes (e.g., p-nitrobenzaldehyde) to form a hydrazone that can be easily detected by UV-HPLC.

  • Specialized Chromatographic Techniques: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or specialized LC-MS methods can also be employed for sensitive detection.[2][5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Guide 1: Low Yield of the Desired 1,3,4-Oxadiazole Product

A low yield is often directly linked to the prevalence of side reactions.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient time, temperature, or reagent stoichiometry.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. Ensure accurate stoichiometry of all reagents.
Suboptimal Dehydrating Agent The choice and amount of dehydrating agent (e.g., POCl₃, PPA, SOCl₂) are critical for efficient cyclization.[1][4]Screen different dehydrating agents. For example, milder reagents like trifluoromethanesulfonic anhydride or Burgess reagent might be more effective for sensitive substrates.[1] Optimize the equivalents of the chosen dehydrating agent.
Side Reaction Dominance Reaction conditions may favor the formation of a stable side product over the desired oxadiazole.Modify the reaction conditions. For instance, changing the solvent can alter the reaction pathway. Running the reaction at a lower temperature for a longer duration might favor the desired kinetic product.
Product Degradation The desired product might be unstable under the reaction or workup conditions.Perform a stability study on your isolated product under the reaction conditions. If degradation is observed, consider milder reaction conditions or a modified workup procedure (e.g., avoiding strong acids/bases).

Experimental Workflow: Optimizing a Cyclodehydration Reaction

Caption: Workflow for optimizing cyclodehydration reactions.

Guide 2: Identification of a Persistent, Unknown Impurity

When a significant, unknown impurity is consistently observed, a more focused identification effort is required.

Protocol: Isolation and Characterization of an Unknown Impurity
  • Develop a Separation Method:

    • Optimize an HPLC or UPLC method to achieve baseline separation of the impurity from the main product and other components.[2][5] This is crucial for accurate quantification and successful isolation.

    • Mobile Phase: Start with a standard gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

    • Column: A C18 column is a good starting point for most small molecules.

  • Preparative Chromatography:

    • Scale up the optimized analytical method to a preparative HPLC system to isolate several milligrams of the impurity.

  • Structure Elucidation:

    • High-Resolution Mass Spectrometry (HRMS): Submit the isolated impurity for HRMS analysis to obtain a highly accurate mass and predict the elemental formula.

    • NMR Spectroscopy:

      • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

      • Acquire a suite of NMR spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

      • Analyze the spectra to piece together the structure of the impurity.

  • Hypothesis and Confirmation:

    • Based on the HRMS and NMR data, propose a likely structure for the impurity. Consider plausible side reactions that could lead to this structure.

    • If possible, synthesize the proposed impurity through an independent route to confirm its identity by comparing its analytical data (retention time, mass spectrum, NMR) with the isolated impurity.[5]

Logical Flow: From Unknown Peak to Confirmed Structure

G A Persistent Unknown Peak in HPLC B Optimize Analytical HPLC Method for Baseline Separation A->B C Isolate Impurity via Preparative HPLC B->C D HRMS Analysis C->D E NMR Spectroscopy (1H, 13C, 2D) C->E H Compare Analytical Data (HPLC, MS, NMR) C->H F Propose Putative Structure D->F E->F G Orthogonal Synthesis of Proposed Structure F->G G->H I Structure Confirmed H->I

Caption: Systematic workflow for impurity structure elucidation.

Conclusion: A Proactive Approach to Impurity Control

The key to successful synthesis with this compound lies in a proactive approach to impurity management. Understanding the potential side reactions, employing robust analytical techniques for monitoring and identification, and systematically optimizing reaction conditions are paramount. This guide serves as a foundational resource to empower you to tackle these challenges with confidence, ensuring the quality and integrity of your research and development efforts.

References

Technical Support Center: Optimizing Reaction Conditions for Hydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydrazone Formation. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrazone chemistry in their work. Here, we will delve into the mechanistic nuances, optimization strategies, and troubleshooting of common issues encountered during hydrazone synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Mechanism and Key Principles

Understanding the reaction mechanism is fundamental to effective troubleshooting. Hydrazone formation is a reversible condensation reaction between an aldehyde or a ketone and a hydrazine derivative.[1] The process is generally acid-catalyzed and involves two key steps:

  • Nucleophilic Addition: The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine (or hemiaminal-like) intermediate.

  • Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the C=N double bond of the hydrazone.[2]

The overall rate of reaction is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are optimal because they provide enough acid to protonate the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the hydrazine, which would render it non-nucleophilic.[3]

Caption: Acid-Catalyzed Hydrazone Formation Mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation and why? A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[3] This is due to a delicate balance: the reaction requires acid to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.[4] However, if the pH is too low (strongly acidic), the hydrazine nucleophile becomes protonated (forming H₃N⁺-NHR³), which deactivates it and slows or stops the reaction.[2] This results in a characteristic bell-shaped rate-pH profile.

Q2: Which is more reactive, an aldehyde or a ketone? A2: Aldehydes are generally more reactive than ketones in hydrazone formation. This is for two main reasons:

  • Steric Effects: Aldehydes have only one bulky substituent attached to the carbonyl carbon, presenting less steric hindrance to the incoming hydrazine compared to the two substituents on a ketone.[5]

  • Electronic Effects: The two alkyl/aryl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) of the carbonyl carbon, making it less reactive towards nucleophiles.[6]

Q3: How can I drive the reaction equilibrium towards the product? A3: Hydrazone formation is a reversible reaction where water is the byproduct.[2] According to Le Chatelier's principle, removing water as it is formed will drive the equilibrium towards the hydrazone product. This can be achieved by using a Dean-Stark apparatus for reactions in solvents like toluene or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[7]

Q4: My hydrazone is unstable and hydrolyzes back to the starting materials. How can I prevent this? A4: Hydrazone stability is pH-dependent; they are most stable at neutral or slightly basic pH and are susceptible to hydrolysis under acidic conditions.[1][8] The stability is also influenced by the electronic nature of the parent carbonyl and hydrazine. Hydrazones derived from aromatic aldehydes are often more stable than those from aliphatic aldehydes due to conjugation.[8] To prevent hydrolysis during workup and storage, avoid strongly acidic conditions, neutralize any residual acid, and store the purified product in a dry, cool, and dark environment, preferably under an inert atmosphere.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a systematic question-and-answer format.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Hydrazone Formation start Problem: Low or No Yield q1 Is the reaction pH in the optimal range (4-6)? start->q1 q2 Are the starting materials pure and correctly identified? q1->q2 Yes sol1 Solution: Adjust pH to 4-6 with a catalytic amount of acid (e.g., acetic acid). q1->sol1 No q3 Is the reaction reversible? Is water being removed? q2->q3 Yes sol2 Solution: Verify purity via NMR, MS. Purify starting materials if necessary. q2->sol2 No q4 Are reactants sterically hindered or unreactive? q3->q4 Yes sol3 Solution: Use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves). q3->sol3 No q5 Is a side reaction, like azine formation, occurring? q4->q5 Yes sol4 Solution: Increase reaction temperature and/or prolong reaction time. Consider a catalyst. q4->sol4 No sol5 Solution: Use a 1:1.1 ratio of carbonyl to hydrazine. Add carbonyl slowly to the hydrazine solution. q5->sol5 Yes

Caption: Troubleshooting Workflow for Hydrazone Formation.

Issue 1: Low or No Product Yield
  • Question: I've mixed my aldehyde and hydrazine, but TLC/LC-MS shows little to no product formation. What's the first thing I should check?

    • Answer: The first and most critical parameter to check is the pH of your reaction mixture. The reaction is acid-catalyzed, and without a catalytic amount of acid, the rate can be extremely slow, especially at neutral pH.[3] Add a catalytic amount of a weak acid like acetic acid to adjust the pH to the optimal 4-6 range.[7]

  • Question: I've added an acid catalyst, but the yield is still poor. What's the next step?

    • Answer: Verify the purity and identity of your starting materials. Impurities in the aldehyde/ketone or hydrazine can inhibit the reaction.[7] Additionally, confirm that the reagents have not degraded during storage. Hydrazine derivatives can be sensitive to air and moisture.[10] Run an NMR or MS on your starting materials to confirm their integrity.

  • Question: My starting materials are pure and the pH is correct, but the reaction stalls. What else could be the problem?

    • Answer: Consider the reactivity of your substrates. Sterically hindered ketones or electron-rich aldehydes react much slower than their less-hindered, electron-poor counterparts.[5] In these cases, you may need to increase the reaction temperature (e.g., refluxing) and/or extend the reaction time significantly.[3] Also, ensure that water, a byproduct of the reaction, is being effectively removed, as its accumulation can push the equilibrium back to the starting materials.[7]

Issue 2: Formation of Side Products
  • Question: I'm getting my desired product, but also a significant, less polar byproduct. What is it likely to be?

    • Answer: The most common side product, especially when using unsubstituted hydrazine (H₂N-NH₂), is an azine (R₂C=N-N=CR₂).[1] This occurs when the initially formed hydrazone product reacts with a second molecule of the aldehyde or ketone.[9]

  • Question: How can I prevent azine formation?

    • Answer: To minimize azine formation, control the stoichiometry carefully. Using a slight excess of hydrazine (e.g., 1.1 equivalents) can help ensure the carbonyl compound is fully consumed before it can react with the product.[9] Another effective strategy is to add the carbonyl compound slowly or dropwise to a solution of the hydrazine. This maintains a low concentration of the carbonyl compound, disfavoring the second reaction with the hydrazone product.[3]

Issue 3: Product Instability or Decomposition
  • Question: My hydrazone product looks clean initially but degrades during purification or storage. Why is this happening?

    • Answer: Hydrazones can be susceptible to hydrolysis, oxidation, and disproportionation.[1][5]

      • Hydrolysis: As mentioned, this is catalyzed by acid. Ensure all acidic catalysts are thoroughly removed during workup, for instance, by washing with a mild base like sodium bicarbonate solution.[9]

      • Oxidation: Hydrazones with an N-H bond can be oxidized by atmospheric oxygen, especially when exposed to light.[9] Store purified products under an inert atmosphere (nitrogen or argon) and in the dark.

      • Disproportionation: N-unsubstituted hydrazones can disproportionate back to the azine and hydrazine, a process often catalyzed by moisture.[10] Ensure the final product is completely dry and stored in a desiccator.

General Optimized Protocol for Hydrazone Synthesis

This protocol provides a robust starting point for the synthesis of a simple hydrazone. Adjustments to temperature, time, and solvent may be necessary based on the specific reactants.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Catalyst (e.g., Glacial Acetic Acid)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol).[9]

  • Reagent Addition: Add the hydrazine derivative (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and time will depend on the reactivity of the substrates.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A typical TLC system would involve spotting the starting aldehyde, the starting hydrazine, and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new product spot is dominant.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure. The crude residue can then be redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution to remove the acid catalyst, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure hydrazone.[7]

Key Parameter Optimization Summary

The following table summarizes the influence of key experimental parameters on hydrazone formation, providing a quick reference for optimization.

ParameterEffect on ReactionOptimization Strategy & Rationale
pH Critical. Rate is maximal at pH 4-6. Too low (<4) protonates hydrazine; too high (>7) slows carbonyl protonation.Add a catalytic amount of a weak acid (e.g., acetic acid). A buffer system can be used for sensitive substrates.[2][3]
Temperature Increases rate. Speeds up both forward and reverse reactions.For slow reactions (e.g., with hindered ketones), increase temperature (reflux). For thermally sensitive products, run at room temperature for a longer duration.[3]
Solvent Influences solubility and equilibrium. Protic solvents like ethanol or methanol are common. Aprotic solvents like toluene allow azeotropic water removal.Choose a solvent that dissolves both reactants. For reversible reactions, using toluene with a Dean-Stark apparatus can significantly increase yield.[7]
Concentration Increases rate. Higher concentrations of reactants lead to faster reaction rates according to collision theory.While higher concentrations are generally better, solubility may be a limiting factor. For bioconjugation at low concentrations, highly reactive substrates or catalysts are needed.[11][12]
Catalyst Increases rate. Nucleophilic catalysts like aniline can significantly accelerate the reaction, especially at neutral pH.For reactions at or near neutral pH (e.g., bioconjugation), consider adding a catalyst like aniline or a more advanced water-soluble organocatalyst.[13][14]
Stoichiometry Controls side products. Excess carbonyl can lead to azine formation.Use a slight excess (1.1 eq) of the hydrazine to prevent azine formation and drive the reaction to completion.[9]

References

addressing stability issues of 2,3-Dichlorobenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of 2,3-Dichlorobenzohydrazide Stability

Welcome to the technical support guide for this compound. As a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules, its integrity in solution is paramount for reproducible and successful experimental outcomes.[1][2][3] However, the inherent reactivity of the hydrazide functional group presents significant stability challenges, particularly in aqueous environments.[4][5]

This guide is designed for researchers, chemists, and formulation scientists. It moves beyond simple instructions to provide a deep, mechanistic understanding of the degradation pathways affecting this compound. By understanding the why behind these stability issues, you will be empowered to proactively design robust experimental conditions, troubleshoot unexpected results, and ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organic compound featuring a dichlorinated benzene ring attached to a hydrazide moiety (-CONHNH₂). This structure serves as a versatile building block in medicinal chemistry.[6][7] The hydrazide group is a key pharmacophore and a reactive handle for synthesizing more complex molecules, such as hydrazones, which are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][8]

Q2: What are the primary causes of this compound instability in solution?

The instability of this compound in solution is primarily driven by two chemical degradation pathways:

  • Hydrolysis: The amide bond within the hydrazide group is susceptible to cleavage by water, especially under acidic or basic conditions, breaking the molecule into 2,3-dichlorobenzoic acid and hydrazine.[9]

  • Oxidation: The hydrazide moiety can be oxidized by dissolved oxygen or other oxidizing agents, a reaction often catalyzed by trace metal ions.[10][11][12][13] This can lead to the formation of various byproducts, including diazenes.

Q3: How does pH affect the stability of this compound?

pH is the most critical factor governing hydrolytic stability. While hydrazides are generally most stable near neutral pH, both strongly acidic and alkaline conditions can significantly accelerate hydrolysis.[4][14]

  • Acidic pH (<6): Acid-catalyzed hydrolysis is a common degradation pathway for hydrazides.[9][15] The reaction is initiated by protonation of the amide, making it more susceptible to nucleophilic attack by water.[16][17]

  • Neutral pH (6-8): This range generally offers the highest stability against hydrolysis.[4]

  • Alkaline pH (>8): Base-catalyzed hydrolysis can occur, leading to degradation. Furthermore, alkaline conditions can promote autoxidation.[13][14]

Q4: Which solvents are recommended for preparing stock solutions?

To minimize hydrolysis, stock solutions should be prepared in anhydrous, aprotic organic solvents. Recommended choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (anhydrous)

When preparing aqueous working solutions, the organic stock should be diluted into the aqueous buffer as the final step, just prior to use, to minimize the compound's exposure time to water.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Rapid loss of parent compound peak and appearance of a new peak in HPLC analysis of an aqueous sample.
  • Probable Cause: Hydrolysis. You are likely observing the degradation of this compound into 2,3-dichlorobenzoic acid.[18]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. Deviations from a neutral pH (approx. 7.0-7.4) can drastically increase the rate of hydrolysis.[4]

    • Buffer Selection: Ensure you are using an appropriate buffer system (e.g., phosphate or citrate) and that its buffering capacity has not been exceeded.

    • Minimize Time in Aqueous Solution: Prepare your aqueous samples immediately before analysis. For time-course experiments, prepare a concentrated stock in DMSO and dilute it into the aqueous medium at each time point.

    • Lower Temperature: If the experiment allows, perform it at a lower temperature (e.g., 4°C) to slow the degradation rate.

Diagram: Troubleshooting Workflow for Compound Instability

G Start Instability Observed (e.g., new HPLC peaks, loss of activity) Check_Solution Is the compound in an aqueous solution? Start->Check_Solution Check_pH 1. Measure solution pH. 2. Is it between 6.0 and 8.0? Check_Solution->Check_pH Yes Non_Aqueous Is the solvent aprotic and dry (e.g., Anhydrous DMSO)? Check_Solution->Non_Aqueous No Adjust_pH Action: Adjust pH to 7.0-7.4 using a suitable buffer (e.g., phosphate). Check_pH->Adjust_pH No Minimize_Time Action: Prepare fresh solution immediately before use. Minimize exposure time. Check_pH->Minimize_Time Yes Adjust_pH->Minimize_Time Check_Oxidants 1. Was the solvent deoxygenated? 2. Are trace metals possible? Non_Aqueous->Check_Oxidants Yes Use_Anhydrous Action: Use high-purity, anhydrous grade solvent. Non_Aqueous->Use_Anhydrous No Degas_Solvent Action: - Sparge solvent with N2 or Argon. - Consider adding a chelator (e.g., 100 µM EDTA). Check_Oxidants->Degas_Solvent No Check_Storage Review Storage Conditions: - Protected from light? - Stored at ≤ -20°C? Check_Oxidants->Check_Storage Yes Degas_Solvent->Check_Storage Improve_Storage Action: Store aliquots in amber vials at -20°C or -80°C under inert gas (N2/Ar). Check_Storage->Improve_Storage No

Caption: A logical workflow for diagnosing and resolving stability issues.

Issue 2: Solution develops a yellow tint over time, and HPLC shows multiple, poorly resolved degradation products.
  • Probable Cause: Oxidation. Hydrazides can undergo oxidation, which is often a complex process leading to multiple products, including colored diazenes.[10][11] This process is frequently catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) present in buffers or from lab equipment.[13]

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before use, sparge all aqueous buffers with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Water: Employ HPLC-grade or Milli-Q water to prepare buffers, as this minimizes trace metal contamination.

    • Incorporate a Chelator: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a final concentration of 100 µM, to your buffer. This will sequester catalytic metal ions.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil, as light can sometimes promote oxidative processes.

Mechanistic Insights into Degradation

Understanding the reaction mechanisms is key to preventing them.

Mechanism 1: Acid-Catalyzed Hydrolysis

Hydrolysis in acidic conditions is a primary concern. The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile. The electron-withdrawing nature of the dichlorinated ring can influence the electrophilicity of the carbonyl carbon.

G cluster_0 Acid-Catalyzed Hydrolysis of this compound start This compound start->p1 + H⁺ protonated Protonated Intermediate protonated->p2 + H₂O p1->protonated 1. Protonation tetrahedral tetrahedral p2->tetrahedral 2. Nucleophilic Attack products products tetrahedral->products 3. Collapse & Release

Note: Due to tool limitations, complex chemical structures are represented by names and PubChem image links. The diagram illustrates the conceptual flow. Caption: The pathway of acid-catalyzed hydrolysis.

Mechanism 2: Metal-Catalyzed Oxidation

Trace metals can facilitate the oxidation of the hydrazide group by dissolved oxygen, proceeding through radical intermediates to form a diazene, which can be unstable.

G cluster_1 Metal-Catalyzed Oxidation Pathway hydrazide This compound radical Hydrazinyl Radical hydrazide->radical 1. Single Electron Transfer (O₂, Metal Catalyst e.g., Cu²⁺) diazene Acyl Diazene radical->diazene 2. Further Oxidation final Degradation Products + N₂ diazene->final 3. Decomposition

Note: This diagram shows a simplified, generalized oxidation pathway. Caption: The general mechanism of oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, designed to maximize stability during storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.005% water)

  • Inert gas (Argon or Nitrogen)

  • 2 mL amber glass vials with PTFE-lined screw caps

Procedure:

  • Pre-weigh Compound: In a controlled environment (e.g., a glove box or balance with low humidity), accurately weigh the required amount of this compound for your desired volume (e.g., 2.07 mg for 1 mL of 10 mM solution). Place it directly into a sterile 2 mL amber vial.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-20 seconds to displace atmospheric oxygen.

  • Capping & Mixing: Immediately seal the vial tightly with the PTFE-lined cap. Vortex for 30-60 seconds or until the solid is completely dissolved.

  • Storage: For long-term storage, place the vial at -20°C or -80°C. For daily use, store at 4°C but for no longer than one week. Always allow the vial to come to room temperature before opening to prevent moisture condensation.

Protocol 2: HPLC-Based Stability Assessment in Aqueous Buffer

This method provides a quantitative assessment of the stability of this compound over time in a physiological buffer.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • 10 mM stock solution of this compound in DMSO

  • Thermostated autosampler or water bath

Procedure:

  • HPLC Method Setup:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. (Note: This is a starting point and must be optimized for your system).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or an empirically determined λmax)

    • Column Temperature: 30°C

  • Sample Preparation:

    • Prepare a 100 µM working solution by diluting 100 µL of the 10 mM DMSO stock into 9.9 mL of PBS (pH 7.4) in a volumetric flask. Mix thoroughly. This is your Test Solution .

    • Maintain the Test Solution at the desired experimental temperature (e.g., 37°C).

  • Time-Course Analysis:

    • Time Zero (T=0): Immediately after preparation, inject 10 µL of the Test Solution onto the HPLC system. This serves as your 100% reference.

    • Subsequent Time Points: Inject 10 µL of the Test Solution at specified intervals (e.g., T=1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate the peak area of the this compound parent peak at each time point.

    • Calculate the percentage remaining at each time point (Tx) using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Plot % Remaining versus time to determine the degradation kinetics and half-life (t½).

Data Summary: Expected Stability Profile

The following table provides an estimated stability profile based on general principles of hydrazide chemistry. This is an illustrative guide; empirical testing is required for precise characterization.

ConditionSolventTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Recommended Storage Anhydrous DMSO-20°C> 6 monthsMinimal
Working Solution (Acidic) 0.1 M HCl (pH 1)25°C< 1 hourHydrolysis
Working Solution (Physiological) PBS (pH 7.4)37°C24 - 48 hoursHydrolysis / Oxidation
Working Solution (Physiological, +EDTA) PBS (pH 7.4), 100 µM EDTA37°C48 - 72 hoursHydrolysis
Working Solution (Alkaline) Carbonate Buffer (pH 9)25°C< 8 hoursHydrolysis / Oxidation

References

Technical Support Center: Scaling Up 2,3-Dichlorobenzohydrazide Production

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions for the scalable synthesis of 2,3-Dichlorobenzohydrazide. Our focus is on providing robust, repeatable methodologies grounded in established chemical principles.

Overview of Synthetic Strategy

The industrial and laboratory-scale synthesis of this compound predominantly relies on a two-step process. The first step involves the esterification of 2,3-Dichlorobenzoic acid to form a more reactive intermediate, typically a methyl or ethyl ester. The second, critical step is the hydrazinolysis of this ester using hydrazine hydrate. While straightforward in principle, scaling this reaction presents challenges related to reaction kinetics, impurity profiles, product isolation, and the safe handling of hazardous reagents.

This document addresses the common pitfalls encountered during this process and provides validated solutions to ensure high yield and purity at scale.

Core Reaction Pathway

The accepted synthetic route proceeds as follows:

G A 2,3-Dichlorobenzoic Acid B Methyl or Ethyl Ester of 2,3-Dichlorobenzoic Acid A->B C Methyl or Ethyl Ester of 2,3-Dichlorobenzoic Acid D This compound C->D   Hydrazine Hydrate (NH₂NH₂·H₂O),   Ethanol,   Reflux

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section is formatted as a direct Q&A to address specific problems you may encounter.

Question 1: My reaction yield is consistently low after scaling up. What are the primary causes and how can I fix it?

Answer: Low yield is the most common scale-up challenge. The root cause is often incomplete conversion of the starting ester. Several factors can contribute to this:

  • Insufficient Hydrazine Hydrate: At a larger scale, mass transfer limitations can become significant. The stoichiometry needs to be adjusted to ensure the hydrazine, which acts as the nucleophile, is present in sufficient excess to drive the reaction to completion.

  • Suboptimal Reaction Time/Temperature: Reactions that appear complete at a small scale may require longer reflux times at a larger volume to achieve the same conversion rate. Heat transfer is less efficient in larger vessels.

  • Solvent Volume: The concentration of reactants is critical. Excessive solvent can slow down the reaction rate.

Recommended Solutions:

  • Increase Hydrazine Hydrate Stoichiometry: For scale-up, using a significant excess (10 to 20 equivalents) of hydrazine hydrate is often necessary to overcome kinetic barriers.[1]

  • Extend Reflux Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Do not rely on the time that worked for a small-scale reaction. Continue reflux until the starting ester spot is no longer visible on the TLC plate.[1]

  • Optimize Reaction Concentration: Use the minimum volume of solvent (e.g., dry ethanol) required to dissolve the ester and maintain a stirrable slurry.[1]

  • Consider Neat Conditions: For some esters, running the reaction neat (without solvent) with excess hydrazine hydrate under reflux can be highly effective, though this requires careful temperature control to avoid side reactions.[1]

Troubleshooting Start Low Yield of This compound Q1 Is the starting ester fully consumed? (Check TLC) Start->Q1 A1_Yes Issue is in work-up/ isolation. Review recrystallization solvent and procedure. Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Was a large excess of Hydrazine Hydrate used? A1_No->Q2 A2_Yes Extend reflux time. Monitor via TLC until reaction is complete. Q2->A2_Yes Yes A2_No Increase Hydrazine Hydrate to 10-20 equivalents. Q2->A2_No No

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: I'm observing a significant, difficult-to-remove impurity in my final product. What could it be and how do I prevent it?

Answer: The most likely impurity, besides unreacted starting material, is a dimer resulting from the reaction of a newly formed hydrazide molecule with a second molecule of the starting ester. This is more prevalent if the concentration of hydrazine is locally depleted.

Recommended Solutions:

  • Maintain High Hydrazine Excess: As with low yield, a large excess of hydrazine hydrate ensures that an ester molecule is more likely to react with hydrazine than with another product molecule.[2]

  • Controlled Addition: At scale, instead of combining all reagents at once, consider adding the ester solution dropwise to the heated solution of hydrazine hydrate in ethanol. This maintains a high hydrazine-to-ester ratio throughout the reaction, minimizing dimer formation.[2]

  • Purification: If the impurity has already formed, careful recrystallization is key. Ethanol is a good first choice.[1] If co-crystallization is an issue, experimenting with other polar protic solvents or solvent mixtures (e.g., methanol/water, isopropanol) may be necessary.

Question 3: The product precipitates during the reaction. Is this normal and how should I handle it at a large scale?

Answer: Yes, it is common for the hydrazide product to be less soluble in the alcohol solvent than the starting ester, leading to its precipitation upon formation. This is often a good sign, indicating product formation.

Scale-Up Handling:

  • Mechanical Stirring: Ensure your reactor is equipped with a robust overhead mechanical stirrer that can handle a thick slurry. Magnetic stirring is often insufficient for large, thick reaction mixtures.

  • Solvent Adjustment: If the slurry becomes too thick to stir effectively, you may need to add a minimal amount of additional pre-heated solvent to maintain agitation.

  • Work-up: After cooling, the product can be isolated directly by filtration. The precipitate should be washed thoroughly with cold solvent to remove excess hydrazine hydrate and any soluble impurities.

Scalable Experimental Protocols

Protocol 3.1: Esterification of 2,3-Dichlorobenzoic Acid (Ethyl Ester)
  • Reactor Setup: In a properly sized reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, add 2,3-Dichlorobenzoic acid (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 4-5 volumes relative to the acid).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) while stirring. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting acid.

  • Work-up: Cool the reaction mixture. Neutralize the acid catalyst carefully with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,3-dichlorobenzoate.

Protocol 3.2: Hydrazinolysis for this compound
  • Reactor Setup: In a reactor equipped for reflux and mechanical stirring, add absolute ethanol (2-3 volumes relative to the ester).

  • Hydrazine Addition: Add hydrazine hydrate (95-99%, 15 eq) to the ethanol.[3]

  • Heating: Heat the hydrazine solution to a gentle reflux (approx. 80°C).

  • Ester Addition: Dissolve the ethyl 2,3-dichlorobenzoate (1.0 eq) in a minimum amount of warm absolute ethanol. Add this solution dropwise to the refluxing hydrazine solution over 30-60 minutes.

  • Reaction: Maintain the reflux with vigorous stirring. The product will likely begin to precipitate as a white solid. Monitor the reaction via TLC until the starting ester is consumed (typically 2-12 hours).[1][3]

  • Isolation: Cool the reactor to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold ethanol to remove residual hydrazine.

  • Drying: Dry the white solid product under vacuum to a constant weight.

Key Scale-Up Parameters

ParameterLab Scale (1-10 g)Pilot/Production Scale (1-100 kg)Rationale & Key Considerations
Heating/Cooling Heating mantle, oil bathJacketed reactor with thermal fluidSurface-area-to-volume ratio decreases with scale. Efficient heat transfer is critical for maintaining reflux and for safe cooling.
Stirring Magnetic stir barOverhead mechanical stirrer (glass or PFA-lined steel)Viscous slurries require powerful and reliable agitation to ensure homogeneity and prevent localized overheating.
Reagent Addition All at once or via dropping funnelMetering pump or pressure-equalized dropping funnelControlled addition of the ester to the hydrazine solution is crucial for minimizing impurity formation.[2]
Work-up Filtration via Büchner funnelCentrifuge or Nutsche filter-dryerHandling large volumes of solids and liquids requires specialized equipment for efficient and safe separation.
Safety Fume hoodWalk-in hood, closed-system transfers, dedicated ventilationHydrazine is extremely hazardous. [4] Engineering controls must be scaled appropriately to prevent any exposure.

Mandatory Safety Procedures: Handling Hydrazine Hydrate

Hydrazine is acutely toxic, a suspected human carcinogen, and corrosive.[4] All operations involving hydrazine MUST be conducted with the highest degree of caution.

  • Engineering Controls: All handling of hydrazine hydrate, including weighing, transferring, and the reaction itself, must occur within a properly functioning chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemical-protective gloves. Double-gloving is recommended.[4]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[4]

    • Body Protection: A flame-resistant lab coat and a chemical apron should be worn.

  • Incompatible Materials: Keep hydrazine away from oxidizing agents (e.g., nitric acid, hydrogen peroxide, metal oxides) and acids. Reactions can be violent or explosive.[4][5]

  • Spill Response:

    • Have a spill kit ready. Small spills inside a fume hood can be absorbed with an inert material (e.g., vermiculite).

    • Do NOT use combustible materials like paper towels to absorb spills.[4]

    • For any large spill or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Waste Disposal:

    • All hydrazine-contaminated waste (liquid and solid) must be collected in a dedicated, clearly labeled, sealed waste container.

    • Never mix hydrazine waste with other chemical waste streams, especially those containing oxidizers.[6] Contact EHS for proper disposal procedures.

Frequently Asked Questions (FAQs)

Q: What is the expected purity of the product after the initial precipitation and washing? A: Typically, if the reaction goes to completion, the purity after filtration and washing can be quite high (>95%). A single recrystallization from ethanol can often increase this to >99%.

Q: What analytical methods are recommended for product characterization? A: For identity confirmation, ¹H NMR and Mass Spectrometry are standard. For purity assessment, HPLC is the preferred method. Melting point analysis is also a useful and rapid indicator of purity.

Q: Are there alternative, less hazardous reagents than hydrazine hydrate? A: While other methods for forming hydrazides exist (e.g., from activated amides or acylsilanes), the reaction of an ester with hydrazine hydrate remains the most direct, cost-effective, and widely used method for this class of compounds.[7][8] The focus should be on implementing robust safety controls rather than seeking a less efficient alternative.

Q: How should the final this compound product be stored? A: The product is a stable solid. It should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

References

common challenges in handling dichlorobenzohydrazide compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichlorobenzohydrazide Compounds

Welcome to the technical support center for dichlorobenzohydrazide compounds. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and practical troubleshooting for the common challenges encountered when handling this important class of molecules. Dichlorobenzohydrazides are valuable synthons in medicinal chemistry, often serving as precursors for developing novel therapeutic agents.[1][2] However, their unique chemical properties can present specific experimental hurdles. This resource provides in-depth, field-proven solutions in a direct question-and-answer format.

Section 1: Safety and Handling

Handling any chemical reagent requires a safety-first mindset. Dichlorobenzohydrazide compounds, as chlorinated and hydrazine-containing molecules, demand specific precautions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with dichlorobenzohydrazide compounds?

A1: The primary hazards stem from their potential toxicity and irritant properties. Based on data for related compounds, they can be toxic if swallowed, inhaled, or in contact with skin. They are often classified as causing skin and serious eye irritation.[3][4][5] Some hydrazide derivatives may also be suspected carcinogens and skin sensitizers. Always consult the specific Safety Data Sheet (SDS) for the particular dichlorobenzohydrazide analogue you are using.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling these compounds?

A2: Comprehensive protection is essential. Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3][6] All handling of solid powders or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][6] For weighing powders, an enclosure or ventilated balance safety enclosure is recommended.

Q3: How should I handle a spill of a dichlorobenzohydrazide compound?

A3: In case of a spill, evacuate non-essential personnel from the immediate area.[6] Wearing your full PPE, absorb liquid spills with an inert material (e.g., diatomite, universal binders).[6] For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Decontaminate the spill area with a suitable solvent like alcohol, followed by a thorough wash.[6] Ensure all contaminated materials are disposed of as hazardous waste according to local regulations.[3]

Q4: What are the correct first aid procedures for exposure?

A4:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Compound-Specific SDS B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Chemical Fume Hood B->C D Weigh Solid in Ventilated Enclosure C->D Begin Work E Perform Experiment in Fume Hood D->E F Seal Container When Not in Use E->F G Decontaminate Glassware & Surfaces F->G End Work H Segregate Waste (Solid vs. Liquid Hazardous) G->H I Store Waste in Labeled, Sealed Containers H->I

Caption: Standard workflow for safely handling dichlorobenzohydrazide powders.

Section 2: Solubility Challenges

A significant number of drug candidates are poorly water-soluble, and dichlorobenzohydrazide derivatives can fall into this category due to their aromatic and often crystalline nature.[7][8]

Troubleshooting Guide

Q: My dichlorobenzohydrazide compound won't dissolve in my aqueous buffer. What can I do?

A: This is a frequent challenge. The limited solubility is often due to the nonpolar dichlorophenyl ring and strong intermolecular forces in the crystal lattice. Here is a systematic approach to address this:

  • pH Adjustment (Most Effective): The hydrazide and any potential carboxylic acid groups on the molecule have pKa values that can be exploited.

    • Scientific Rationale: For a dichlorobenzohydrazide with an acidic proton (e.g., on a carboxylic acid moiety), increasing the pH above its pKa will deprotonate it, forming a much more water-soluble salt.[9] Conversely, if the molecule has a basic site, decreasing the pH to protonate it can form a soluble salt.

    • Protocol:

      • Create a slurry of your compound in the aqueous buffer.

      • While stirring vigorously, add a dilute solution of NaOH (e.g., 0.1 M) dropwise to raise the pH, or HCl (0.1 M) to lower it.

      • Monitor for dissolution. Be aware that extreme pH values may cause hydrolysis or degradation of your compound.[10]

  • Use of Co-solvents:

    • Scientific Rationale: Organic solvents miscible with water can disrupt the hydrogen bonding network of water and interact with the nonpolar parts of the molecule, improving overall solubility.

    • Protocol: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer.[9]

    • Critical Note: Be mindful of the final co-solvent concentration. For cell-based assays, DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.

Data Table: Solubility Modifiers
MethodMechanismTypical AgentsProsCons
pH Adjustment Ionization to form a soluble saltNaOH, HCl, NaHCO₃Highly effective, uses minimal additivesRisk of compound degradation at pH extremes[10]
Co-solvents Reduces solvent polarityDMSO, DMF, EthanolSimple, effective for many compoundsCan interfere with downstream biological assays
Complexation Encapsulation of the hydrophobic moleculeCyclodextrinsCan significantly increase solubilityMay alter compound's effective concentration
Particle Engineering Increases surface area for dissolutionMicronization, NanocrystalsEnhances dissolution rateRequires specialized equipment[7]

Workflow Diagram: Solubility Troubleshooting

Start Compound Insoluble in Aqueous Buffer pH_Check Is pH adjustment permissible for your assay? Start->pH_Check CoSolvent_Check Is a co-solvent (e.g., <1% DMSO) compatible? pH_Check->CoSolvent_Check No pH_Protocol Use pH Adjustment Protocol: Titrate with dilute acid/base while monitoring dissolution. pH_Check->pH_Protocol Yes CoSolvent_Protocol Use Co-solvent Protocol: Dissolve in min. co-solvent, then add to stirring buffer. CoSolvent_Check->CoSolvent_Protocol Yes Advanced_Methods Consider Advanced Methods: - Cyclodextrin Complexation - Particle Size Reduction CoSolvent_Check->Advanced_Methods No Success Compound Dissolved pH_Protocol->Success CoSolvent_Protocol->Success

Caption: Decision tree for systematically resolving solubility issues.

Section 3: Synthesis and Purification

The synthesis of dichlorobenzohydrazide derivatives can be prone to side reactions and purification difficulties.

Troubleshooting Guide

Q: I am getting a low yield in my acylation reaction with a dichlorobenzohydrazide. What could be the cause?

A: Low yields in acylation reactions involving hydrazides are often due to several factors. Let's break down the common culprits and their solutions.

  • Incomplete Reaction:

    • Cause: The nucleophilicity of the hydrazide might be insufficient, or the reaction has not reached completion. The generation of HCl as a byproduct can protonate the starting hydrazide, rendering it unreactive.[11]

    • Troubleshooting:

      • Add a Base: Include a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) to scavenge the HCl byproduct.[11]

      • Extend Reaction Time/Increase Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slowly warming the reaction from 0°C to room temperature.[11]

  • Side Reactions (Over-acylation):

    • Cause: Hydrazides have two nucleophilic nitrogen atoms. While the terminal nitrogen is more nucleophilic, reaction at the second nitrogen can occur, especially with highly reactive acylating agents or harsh conditions, leading to unwanted byproducts.

    • Troubleshooting:

      • Control Stoichiometry: Use the acylating agent as the limiting reagent (e.g., 1.0 equivalent).

      • Low Temperature: Perform the addition of the acylating agent at a low temperature (e.g., 0°C or -20°C) to control reactivity and improve selectivity.[11]

  • Poor Starting Material Quality:

    • Cause: Impurities in the starting dichlorobenzohydrazide or the acylating agent can inhibit the reaction or introduce contaminants.[12] Hydrazines can be susceptible to air oxidation over time.

    • Troubleshooting: Check the purity of your starting materials by NMR or LC-MS before starting the reaction. Purify if necessary.

Q: My final product is difficult to purify. What methods are most effective?

A: Purification can be challenging due to the polarity of the hydrazide functional group.

  • Recrystallization: This is often the most effective technique for purifying solid dichlorobenzohydrazide derivatives.[11] Experiment with various solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a viable option.[11]

    • Pro Tip: The polar hydrazide group can cause streaking on the column. Adding a small amount of triethylamine (~0.5%) to your eluent can often improve peak shape by neutralizing acidic sites on the silica. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Protocol: General Acylation of a Dichlorobenzohydrazide
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the dichlorobenzohydrazide (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the stirring solution to 0°C using an ice-water bath.

  • Addition: Dissolve the acylating agent (e.g., an acid chloride, 1.0 eq.) in the anhydrous solvent and add it dropwise to the cooled solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. Upon completion, the reaction may be allowed to warm to room temperature if necessary.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).[13]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography.[14]

Section 4: Stability and Analysis

Ensuring the stability of your compounds and using appropriate analytical techniques are crucial for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store dichlorobenzohydrazide compounds?

A1: Store them in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[3][4][5][15] Long-term storage in a desiccator or at reduced temperatures (-20°C) can further prevent degradation.

Q2: What are the likely degradation pathways for these compounds?

A2: The two primary concerns are hydrolysis and oxidation.

  • Hydrolysis: The hydrazide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions, to form the corresponding dichlorobenzoic acid.[10] This is a key reason to control pH during dissolution and reactions.

  • Oxidation: The hydrazine moiety can be oxidized. This is why it is recommended to store the compounds under an inert atmosphere if possible and away from strong oxidizers.[16]

Q3: What are the best analytical methods for characterizing my dichlorobenzohydrazide product?

A3: A combination of methods is recommended for unambiguous characterization.

Analytical TechniqueInformation ProvidedCommon Issues & Tips
LC-MS Purity assessment and molecular weight confirmationGood for monitoring reaction progress. Use a C18 column with a water/acetonitrile gradient.
¹H & ¹³C NMR Structural elucidation and confirmationEnsure complete dissolution in a suitable deuterated solvent (e.g., DMSO-d₆). The N-H protons are often broad and may exchange with D₂O.
GC-MS Purity and molecular weight of thermally stable, volatile derivativesThe compound may need derivatization to improve volatility. Not suitable for non-volatile or thermally labile compounds.[16][17]
FTIR Confirmation of functional groupsLook for characteristic N-H stretches (~3200-3300 cm⁻¹) and the C=O (amide) stretch (~1640-1680 cm⁻¹).

References

Technical Support Center: Optimizing Solubility of 2,3-Dichlorobenzohydrazide for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dichlorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in various bioassay settings. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?

A1: Due to its chemical structure, featuring two chlorine atoms on a benzene ring, this compound is expected to have low aqueous solubility. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2] For bioassays, it is crucial to prepare a high-concentration stock solution in DMSO, which can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.

Q2: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

A2: The final concentration of DMSO in your assay is critical. While DMSO is widely used, it can exhibit toxicity at higher concentrations. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and well-tolerated.[3] However, cell sensitivity can vary significantly. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. What can I do to prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, highly soluble in the organic stock solvent, becomes supersaturated and crashes out in the predominantly aqueous final medium. Here are several strategies to mitigate this:

  • Pluronic F-68: This non-ionic surfactant can be included in your assay buffer at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

  • Co-solvents: Adding a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your final assay buffer can increase the overall solvent polarity and help keep the compound in solution.

  • Rapid Mixing: When diluting your DMSO stock, add it to the aqueous buffer with vigorous vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

Q4: Can I use solvents other than DMSO?

A4: Yes, other water-miscible organic solvents can be considered, depending on the specific requirements of your assay. Alternatives include:

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • N-methyl-2-pyrrolidone (NMP)

The choice of solvent will depend on its compatibility with your assay and its toxicity profile. Always perform a vehicle control to assess the impact of the solvent on your biological system. Research on similar compounds, such as iodobenzoic acid hydrazones, has shown that methanol and acetonitrile can be effective for recrystallization, suggesting they may also be good solubilizing agents.[4]

Troubleshooting Guide: Solubility Issues

Issue Potential Cause Recommended Action
Compound will not dissolve in 100% DMSO Saturation limit has been reached.Try preparing a more dilute stock solution. Gentle warming (37-50°C) and sonication can also aid dissolution.
Poor compound quality or presence of impurities.Verify the purity of your this compound.
Water contamination in DMSO.Use fresh, anhydrous DMSO. DMSO is hygroscopic and should be stored properly.
Cloudy solution or precipitate forms upon dilution Compound has low solubility in the final aqueous buffer.See FAQ 3. Consider using a surfactant, co-solvent, or adjusting the pH.
Dilution method is too slow.Add the DMSO stock to the buffer with rapid vortexing or stirring.
Inconsistent results between experiments Variability in stock solution preparation.Ensure the compound is fully dissolved in the DMSO stock before each use. Briefly vortex stock solutions before making dilutions.
Degradation of the compound in solution.Assess the stability of your compound in both the DMSO stock and the final assay buffer. Prepare fresh dilutions for each experiment.

Experimental Protocols for Characterization

Since specific solubility and stability data for this compound are not widely published, the following protocols will guide you in determining these critical parameters in your own laboratory.

Protocol 1: Determining the Approximate Solubility of this compound

This protocol uses a simple serial dilution and visual inspection method to estimate solubility in various solvents.

Materials:

  • This compound

  • Anhydrous DMSO

  • Ethanol (95% or absolute)

  • Methanol

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Weigh out a precise amount of this compound (e.g., 10 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a small, measured volume of your chosen solvent (e.g., 100 µL of DMSO).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate for 5-10 minutes. Gentle warming (up to 50°C) can be applied if necessary.

  • Observation: If the compound dissolves completely, it is soluble at that concentration (in this example, 100 mg/mL).

  • Titration: If the compound is fully dissolved, add a small, measured amount of a non-solvent (e.g., water) and observe for precipitation. This can help determine the tolerance for aqueous environments.

  • Serial Dilution for Insoluble Compounds: If the compound does not dissolve in the initial volume, add increasing volumes of the solvent in a stepwise manner, vortexing and sonicating at each step, until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Repeat: Repeat this process for each solvent of interest.

Protocol 2: Experimental pKa Determination for Poorly Soluble Compounds

The pKa is the pH at which a compound is 50% ionized. For compounds with low aqueous solubility, traditional titration methods can be challenging. A common approach is to use a co-solvent system and extrapolate to aqueous conditions.[5][6]

Conceptual Workflow:

pKa_Determination A Prepare stock solution of this compound in a water-miscible organic solvent (e.g., Methanol) C Mix the stock solution with each buffer to create a series of co-solvent solutions A->C B Prepare a series of aqueous buffers with a range of known pH values B->C D Measure the UV-Vis absorbance spectrum of each solution C->D E Plot absorbance at a specific wavelength vs. pH D->E F Determine the inflection point of the resulting sigmoid curve to find the apparent pKa E->F G Repeat at several co-solvent concentrations and extrapolate to 0% co-solvent to estimate aqueous pKa F->G Stability_Assessment cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (in DMSO) T0 T=0 Analysis (HPLC/LC-MS) A->T0 Incubate Incubate at Assay & Control Temperatures A->Incubate B Prepare Working Solution (in Assay Buffer) B->T0 B->Incubate Tx Time-Point Analysis (HPLC/LC-MS) Data Compare Peak Areas (T=x vs T=0) Tx->Data Incubate->Tx

References

Validation & Comparative

A Comparative Analysis of 2,3-Dichlorobenzohydrazide and Other Hydrazones: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of medicinal chemistry, the hydrazone scaffold (>C=N-NH-) stands out as a privileged structural motif, consistently yielding compounds with a broad spectrum of biological activities.[1][2] Its synthetic tractability and the ease with which its physicochemical properties can be modulated have made it a focal point for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various hydrazone derivatives, with a conceptual focus on the potential activity profile of 2,3-Dichlorobenzohydrazide in relation to its congeners. While direct experimental data for this compound is limited in publicly accessible literature, we can infer its likely activities by examining structurally similar compounds, particularly those bearing dichloro-substitutions.

This guide will delve into the antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties of hydrazones, presenting comparative data where available and detailing the experimental protocols necessary for their evaluation.

The Hydrazone Pharmacophore: A Versatile Tool in Drug Discovery

The biological activity of hydrazones is intrinsically linked to the presence of the azometine group (-NHN=CH-), which can participate in hydrogen bonding and coordination with various biological targets.[3] The diverse pharmacological profile of hydrazones encompasses antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects, among others.[1][3] The specific activity and potency of a hydrazone derivative are heavily influenced by the nature of the substituents on both the carbonyl and hydrazine components of the molecule.

Comparative Biological Activities

Antimicrobial Activity

Hydrazones have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[2][4] The mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes or disruption of cell wall synthesis.[5]

A study on hydrazones with a 2,4-dichloro moiety revealed significant antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole.[6][7] For instance, one such derivative demonstrated notable activity against ciprofloxacin-resistant strains of Staphylococcus aureus and Proteus mirabilis.[6] Another study highlighted a hydrazone derivative of 2,4-dihydroxybenzoic acid with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[8]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Hydrazone Derivatives

Compound/DerivativeS. aureusE. coliP. mirabilisC. albicansReference
Hydrazone with 2,4-dichloro moiety (3a)2512.5-12.5[6][7]
Hydrazone with 2,4-dichloro moiety (3b)25-12.5>25[6][7]
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18)3.91 (MRSA)---[8]
Ethylparaben hydrazide-hydrazone (3g)2---[4]
Ciprofloxacin (Standard)----[6][7]
Fluconazole (Standard)----[6][7]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Stock Solution: Dissolve the hydrazone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Anticonvulsant Activity

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry, and hydrazones have emerged as a promising class of compounds.[9][10] Their anticonvulsant activity is often evaluated using animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10][11]

For example, a series of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives were synthesized and showed potent anticonvulsant activity, with some compounds being more active than the standard drug phenytoin in the pentylenetetrazole-induced seizure test.[12] Another study on 2- and 3-aminobenzanilides, which share some structural similarities with benzohydrazides, identified a potent anti-MES compound with a favorable protective index compared to phenobarbital and phenytoin.[13]

Experimental Protocol: Maximal Electroshock (MES)-Induced Seizure Test

This is a widely used preclinical model to screen for anticonvulsant activity.

  • Animal Model: Typically, mice or rats are used.

  • Compound Administration: The test compound is administered to the animals, usually via oral or intraperitoneal injection, at various doses.

  • Induction of Seizures: After a specific period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is determined.[13]

Anti-inflammatory and Analgesic Activity

Hydrazones have been extensively investigated for their anti-inflammatory and analgesic properties.[3][14] The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[3] Analgesic effects are often assessed using models like the hot plate test or the acetic acid-induced writhing test.[1][15]

A study on N-pyrrolylcarbohydrazide and its hydrazone derivatives demonstrated dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model.[14] For instance, one derivative showed significant edema reduction at a dose of 20 mg/kg.[14] In terms of analgesic activity, a series of hydrazide and hydrazine derivatives showed a significant reduction in the writhing response in mice, with one compound being more potent than mefenamic acid.[1][15]

Table 2: Comparative Anti-inflammatory Activity of Selected Hydrazone Derivatives in Carrageenan-Induced Paw Edema Model

Compound/DerivativeDose (mg/kg)Time (hours)Edema Reduction (%)Reference
N-pyrrolylcarbohydrazide (1)202Significant[14]
N-pyrrolylcarbohydrazide (1)402Significant[14]
Pyrrole hydrazone derivative (1A)202, 3, 4Significant[14]
Indomethacin (Standard)10-Potent Inhibition[16]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar rats are commonly used.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar region of the rat's hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[3]

Experimental Protocol: Hot Plate Test for Analgesia

This test measures the response to a thermal pain stimulus.

  • Apparatus: A hot plate apparatus with a controlled temperature surface.

  • Animal Model: Mice or rats are used.

  • Procedure: The animal is placed on the heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is recorded.

  • Compound Administration: The test compound is administered, and the latency is measured again at different time points.

  • Data Analysis: An increase in the reaction time is indicative of an analgesic effect.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and hydrazones have shown promise as cytotoxic agents against various cancer cell lines.[8][17] Their mechanisms of action can be diverse, including the induction of apoptosis.[17]

For example, a series of 4-hydroxy-N'-[substituted methylidene] benzohydrazides were evaluated for their anticancer activity against the HepG2 liver cancer cell line, with some compounds showing IC50 values in the micromolar range.[17] Another study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid identified a compound that strongly inhibited cancer cell proliferation with an IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[8]

Table 3: Comparative Anticancer Activity (IC50, µM) of Selected Hydrazone Derivatives

Compound/DerivativeHepG2 (Liver Cancer)LN-229 (Glioblastoma)Reference
4-hydroxy-N'-[substituted methylidene] benzohydrazide (3i)37.4-[17]
4-hydroxy-N'-[substituted methylidene] benzohydrazide (3j)42.4-[17]
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21)-0.77[8]
Doxorubicin (Standard)0.8-[17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the hydrazone compounds for a specific duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing the Scientific Workflow

To provide a clearer understanding of the experimental processes and the relationships between different stages of evaluation, the following diagrams have been created using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Hydrazone Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticonvulsant Anticonvulsant Models (MES, scPTZ) Purification->Anticonvulsant Anti_inflammatory Anti-inflammatory Model (Carrageenan Paw Edema) Purification->Anti_inflammatory Analgesic Analgesic Tests (Hot Plate) Purification->Analgesic Anticancer Anticancer Assays (MTT Assay) Purification->Anticancer Data_Analysis Determination of IC50 / ED50 / % Inhibition Antimicrobial->Data_Analysis Anticonvulsant->Data_Analysis Anti_inflammatory->Data_Analysis Analgesic->Data_Analysis Anticancer->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: General workflow for the synthesis and biological evaluation of hydrazone derivatives.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response Carrageenan Carrageenan Injection Prostaglandins Prostaglandins Carrageenan->Prostaglandins Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Carrageenan->Cytokines Other_mediators Other Mediators (Histamine, Bradykinin) Carrageenan->Other_mediators Edema Edema (Paw Swelling) Prostaglandins->Edema Hyperalgesia Hyperalgesia (Increased Pain Sensitivity) Prostaglandins->Hyperalgesia Cytokines->Edema Cytokines->Hyperalgesia Other_mediators->Edema Hydrazones Hydrazone Derivatives Hydrazones->Prostaglandins Inhibition Hydrazones->Cytokines Inhibition

Caption: Simplified signaling pathway of carrageenan-induced inflammation and the potential inhibitory action of hydrazone derivatives.

Conclusion and Future Directions

The hydrazone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents with a wide array of biological activities. While specific experimental data on this compound remains to be fully elucidated in the public domain, the analysis of structurally related compounds, particularly those with dichloro substitutions, suggests its potential as a bioactive molecule. Further synthesis and comprehensive biological evaluation of this compound and its derivatives are warranted to fully explore their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such future investigations, enabling a systematic and comparative assessment of their efficacy and mechanism of action.

References

A Comparative Guide for Drug Development Professionals: Isoniazid vs. Benzohydrazide Derivatives in the Fight Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health challenge. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates a continuous search for novel therapeutic agents. This guide provides a detailed comparison between the cornerstone anti-tubercular drug, Isoniazid (INH), and the promising class of compounds known as benzohydrazide derivatives. While specific experimental data for 2,3-Dichlorobenzohydrazide is not extensively available in published literature, we will explore the broader potential of the benzohydrazide scaffold as a source of new anti-tubercular candidates, contrasting its emerging profile with the well-established characteristics of isoniazid.

Isoniazid: The Veteran Frontline Agent

Isoniazid, a hydrazide of isonicotinic acid, has been a primary drug for TB treatment for decades.[1][2] Its efficacy, particularly against actively replicating mycobacteria, has made it a staple in combination therapy.[3]

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[2][4] This activation is primarily carried out by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5] Once activated, isoniazid covalently binds to nicotinamide adenine dinucleotide (NAD) to form an adduct.[5] This complex then inhibits the enoyl-acyl carrier protein reductase, InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the synthesis of mycolic acids.[2][5] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust, waxy barrier against many common antibiotics and host immune responses. By disrupting mycolic acid synthesis, isoniazid compromises the structural integrity of the cell wall, leading to bacterial cell death.

The Challenge of Resistance

The extensive use of isoniazid has inevitably led to the emergence of resistant M. tuberculosis strains. The primary mechanism of resistance involves mutations in the katG gene, which prevent the activation of the isoniazid prodrug.[2][4] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance by increasing the amount of the target enzyme.[4][5]

Benzohydrazide Derivatives: A Promising Class of Newcomers

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide group. This chemical scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial properties. While this compound is a specific member of this class, the broader family of benzohydrazide derivatives has shown potential as anti-tubercular agents.[6][7]

Potential Mechanisms of Action

Unlike the well-defined mechanism of isoniazid, the mode of action for many benzohydrazide derivatives against M. tuberculosis is still under investigation and may vary between different analogs. Some studies on fluorinated benzohydrazides suggest a novel mechanism involving the inhibition of tryptophan biosynthesis, an essential pathway for mycobacterial survival.[8] Other research on related hydrazide compounds points to the potential inhibition of other critical enzymes. For instance, some aryl hydrazines have been shown to inhibit 7,8-diaminopelargonic acid synthase (BioA), an enzyme involved in biotin synthesis.[9] It is plausible that different substitutions on the benzene ring of the benzohydrazide scaffold could lead to varied target affinities and mechanisms of action.

Head-to-Head Comparison: Established Efficacy vs. Emerging Potential

The following table summarizes the key characteristics of isoniazid and provides illustrative data for some benzohydrazide derivatives based on available literature. It is crucial to note that the data for benzohydrazides are for specific reported compounds and not for this compound itself.

FeatureIsoniazidRepresentative Benzohydrazide Derivatives
Primary Mechanism of Action Inhibition of mycolic acid synthesis via InhA[2]Varied; potential inhibition of tryptophan biosynthesis or other essential enzymes[8][9]
Activation Prodrug requiring activation by KatG[4]Likely direct-acting, though this may vary
Primary Resistance Mechanism Mutations in katG or inhA[2][4]Dependent on the mechanism of action; likely target-based mutations
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 0.03 - 0.06 µg/mL[10]0.625 - 250 µg/mL (Varies significantly with structure)[6][8]

Visualizing the Mechanisms of Action

The following diagrams illustrate the established mechanism of isoniazid and a proposed mechanism for a class of benzohydrazide derivatives.

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH INH_NAD_Adduct Isoniazid-NAD Adduct Active_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for Cell_Death Cell Death Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Mechanism of action of Isoniazid against M. tuberculosis.

Benzohydrazide_Mechanism cluster_Mtb_2 Mycobacterium tuberculosis Cell Benzohydrazide Benzohydrazide Derivative Trp_Synthase Tryptophan Biosynthesis Enzyme (e.g., TrpD) Benzohydrazide->Trp_Synthase Inhibition Tryptophan Tryptophan Synthesis Trp_Synthase->Tryptophan Required for Cell_Death_2 Cell Death Protein_Synthesis Protein Synthesis Tryptophan->Protein_Synthesis Essential for

Caption: Proposed mechanism of action for certain Benzohydrazide derivatives.

Experimental Protocols for Evaluation

To facilitate further research in this area, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method for determining the MIC of anti-tubercular compounds.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test compounds (e.g., this compound) and control drug (Isoniazid)

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in fresh Middlebrook 7H9 broth.

  • Preparation of Drug Plates:

    • Serially dilute the test compounds and isoniazid in Middlebrook 7H9 broth in a 96-well plate to achieve a range of final concentrations.

    • Include a drug-free control well and a sterile medium control well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterile medium control).

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Reading the Results:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change.

Conclusion and Future Directions

Isoniazid remains a potent and essential drug in the treatment of tuberculosis, but its efficacy is threatened by the rise of resistance. The development of new anti-tubercular agents with novel mechanisms of action is therefore a critical priority.

The benzohydrazide scaffold represents a promising starting point for the discovery of such agents. While specific data on this compound is limited, the broader class of benzohydrazide derivatives has demonstrated encouraging in vitro activity against M. tuberculosis. Their potential to act on different cellular targets than isoniazid, such as the tryptophan biosynthesis pathway, is particularly exciting as this could provide a means to combat existing isoniazid-resistant strains.

Further research is imperative to unlock the full potential of this class of compounds. This includes the synthesis and screening of a wider range of derivatives, detailed mechanistic studies to identify their specific molecular targets, and in vivo efficacy and toxicity profiling. Such efforts will be crucial in determining whether a benzohydrazide derivative can one day join the ranks of frontline anti-tubercular drugs and contribute to the global effort to eradicate tuberculosis.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2,3-Dichlorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of scaffolds explored, hydrazide-hydrazone derivatives have consistently emerged as a privileged class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide delves into the nuanced world of 2,3-dichlorobenzohydrazide derivatives, offering a comprehensive analysis of their structure-activity relationships (SAR). By synthesizing data from various studies on related analogs, we aim to provide a predictive framework for the rational design of more potent and selective therapeutic candidates.

The this compound Scaffold: A Foundation for Biological Activity

The this compound core provides a unique electronic and steric landscape. The two chlorine atoms on the phenyl ring are electron-withdrawing, influencing the overall polarity and hydrogen bonding capabilities of the molecule. The hydrazide-hydrazone linker (–CO–NH–N=CH–) is a critical pharmacophore, known to interact with various biological targets.[1] The key to unlocking the therapeutic potential of this scaffold lies in understanding how modifications to the appended benzylidene ring system impact biological efficacy.

Deciphering the Code: Structure-Activity Relationship (SAR) Analysis

While a systematic SAR study on a comprehensive library of this compound derivatives is not yet available in the public domain, we can extrapolate key trends from studies on structurally similar benzohydrazide analogs. The primary focus of these investigations has been on antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting Microbial Defenses

The antimicrobial potential of hydrazone derivatives is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with microbial metabolic pathways. The SAR for antimicrobial activity in dichlorinated benzohydrazide analogs suggests the following:

  • Nature of the Substituent: The electronic properties of the substituent on the benzylidene ring play a pivotal role. Electron-withdrawing groups, such as nitro (NO₂) or additional halogens, can enhance antimicrobial activity. For instance, a derivative with a para-nitro group on the aniline fragment of a 2,4-dichloro-moiety containing hydrazone showed a broader spectrum of activity.[3]

  • Position of the Substituent: The position of the substituent on the benzylidene ring is also critical. Generally, para-substitution is favored, likely due to more effective interaction with the target site.

  • Lipophilicity: A balance in lipophilicity is crucial for cell membrane penetration. Highly lipophilic or hydrophilic compounds may exhibit reduced activity.

Table 1: Comparative Antimicrobial Activity of Representative Benzohydrazide Derivatives

Compound IDBenzohydrazide CoreBenzylidene SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
Analog 1 4-Chloro4-ChloroS. aureus-[1]
Analog 2 4-Chloro3,4-DimethoxyE. coli-[1]
Analog 3 2,4-DichloroUnsubstitutedS. aureus25[3]
Analog 4 2,4-Dichloro4-NitroP. mirabilis12.5[3]
Analog 5 3,4-Dichloro(from 4-hydroxyacetophenone)E. coli- (Zone of Inhibition: 14mm)[4]

Note: Direct MIC values for some compounds were not available in the cited abstracts; activity was reported qualitatively or via zone of inhibition.

Anticancer Activity: Inducing Cellular Demise

The anticancer activity of hydrazide-hydrazones is often linked to their ability to induce apoptosis, interfere with cell cycle progression, or inhibit key enzymes involved in cancer cell proliferation. The SAR for anticancer activity in related benzohydrazide derivatives points to these key factors:

  • Substitution Pattern on the Benzylidene Ring: The presence and position of substituents on the benzylidene ring are critical determinants of cytotoxic potency. For example, in a series of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives, a compound with a specific substitution pattern (compound 16) was found to be most potent against breast cancer (MCF7) cell lines with an IC₅₀ of 2.88 µM.[5]

  • Induction of Apoptosis: Active compounds often exert their anticancer effects by triggering programmed cell death. Studies on some hydrazone derivatives have shown increased caspase-3 activation and a higher number of cells undergoing early apoptosis.

  • Kinase Inhibition: Some hydrazone-containing scaffolds have been shown to inhibit protein kinases that are crucial for cancer cell signaling and survival.

Table 2: Comparative Anticancer Activity of Representative Benzohydrazide Derivatives

Compound IDHydrazide CoreBenzylidene SubstituentCancer Cell LineActivity (IC₅₀ in µM)Reference
Analog 6 2-(Benzo[d]oxazol-3(2H)-yl)aceto4-DimethylaminobenzylideneMCF-7 (Breast)3.12[5]
Analog 7 2-(Benzo[d]oxazol-3(2H)-yl)aceto4-Hydroxy-3-methoxybenzylideneMCF-7 (Breast)2.88[5]
Analog 8 3,4,5-Trimethoxybenzo2,4-DichlorobenzylidenePC3 (Prostate)0.2[4]
Analog 9 3,4,5-Trimethoxybenzo4-NitrobenzylidenePC3 (Prostate)1.8[4]

Experimental Corner: Synthesis and Biological Evaluation Protocols

The synthesis and biological evaluation of this compound derivatives follow established and robust methodologies.

General Synthesis of N'-(Substituted-benzylidene)-2,3-dichlorobenzohydrazide

The synthesis is typically a two-step process:

  • Synthesis of this compound: This intermediate is prepared from 2,3-dichlorobenzoic acid. The carboxylic acid is first converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate.

  • Condensation to Form the Hydrazone: The this compound is then condensed with a variety of substituted aromatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction mixture is typically refluxed, and the resulting hydrazone product is purified by recrystallization.

Protocol: Synthesis of this compound

  • Esterification: A mixture of 2,3-dichlorobenzoic acid (1 eq.) and an excess of methanol or ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified.

  • Hydrazinolysis: The purified ester (1 eq.) is dissolved in ethanol, and hydrazine hydrate (a slight excess) is added. The mixture is refluxed for an extended period until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried.

Protocol: Synthesis of N'-(Substituted-benzylidene)-2,3-dichlorobenzohydrazide

  • A solution of this compound (1 eq.) in ethanol is prepared.

  • To this solution, the desired substituted aromatic aldehyde (1 eq.) is added, followed by a few drops of glacial acetic acid.

  • The reaction mixture is refluxed for 4-8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.

Biological Evaluation Protocols

Antimicrobial Activity Assay (Agar Disc Diffusion Method)

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum uniformly over the surface of a sterile agar plate.

  • Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the inoculated agar plate.

  • Include positive control (standard antibiotic) and negative control (solvent) discs.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc.

Anticancer Activity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Relationships

The following diagrams illustrate the key structural features influencing the biological activity of benzohydrazide derivatives and a typical experimental workflow.

Caption: Key structural elements influencing the antimicrobial activity of this compound derivatives.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start 2,3-Dichlorobenzoic Acid Intermediate This compound Start->Intermediate Esterification & Hydrazinolysis Product Target Hydrazone Derivative Intermediate->Product Condensation Aldehyde Substituted Aldehyde Aldehyde->Product Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion, MIC) Product->Antimicrobial Anticancer Anticancer Screening (e.g., MTT Assay, IC50) Product->Anticancer SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. While this guide provides a predictive framework based on the SAR of related analogs, a dedicated and systematic study on a diverse library of this compound derivatives is warranted. Such a study would provide more precise quantitative data and allow for the development of robust quantitative structure-activity relationship (QSAR) models. Future research should also focus on elucidating the specific molecular targets and mechanisms of action of these compounds to facilitate the design of next-generation therapeutics with improved efficacy and reduced toxicity.

References

A Researcher's Guide to Assessing the Cross-Reactivity of 2,3-Dichlorobenzohydrazide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor is paramount. While 2,3-Dichlorobenzohydrazide and its analogs have emerged as a scaffold of interest for targeting various enzymatic activities, a critical and often underestimated aspect of their preclinical evaluation is a thorough assessment of their cross-reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the selectivity profile of this compound, ensuring data integrity and mitigating the risk of misleading results stemming from off-target effects.

The hydrazide moiety, while synthetically versatile and capable of forming key interactions within a target's active site, is also a known structural alert for potential pan-assay interference compounds (PAINS).[1] This is not to say that all hydrazide-containing compounds are non-specific, but rather that a heightened level of scrutiny is warranted. The potential for hydrazides to chelate metal ions, form covalent adducts, or interfere with assay technologies necessitates a rigorous and multi-faceted approach to cross-reactivity profiling.[1]

This guide will walk you through a series of recommended assays and experimental considerations, using a hypothetical scenario where this compound is identified as an inhibitor of a serine hydrolase. We will compare its performance against a non-hydrazide alternative, providing a clear roadmap for validating its specificity.

Hypothetical Primary Target: Serine Hydrolase Alpha (SH-α)

For the purpose of this guide, we will assume that this compound has been identified as a potent inhibitor of "Serine Hydrolase Alpha" (SH-α), a fictional enzyme representative of a common drug target class. The initial screen was a fluorescence-based assay measuring the cleavage of a fluorogenic substrate.

Experimental Design for Cross-Reactivity Assessment

A robust cross-reactivity assessment should not be limited to a single assay format. Instead, a panel of diverse assays should be employed to probe for various potential interference mechanisms. Our experimental design will focus on three key areas:

  • Selectivity Profiling against Related Enzymes: Assessing the inhibitory activity of this compound against other members of the serine hydrolase family.

  • Evaluation of Assay Interference: Employing assays with different detection methods to identify potential artifacts.

  • Comparison with a Structurally Unrelated Inhibitor: Benchmarking the performance of this compound against a non-hydrazide compound with the same intended activity.

Diagram of the Experimental Workflow

experimental_workflow cluster_primary_screen Primary Target Identification cluster_cross_reactivity Cross-Reactivity Assessment cluster_analysis Data Analysis and Interpretation primary_target Identify this compound as an inhibitor of SH-α selectivity Selectivity Profiling: - Serine Hydrolase β - Serine Hydrolase γ primary_target->selectivity interference Assay Interference Testing: - Fluorescence-based assay - Absorbance-based assay - Luminescence-based assay primary_target->interference comparison Comparative Analysis: - Non-hydrazide inhibitor primary_target->comparison data_analysis Analyze IC50 values and identify potential liabilities selectivity->data_analysis interference->data_analysis comparison->data_analysis

Caption: A flowchart illustrating the key stages in assessing the cross-reactivity of this compound.

Comparative Compounds

To provide a meaningful comparison, we will include a well-characterized, non-hydrazide serine hydrolase inhibitor, referred to here as "Compound X".

CompoundStructureCore ScaffoldRationale for Inclusion
This compoundDichlorophenyl-HydrazideHydrazideThe compound of interest, a potential SH-α inhibitor with a hydrazide moiety.
Compound X (Alternative)Phenyl-PiperidinePiperidineA structurally unrelated, validated SH-α inhibitor to serve as a specificity control.

Experimental Protocols

Protocol 1: Serine Hydrolase Activity Assay (Fluorescence-based)

This protocol is used to determine the potency of the inhibitors against the primary target (SH-α) and related serine hydrolases (SH-β and SH-γ).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20

  • Enzymes: Recombinant human SH-α, SH-β, and SH-γ

  • Substrate: Fluorogenic peptide substrate for each enzyme

  • Compounds: this compound and Compound X in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and Compound X in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control.

  • Add 10 µL of the respective enzyme solution (SH-α, SH-β, or SH-γ) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the corresponding fluorogenic substrate.

  • Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic reads.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Assay Interference Assessment (Absorbance-based)

This protocol is designed to detect potential interference with an alternative assay format that relies on absorbance, thus reducing the likelihood of artifacts from compound fluorescence.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM KCl

  • Enzyme: SH-α

  • Substrate: Chromogenic p-nitrophenyl acetate (pNPA)

  • Compounds: this compound and Compound X in DMSO

  • 384-well clear, flat-bottom plates

  • Absorbance plate reader

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add 10 µL of SH-α enzyme solution to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of pNPA substrate.

  • Measure the absorbance at 405 nm every minute for 20 minutes.

  • Calculate the initial reaction rates (mOD/min).

  • Determine the IC50 values as described in Protocol 1.

Data Presentation and Interpretation

The following tables present hypothetical data that could be generated from the described experiments.

Table 1: Inhibitory Potency and Selectivity Profile

CompoundTargetIC50 (nM) - Fluorescence AssayIC50 (nM) - Absorbance Assay
This compoundSH-α5065
SH-β5,0006,200
SH-γ> 10,000> 10,000
Compound XSH-α7580
SH-β> 20,000> 20,000
SH-γ> 20,000> 20,000

Interpretation: In this hypothetical dataset, this compound shows good potency against the primary target, SH-α, with a 100-fold selectivity over SH-β and even greater selectivity against SH-γ. Importantly, the IC50 values obtained from both the fluorescence and absorbance-based assays are comparable, suggesting that the compound is not significantly interfering with the fluorescence detection method. Compound X, the non-hydrazide alternative, also demonstrates high potency and selectivity, providing a benchmark for an ideal inhibitor profile.

Diagram of Target Selectivity

target_selectivity cluster_compound1 This compound cluster_compound2 Compound X cluster_targets Enzyme Targets C1 Compound T1 SH-α C1->T1 High Potency T2 SH-β C1->T2 Low Potency T3 SH-γ C1->T3 No Activity C2 Compound C2->T1 High Potency C2->T2 No Activity C2->T3 No Activity

Caption: A diagram illustrating the hypothetical selectivity profiles of this compound and Compound X against a panel of serine hydrolases.

Expert Insights and Causality Behind Experimental Choices

The selection of a multi-assay approach is a deliberate strategy to build a self-validating system. By confirming the inhibitory activity of this compound in orthogonal assays (fluorescence vs. absorbance), we increase our confidence that the observed effect is due to genuine enzyme inhibition and not an artifact of the assay technology.

The inclusion of a selectivity panel of related enzymes is crucial. While this compound may be a potent inhibitor of SH-α, its value as a research tool or therapeutic lead is diminished if it also potently inhibits other family members, which could lead to off-target effects in a cellular or in vivo context.

Furthermore, comparing this compound to a structurally distinct inhibitor like Compound X provides an essential reference point. If both compounds, despite their different chemical scaffolds, exhibit a similar biological profile, it strengthens the hypothesis that their activity is mediated through the intended target.

Conclusion and Recommendations

This guide has outlined a systematic and rigorous approach to assessing the cross-reactivity of this compound. Based on our hypothetical data, this compound appears to be a reasonably selective inhibitor of SH-α. However, further characterization would be recommended, including:

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cellular Target Engagement Assays: To confirm that the compound interacts with the intended target in a more complex biological environment.

  • Broader Kinase and GPCR Profiling: To assess for off-target activities against other major drug target classes.

By following a structured and multi-faceted approach to cross-reactivity profiling, researchers can generate high-quality, reliable data that will ultimately accelerate the drug discovery and development process.

References

A Senior Application Scientist's Guide to Benchmarking Novel α-Glucosidase Inhibitors: A Comparative Analysis of 2,3-Dichlorobenzohydrazide Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the relentless pursuit of novel therapeutics for type 2 diabetes, the inhibition of α-glucosidase remains a cornerstone of glycemic control. This enzyme, located in the brush border of the small intestine, is pivotal in the breakdown of complex carbohydrates into absorbable monosaccharides.[1] By impeding this process, α-glucosidase inhibitors effectively blunt postprandial hyperglycemia, a critical factor in the pathophysiology of type 2 diabetes.

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of new α-glucosidase inhibitors. We will navigate the essential experimental journey of characterizing a novel chemical entity, using the hypothetical compound 2,3-Dichlorobenzohydrazide as our exemplar. This guide will provide a robust framework for benchmarking its performance against the established inhibitors: Acarbose , Miglitol , and Voglibose .

Our approach is rooted in scientific integrity, providing not just protocols, but the strategic reasoning behind experimental choices. We will delve into the mechanistic nuances of α-glucosidase inhibition, furnish detailed biochemical and cellular assay protocols, and present a clear, data-driven comparison to empower your research endeavors.

The Landscape of α-Glucosidase Inhibition: Mechanism of Action

The primary therapeutic action of α-glucosidase inhibitors is the competitive and reversible inhibition of α-glucosidase enzymes in the small intestine.[1] This enzymatic blockade slows the digestion of complex carbohydrates, thereby reducing the rate of glucose absorption and mitigating the sharp increase in blood glucose levels after a meal.[1] The established inhibitors, Acarbose, Miglitol, and Voglibose, all share this fundamental mechanism, acting as decoys that bind to the active site of the enzyme.

Alpha-Glucosidase Inhibition Pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte cluster_inhibitors Inhibitors Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Acarbose Acarbose Acarbose->Alpha-Glucosidase Inhibition Miglitol Miglitol Miglitol->Alpha-Glucosidase Voglibose Voglibose Voglibose->Alpha-Glucosidase This compound This compound This compound->Alpha-Glucosidase Hypothetical Inhibition

Caption: Signaling pathway of α-glucosidase action and inhibition.

Comparative Efficacy: A Data-Driven Analysis

The cornerstone of benchmarking a novel inhibitor is the quantitative assessment of its potency relative to established drugs. The half-maximal inhibitory concentration (IC50) is the most common metric for this comparison. The following table summarizes reported IC50 values for Acarbose, Miglitol, and Voglibose against α-glucosidase from Saccharomyces cerevisiae, a frequently used enzyme source in initial screening assays. It is crucial to note that IC50 values can vary significantly based on experimental conditions such as enzyme and substrate concentrations, pH, and temperature. Therefore, it is imperative to determine these values concurrently with your test compound under identical conditions.

InhibitorTarget EnzymeReported IC50 (µM)Source Organism
Acarbose α-Glucosidase0.74 - 562.22Saccharomyces cerevisiae
Miglitol α-Glucosidase~0.64Not Specified
Voglibose α-GlucosidaseData not readily available for S. cerevisiaeNot Specified
This compound α-GlucosidaseTo be determined Saccharomyces cerevisiae

Note: The wide range for Acarbose IC50 values highlights the variability in reported data and underscores the importance of running controls in parallel.[2]

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of robust and reproducible data, meticulous adherence to validated experimental protocols is paramount. Here, we provide detailed methodologies for both biochemical and in vivo evaluation of α-glucosidase inhibitors.

Biochemical Assay: In Vitro α-Glucosidase Inhibition

This assay is the primary screen for identifying and characterizing potential α-glucosidase inhibitors. It relies on a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which upon cleavage by α-glucosidase, releases the yellow-colored product, p-nitrophenol, quantifiable by spectrophotometry.

Biochemical Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare inhibitor solutions (e.g., this compound, Acarbose) in DMSO and dilute in buffer D Add inhibitor/control solution to wells A->D B Prepare α-glucosidase solution in phosphate buffer (pH 6.8) E Add α-glucosidase solution to wells B->E C Prepare pNPG substrate solution in phosphate buffer G Initiate reaction by adding pNPG solution C->G D->E F Pre-incubate at 37°C for 10-15 min E->F F->G H Incubate at 37°C for 20-30 min G->H I Stop reaction with Na2CO3 solution H->I J Measure absorbance at 405 nm I->J K Calculate % inhibition J->K L Determine IC50 values K->L

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (Acarbose, Miglitol, or Voglibose)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and positive controls in DMSO to prepare stock solutions. Further dilute to various concentrations using phosphate buffer.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of the test compound or positive control solution. For the control well, add 50 µL of phosphate buffer.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Assay: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a crucial in vivo experiment to assess the efficacy of a potential α-glucosidase inhibitor in a physiological context. This test measures the ability of an animal to clear a glucose load from the blood, and an effective inhibitor will reduce the postprandial glucose spike.

OGTT Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis A Fast mice overnight (12-16 hours) with free access to water B Prepare inhibitor solutions (e.g., this compound, Acarbose) and vehicle control A->B D Administer inhibitor/vehicle by oral gavage (t = -30 min) B->D C Prepare glucose solution (e.g., 2 g/kg) F Administer glucose solution by oral gavage (t = 0 min) C->F E Collect baseline blood sample (t = 0 min) D->E E->F G Collect blood samples at 15, 30, 60, 90, and 120 min F->G H Measure blood glucose levels at each time point G->H I Plot blood glucose concentration vs. time H->I J Calculate Area Under the Curve (AUC) I->J K Compare AUC between treated and control groups J->K

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of Benzohydrazide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds, including agents with antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] Its versatility and proven biological activity make its analogues prime candidates for novel drug discovery initiatives. At the heart of modern, rational drug design is the use of computational techniques to predict and analyze the interaction between small molecules and their biological targets. Molecular docking, a powerful in silico method, allows us to model these interactions at a molecular level, providing critical insights that guide the synthesis and optimization of new therapeutic agents.[3][4][5]

This guide provides a comprehensive framework for conducting a comparative molecular docking study of benzohydrazide analogues. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring a robust and self-validating experimental design. Our focus is on synthesizing technical accuracy with field-proven insights to empower your research.

Pillar 1: The Principle and Power of Molecular Docking

Molecular docking predicts the preferred orientation, or "pose," of a ligand when bound to the active site of a receptor, typically a protein.[6] The process relies on two fundamental components: a search algorithm and a scoring function.

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding pocket.[3]

  • Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity.[3] These functions calculate a score, often expressed as binding energy in kcal/mol, which approximates the thermodynamics of the interaction.[7][8][9] A more negative score generally indicates a stronger, more favorable binding interaction.[10][11]

The ultimate goal is to rank different ligands based on their predicted binding affinity and analyze their interaction patterns to understand the structural basis of their activity. This allows for the prioritization of compounds for synthesis and biological testing, saving considerable time and resources.

Pillar 2: A Comparative Case Study: Benzohydrazide Analogues as Acetylcholinesterase (AChE) Inhibitors

To illustrate the comparative process, let's consider a hypothetical study targeting Acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1][12] Inhibition of AChE increases neurotransmitter levels, offering a therapeutic strategy. Benzohydrazide derivatives have shown promise as AChE inhibitors.[1][12]

Our study will compare three hypothetical benzohydrazide analogues against a known standard, the co-crystallized ligand from the protein structure, to determine their relative potential.

  • Ligand 1 (BH-Base): The core 4-hydroxybenzohydrazide structure.

  • Ligand 2 (BH-Cl): A derivative with an electron-withdrawing chlorine atom on the phenyl ring.

  • Ligand 3 (BH-OCH3): A derivative with an electron-donating methoxy group on the phenyl ring.

  • Standard: The reference inhibitor co-crystallized with AChE (PDB ID: 4EY7).[1]

Data Presentation: Docking Performance

The following table summarizes the predicted binding energies and key molecular interactions for our hypothetical analogues docked into the active site of human AChE.

CompoundDocking Score (kcal/mol)Hydrogen Bonds (Residues)Hydrophobic Interactions (Residues)
Standard (Donepezil) -11.5TYR337, PHE338TRP86, TYR124, TRP286, TYR341
Ligand 1 (BH-Base) -7.8TYR124, SER203TRP86, TYR337
Ligand 2 (BH-Cl) -8.9TYR124, SER203, GLY121TRP86, TYR337, TRP286
Ligand 3 (BH-OCH3) -8.2TYR124TRP86, TYR337, PHE338
Analysis and Interpretation
  • Validation: The docking protocol successfully reproduced the binding pose of the standard inhibitor with high accuracy (data not shown, but would be confirmed by a low RMSD value), lending confidence to the results for our test compounds.

  • Comparative Potency: All three analogues show good predicted binding affinity, but Ligand 2 (BH-Cl) emerges as the most promising with a docking score of -8.9 kcal/mol.[10] This suggests a stronger interaction than the base compound or the methoxy-substituted analogue.

  • Structure-Activity Relationship (SAR): The enhanced performance of Ligand 2 can be attributed to its specific interactions. The chlorine substitution appears to promote a more favorable orientation within the binding pocket, allowing for an additional hydrogen bond with GLY121 and more extensive hydrophobic interactions with key residues like TRP286.[13] This demonstrates how subtle chemical modifications can significantly impact binding affinity.

Pillar 3: The Self-Validating Experimental Protocol

This protocol outlines a robust workflow for comparative molecular docking. The inclusion of validation steps at critical junctures is essential for ensuring the trustworthiness of the results.

Workflow for Comparative Molecular Docking

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Ligands 3. Prepare Ligands (2D sketch, 3D conversion, energy minimization) PrepReceptor->Ligands Grid 4. Define Binding Site (Grid Box Generation) Ligands->Grid RunDock 5. Execute Docking Algorithm (e.g., AutoDock Vina) Grid->RunDock Analyze 6. Analyze Poses & Scores (Rank ligands) RunDock->Analyze Visualize 7. Visualize Interactions (Identify key residues) Analyze->Visualize Validate 8. Validate Protocol (Re-dock native ligand, calculate RMSD < 2Å) Visualize->Validate Final Final Report & SAR Validate->Final

Caption: A generalized workflow for a comparative molecular docking experiment.

Step-by-Step Methodology

1. Receptor Preparation

  • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, this would be AChE (e.g., PDB ID: 4EY7).[1]

  • Causality: The crystal structure provides the experimentally determined coordinates of the protein, which is the foundation of structure-based drug design.

  • Action: Prepare the protein using software like Schrödinger Maestro, PyRx, or AutoDock Tools.[1][14][15][16] This involves:

    • Removing all non-essential water molecules.

    • Adding hydrogen atoms, which are typically not resolved in crystal structures.

    • Assigning correct bond orders and protonation states for residues at physiological pH.

    • Minimizing the energy of the structure to relieve any steric clashes.

  • Causality: These preparation steps are critical for creating a chemically realistic model of the receptor. Water molecules can interfere with ligand binding, and correct protonation is essential for accurate electrostatic and hydrogen bond calculations.

2. Ligand Preparation

  • Action: Sketch the benzohydrazide analogues in 2D using a chemical drawing tool and convert them to 3D structures.

  • Action: Perform energy minimization on each ligand using a suitable force field (e.g., OPLS4, MMFF94).[17]

  • Causality: Energy minimization ensures that the ligands are in a low-energy, stable conformation before docking begins. Docking a high-energy, unstable conformer would produce unreliable and misleading results.

3. Grid Generation and Docking Execution

  • Action: Define the binding site. If the PDB structure contains a co-crystallized ligand, the binding site is defined as a "grid box" centered on and encompassing this ligand.

  • Causality: The grid box limits the search space for the algorithm, focusing the computational effort on the region of interest and dramatically increasing efficiency.

  • Action: Run the docking simulation using a program like AutoDock Vina.[18] The program will systematically place each ligand into the grid box, sampling numerous poses and scoring each one.

  • Causality: The software's search algorithm explores rotational and translational freedom, while the scoring function evaluates each generated pose to find the most energetically favorable binding mode.[19]

4. Analysis and Protocol Validation

  • Action: Analyze the output. The software will generate a series of poses for each ligand, ranked by their docking score.[6][11] The top-ranked pose (lowest binding energy) is typically considered the most likely binding mode.

  • Action: Visualize the top-ranked pose of your most potent analogue (e.g., Ligand 2) within the active site using visualization software (e.g., PyMOL, Discovery Studio). Identify and record the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's amino acid residues.

  • Trustworthiness - The Validation Step: To validate the entire protocol, perform a re-docking experiment.[20][21][22]

    • Extract the original co-crystallized ligand from the PDB file.

    • Dock this same ligand back into the receptor using the exact same protocol.

    • Superimpose the predicted pose with the original experimental pose and calculate the Root Mean Square Deviation (RMSD).

  • Causality: An RMSD value of less than 2.0 Å indicates that your docking protocol can accurately reproduce the experimentally observed binding mode.[20] This is a critical self-validating step that builds confidence in the predictions made for your novel analogues. If the RMSD is high, the protocol (e.g., grid box size, scoring function) must be re-evaluated.

Visualizing Key Interactions

G cluster_ligand Ligand 2 (BH-Cl) cluster_receptor AChE Active Site Ligand Benzohydrazide-Cl TYR124 TYR124 Ligand->TYR124 H-Bond SER203 SER203 Ligand->SER203 H-Bond GLY121 GLY121 Ligand->GLY121 H-Bond TRP86 TRP86 Ligand->TRP86 Hydrophobic TRP286 TRP286 Ligand->TRP286 Hydrophobic

Caption: Key interactions of the most potent analogue (BH-Cl) in the AChE active site.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded approach to the comparative molecular docking of benzohydrazide analogues. Through our case study, we demonstrated how in silico analysis can provide powerful predictive data on binding affinity and illuminate structure-activity relationships. The emphasis on a self-validating protocol ensures that these computational predictions are built on a foundation of trustworthiness.

The results from such a study, particularly the identification of a promising candidate like Ligand 2 (BH-Cl), provide a clear and rational basis for the next steps in the drug discovery pipeline: chemical synthesis, followed by in vitro and in vivo experiments to confirm the computationally predicted biological activity.[1][17]

References

A Comparative Guide to the In Vivo Experimental Validation of 2,3-Dichlorobenzohydrazide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of 2,3-Dichlorobenzohydrazide, a novel small molecule with therapeutic potential. In the absence of extensive public data on this specific compound, this document serves as a strategic guide for researchers, outlining a robust, multi-stage experimental plan to rigorously assess its efficacy, framed within a plausible mechanistic context. We will focus on its potential as an anti-cancer agent, drawing parallels with structurally related compounds, while also considering alternative therapeutic applications such as anti-inflammatory action.

Introduction: The Rationale for Investigating this compound

The benzohydrazide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The core structure serves as a versatile template for designing targeted inhibitors. The addition of a dichlorinated benzene ring, as in this compound, is a common strategy to enhance binding affinity and specificity to target proteins by forming halogen bonds and occupying hydrophobic pockets.

While the precise molecular target of this compound is yet to be elucidated, related dihydropyrazole-benzohydrazide derivatives have shown potent inhibitory activity against key signaling molecules in oncology, such as the Epidermal Growth Factor Receptor (EGFR)[4]. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and metastasis. Its dysregulation is a hallmark of numerous cancers, making it a validated therapeutic target.

This guide, therefore, proposes a primary hypothesis: This compound acts as an inhibitor of a critical oncogenic signaling pathway, potentially EGFR or a related kinase, thereby suppressing tumor growth. Our experimental design is structured to test this hypothesis, from initial toxicity assessments to comprehensive efficacy studies in established cancer models.

Hypothesized Mechanism of Action: EGFR Signaling Pathway

To establish a logical framework for our in vivo validation, we hypothesize that this compound interferes with the EGFR signaling cascade. The diagram below illustrates this proposed mechanism, which will guide our choice of experimental models and endpoint analyses.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound This compound Compound->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Phase 1: Foundational In Vivo Studies

Before assessing efficacy, it is imperative to establish the compound's safety profile and pharmacokinetic properties. This initial phase ensures that subsequent efficacy studies are conducted at well-tolerated and biologically relevant doses.

Experimental Protocol: Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxicities.

  • Animal Model: Healthy BALB/c mice, 6-8 weeks old, n=5 per group (3 female, 2 male).

  • Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

  • Dose Escalation: Administer single doses via intraperitoneal (IP) injection in a dose-escalation scheme (e.g., 10, 25, 50, 100, 200 mg/kg). Include a vehicle-only control group.

  • Monitoring: Observe animals continuously for the first 4 hours, then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, altered gait) and changes in body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause animal mortality or a body weight loss exceeding 20%. A full necropsy and histopathological analysis of major organs (liver, kidney, spleen, lung, heart) should be performed to identify any organ-specific toxicity.

Experimental Protocol: Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Healthy BALB/c mice, n=3 per time point.

  • Dosing: Administer a single, well-tolerated dose (e.g., 50% of MTD) via both intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., IP or oral gavage).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma and analyze the concentration of this compound using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Interpretation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). This data is critical for designing an effective dosing regimen for efficacy studies.

Phase 2: In Vivo Efficacy Validation in an Anti-Cancer Model

With safety and PK data in hand, we proceed to efficacy testing. The choice of cancer model is crucial; using a human tumor xenograft model in immunocompromised mice is a standard and effective approach for preclinical evaluation[5][6].

Proposed Experimental Design: Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

GroupTreatmentDoseRouteScheduleNo. of Animals (n)
1Vehicle Control-IPDaily10
2This compound Low Dose (e.g., 25 mg/kg)IPDaily10
3This compound High Dose (e.g., 50 mg/kg)IPDaily10
4Positive Control (e.g., Erlotinib)50 mg/kgPODaily10
Experimental Protocol: Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are essential for preventing the rejection of human tumor cells[7].

  • Tumor Implantation: Subcutaneously implant a human cancer cell line known to be driven by EGFR signaling (e.g., A549 - non-small cell lung cancer, or FaDu - head and neck cancer) into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into the treatment groups outlined in the table above.

  • Treatment: Administer treatments as per the defined schedule for a period of 21-28 days.

  • Monitoring & Endpoints:

    • Primary Endpoint: Measure tumor volume with calipers twice weekly. Calculate Tumor Growth Inhibition (TGI).

    • Secondary Endpoints: Monitor animal body weight as an indicator of toxicity. At the end of the study, collect tumors for downstream analysis.

  • Post-Mortem Analysis:

    • Pharmacodynamics: Analyze tumor lysates via Western blot to assess the phosphorylation status of EGFR, ERK, and AKT. A reduction in phosphorylation would provide direct evidence of target engagement.

    • Histology: Perform immunohistochemistry (IHC) on tumor sections to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

The overall workflow for this validation is depicted below.

Caption: Proposed experimental workflow for in vivo validation.

Comparative Analysis & Alternative Applications

To provide a comprehensive evaluation, the efficacy of this compound must be compared against a relevant standard-of-care or a known inhibitor. In our proposed study, Erlotinib , an established EGFR inhibitor, serves as the benchmark. The key comparative metrics will be:

  • Tumor Growth Inhibition (TGI %): A higher TGI indicates superior efficacy.

  • Toxicity Profile: A wider therapeutic window (efficacy at non-toxic doses) is desirable.

  • Mechanism of Action: Confirmation of on-target activity via pharmacodynamic markers.

Alternative Therapeutic Area: Anti-inflammatory Activity

The hydrazone moiety is also prevalent in compounds with anti-inflammatory properties[8]. Should the anti-cancer validation prove challenging, or to explore the compound's full potential, a secondary validation track focusing on inflammation is warranted.

A standard model for this is the carrageenan-induced paw edema test in rats[9][10]. This model assesses the ability of a compound to inhibit acute inflammation.

Brief Protocol Outline:

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Treatment: Administer vehicle, this compound (at various doses), and a positive control (e.g., Indomethacin) orally or via IP injection.

  • Inflammation Induction: One hour after treatment, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Endpoint: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups to the vehicle control group.

Conclusion

This guide presents a structured, hypothesis-driven approach for the in vivo validation of this compound. By systematically establishing its safety profile and then evaluating its efficacy in a robust, well-controlled xenograft model, researchers can generate the critical data needed to determine its therapeutic potential. The inclusion of a benchmark competitor and the exploration of alternative applications provide a comprehensive strategy for assessing the value of this novel chemical entity. Adherence to these rigorous, self-validating protocols will ensure that the resulting data is both trustworthy and impactful for the drug development community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichlorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorobenzohydrazide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。